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  • Product: 3,8-Difluoro-6-methoxyquinoline

Core Science & Biosynthesis

Foundational

Synthesis of 3,8-Difluoro-6-methoxyquinoline: A Comprehensive Technical Guide

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity via bioisosteric replacement. The target compound, 3,8-Difluoro-6-methoxyquinoline , presents a unique stereoelectronic profile. However, the electron-deficient nature of the quinoline 3-position makes late-stage electrophilic fluorination historically challenging.

As a Senior Application Scientist, I have evaluated the synthetic landscape for this scaffold. This whitepaper details a highly convergent, two-step synthetic pathway that bypasses the limitations of classical fluorination by constructing the quinoline core with the 3-fluoro substituent already in place.

Retrosynthetic Analysis & Strategic Pathway Selection

When designing the synthesis for 3,8-difluoro-6-methoxyquinoline, two primary pathways emerge from the literature:

  • Route A (Classical Balz-Schiemann Approach): Documented in patent literature[1], this route relies on the diazotization of 3-amino-8-fluoro-6-methoxyquinoline followed by thermal decomposition of the resulting diazonium tetrafluoroborate. While historically significant, diazonium chemistry on electron-deficient heterocycles is notoriously capricious, often suffering from poor yields and requiring hazardous thermal decomposition steps.

  • Route B (Tandem Chlorination-Cyclization): Adapted from advanced fluoroheterocyclic methodologies[2], this route utilizes commercially available 2-fluoro-4-methoxyaniline[3] and 2-fluoromalonic acid[4]. This highly convergent approach builds the ring via a POCl₃-mediated cyclization, followed by chemoselective catalytic hydrogenolysis.

Strategic Decision: Route B is the recommended protocol. It eliminates the need for unstable diazonium intermediates and leverages the innate regioselectivity dictated by the starting materials.

Retrosynthesis cluster_RouteA Route A: Classical Approach cluster_RouteB Route B: Tandem Cyclization (Recommended) Target 3,8-Difluoro-6-methoxyquinoline (Target) Amino 3-Amino-8-fluoro- 6-methoxyquinoline Target->Amino Balz-Schiemann (Fluorination) Dichloro 2,4-Dichloro-3,8-difluoro- 6-methoxyquinoline Target->Dichloro Catalytic Hydrogenolysis Amide 8-Fluoro-6-methoxyquinoline- 3-carboxamide Amino->Amide Hoffmann Rearrangement Aniline 2-Fluoro-4-methoxyaniline Dichloro->Aniline POCl3 Mediated Cyclization Malonic 2-Fluoromalonic acid Dichloro->Malonic POCl3 Mediated Cyclization

Fig 1. Retrosynthetic analysis comparing the classical Balz-Schiemann and tandem cyclization routes.

Mechanistic Causality & Reaction Design

The success of Route B relies on two critical mechanistic phenomena: Regioselective Cyclization and Chemoselective Dechlorination .

Causality of Regioselectivity in Step 1

In the first step, 2-fluoromalonic acid is activated by POCl₃ to form a diacid chloride, which undergoes amidation with 2-fluoro-4-methoxyaniline. The subsequent intramolecular Friedel-Crafts-type cyclization must occur on the aromatic ring. In a standard p-anisidine system, cyclization can occur at either ortho position relative to the amine[2]. However, by utilizing 2-fluoro-4-methoxyaniline, the fluorine atom at position 2 sterically and electronically blocks one of the ortho sites. This forces the cyclization exclusively to position 6 of the aniline ring, guaranteeing 100% regioselectivity and yielding the 8-fluoroquinoline architecture without regioisomeric byproducts.

Causality of Chemoselectivity in Step 2

The intermediate possesses four halogen atoms: two chlorines (C-2, C-4) and two fluorines (C-3, C-8). During catalytic hydrogenolysis with Pd/C, chemoselectivity is paramount. The C-Cl bonds at the 2- and 4-positions are highly activated toward oxidative addition by the Pd(0) catalyst because they are alpha and gamma to the electron-withdrawing quinoline nitrogen. Conversely, the C-F bonds are significantly stronger and remain unactivated. This allows for complete dechlorination without undesired defluorination.

Mechanism Step1 2-Fluoromalonic Acid + POCl3 Step2 Diacid Chloride Formation Step1->Step2 Step3 Amidation with 2-Fluoro-4-methoxyaniline Step2->Step3 Step4 Regioselective Cyclization Step3->Step4 Step5 Aromatization & Chlorination Step4->Step5 Step6 2,4-Dichloro Intermediate Step5->Step6 Step7 Pd/C, H2 Dechlorination Step6->Step7 Step8 Target Quinoline Step7->Step8

Fig 2. Mechanistic workflow of the tandem chlorination-cyclization and hydrogenolysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to subsequent steps.

Step 1: Synthesis of 2,4-Dichloro-3,8-difluoro-6-methoxyquinoline
  • Activation: Charge a flame-dried, argon-flushed 250 mL round-bottom flask with 2-fluoromalonic acid (1.2 eq) and phosphorus oxychloride (POCl₃, 10.0 eq). Heat the suspension to 85 °C until a homogenous solution is achieved, indicating complete conversion to the diacid chloride.

  • Amidation: Cool the reaction mixture to room temperature. Slowly add 2-fluoro-4-methoxyaniline (1.0 eq) dropwise over 15 minutes. Caution: This step is highly exothermic.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 16 hours.

  • IPC (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL of a 1:1 water/ethyl acetate mixture. Analyze the organic layer via LC-MS. Proceed to workup only when the aniline starting material is consumed and the target mass ([M+H]⁺ = 282.0) is dominant.

  • Workup: Cool the mixture to room temperature and carefully pour it over 500 g of crushed ice to quench the excess POCl₃. Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a 2:1 ethanol/water mixture to yield the pure 2,4-dichloro intermediate as a crystalline solid.

Step 2: Synthesis of 3,8-Difluoro-6-methoxyquinoline
  • Preparation: Dissolve the 2,4-dichloro-3,8-difluoro-6-methoxyquinoline intermediate (1.0 eq) in absolute ethanol (0.1 M concentration) within a thick-walled hydrogenation flask.

  • Scavenging: Add Triethylamine (Et₃N, 2.5 eq). Causality Note: Et₃N is strictly required to act as an acid scavenger. It neutralizes the HCl generated during hydrogenolysis, preventing the poisoning of the palladium catalyst and avoiding the protonation of the quinoline product.

  • Catalysis: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq Pd) under a gentle stream of argon to prevent ignition of the solvent.

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (via balloon or Parr shaker at 1 atm) and stir vigorously at room temperature for 4–6 hours.

  • IPC (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the dichloro mass disappears and the target mass ([M+H]⁺ = 196.1) is exclusively present.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate, isolate the organic layer, dry over Na₂SO₄, and purify via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to afford the title compound.

Quantitative Data & Analytical Validation

To ensure rigorous tracking of the synthesis, all quantitative parameters and expected analytical signatures are summarized below.

Table 1: Quantitative Reaction Parameters
StepReagent / IntermediateMW ( g/mol )EquivalentsExpected Yield (%)
12-Fluoro-4-methoxyaniline141.141.0N/A
12-Fluoromalonic acid122.051.2N/A
1Phosphorus oxychloride (POCl₃)153.3310.0N/A
12,4-Dichloro-3,8-difluoro-6-methoxyquinoline 282.07N/A40 - 55%
2Pd/C (10% w/w)106.42 (Pd)0.1N/A
2Triethylamine (Et₃N)101.192.5N/A
23,8-Difluoro-6-methoxyquinoline 195.17N/A85 - 95%
Table 2: Self-Validating Analytical Signatures (Expected)
Analytical MethodTarget Signal / ShiftAssignment / Causality
LC-MS (ESI+) m/z 196.1 [M+H]⁺Confirms complete chemoselective dechlorination.
¹H NMR (CDCl₃) ~8.6 ppm (d, 1H)H-2 proton; highly deshielded by the adjacent nitrogen and F-3 coupling.
¹H NMR (CDCl₃) ~7.8 ppm (d, 1H)H-4 proton; deshielded by the aromatic ring current and F-3 coupling.
¹H NMR (CDCl₃) ~3.9 ppm (s, 3H)Methoxy protons (-OCH₃).
¹⁹F NMR (CDCl₃) ~ -125 ppm (s, 1F)F-3 fluorine atom.
¹⁹F NMR (CDCl₃) ~ -130 ppm (s, 1F)F-8 fluorine atom.

Conclusion

The synthesis of 3,8-difluoro-6-methoxyquinoline is best achieved through a tandem chlorination-cyclization followed by chemoselective hydrogenolysis. By strategically selecting 2-fluoro-4-methoxyaniline as the starting material, the inherent steric and electronic properties of the molecule are leveraged to force absolute regioselectivity during ring closure. The integration of rigorous IPCs and analytical validation ensures that this protocol is robust, reproducible, and suitable for advanced drug development workflows.

References

  • Novel process for preparing 3-fluoroquinolines Source: Google Patents (US20050182259A1) URL:[1]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline Source: ResearchGate URL:[Link][2]

  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link][3]

  • 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences Source: Organic Process Research & Development (ACS Publications) URL:[Link][4]

Sources

Exploratory

A Predictive Spectroscopic Guide to 3,8-Difluoro-6-methoxyquinoline: An In-depth Technical Analysis for Researchers

Foreword In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3,8-Difluoro-6-methoxyquinoline, a substituted heterocyclic compound, presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3,8-Difluoro-6-methoxyquinoline, a substituted heterocyclic compound, presents a unique spectroscopic profile owing to the interplay of its electron-donating methoxy group and the strongly electronegative fluorine atoms. While direct experimental spectroscopic data for this specific molecule is not widely published, this guide provides a comprehensive, predictive analysis of its expected spectroscopic behavior. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, this document serves as a robust theoretical framework for researchers and drug development professionals. The insights herein are designed to aid in the identification, characterization, and quality control of 3,8-Difluoro-6-methoxyquinoline and its analogues.

Molecular Structure and Expected Spectroscopic Highlights

The structure of 3,8-Difluoro-6-methoxyquinoline forms the basis for all spectroscopic predictions. The quinoline core, a bicyclic aromatic system, is substituted with two fluorine atoms at positions 3 and 8, and a methoxy group at position 6. This arrangement will lead to a complex and informative set of spectra.

Caption: Molecular structure of 3,8-Difluoro-6-methoxyquinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structure elucidation. For 3,8-Difluoro-6-methoxyquinoline, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H-28.5 - 8.7Doublet of doublets (dd)JH2-H4 ≈ 1.5-2.5 Hz, JH2-F3 ≈ 2-4 HzLocated ortho to the nitrogen, this proton will be deshielded. It will exhibit a small long-range coupling to H-4 and a through-space coupling to F-3.
H-47.3 - 7.5Doublet of doublets (dd)JH4-H2 ≈ 1.5-2.5 Hz, JH4-F3 ≈ 8-10 HzThis proton will show a larger coupling to the vicinal F-3 and a smaller long-range coupling to H-2.
H-57.0 - 7.2Doublet (d)JH5-H7 ≈ 2-3 HzSituated between the methoxy group and the fused ring, it will show a small meta coupling to H-7.
H-77.6 - 7.8Doublet of doublets (dd)JH7-H5 ≈ 2-3 Hz, JH7-F8 ≈ 8-10 HzThis proton will be coupled to H-5 (meta) and the vicinal F-8.
OCH₃3.9 - 4.1Singlet (s)N/AMethoxy groups typically appear as a singlet in this region.[1]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display ten distinct signals for the carbon atoms of the quinoline ring and the methoxy group. The chemical shifts will be significantly influenced by the attached fluorine and methoxy substituents. Aromatic methoxy groups typically have a ¹³C resonance between 46 and 69 ppm.[1][2]

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Rationale
C-2148 - 152DoubletCoupled to F-3 (²JCF).
C-3155 - 160DoubletLarge one-bond coupling to F-3 (¹JCF).
C-4115 - 120DoubletCoupled to F-3 (²JCF).
C-4a125 - 130Singlet
C-5100 - 105SingletShielded by the ortho-methoxy group.
C-6158 - 162SingletDeshielded by the attached oxygen.
C-7118 - 122DoubletCoupled to F-8 (²JCF).
C-8150 - 155DoubletLarge one-bond coupling to F-8 (¹JCF).
C-8a138 - 142Singlet
OCH₃55 - 60SingletTypical range for a methoxy carbon.[1]
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment.[3][4] Two distinct signals are expected for the two fluorine atoms, with their chemical shifts providing valuable information about their positions on the quinoline ring.

Fluorine Predicted Chemical Shift (ppm, relative to CFCl₃) Predicted Multiplicity Rationale
F-3-110 to -130Doublet of doublets (dd)The chemical shift is typical for a fluorine on an electron-deficient aromatic ring. It will be coupled to H-2 and H-4.
F-8-120 to -140Doublet (d)This fluorine's chemical shift will be influenced by the peri-interaction with the nitrogen lone pair. It will be coupled to H-7.

digraph "NMR_Correlations" {
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// Define nodes for atoms N1 [label="N", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C2", pos="-1.2,0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C3", pos="-1.2,-0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4a [label="C4a", pos="1.2,-0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C5", pos="2.4,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C6 [label="C6", pos="3.6,-0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C7 [label="C7", pos="3.6,0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C8 [label="C8", pos="2.4,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C8a [label="C8a", pos="1.2,0.75!", fillcolor="#F1F3F4", fontcolor="#202124"];

H2[label="H", pos="-2.1,1.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="F", pos="-2.1,-1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H4[label="H", pos="0,-2.4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H5[label="H", pos="2.4,-2.4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O6 [label="O", pos="4.8,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Me [label="C", pos="6.0,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H_Me [label="3H", pos="6.9,-1.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H7 [label="H", pos="4.5,1.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F8 [label="F", pos="2.4,2.4!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define bonds edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C2 -- H2; C3 -- F3; C4 -- H4; C5 -- H5; C6 -- O6; O6 -- C_Me; C_Me -- H_Me; C7 -- H7; C8 -- F8;

// Define couplings edge [style=dashed, color="#34A853", constraint=false]; H2 -- F3 [label="J(H,F)"]; H4 -- F3 [label="J(H,F)"]; H7 -- F8 [label="J(H,F)"]; H2 -- H4[label="J(H,H)"]; H5 -- H7 [label="J(H,H)"]; }

Caption: Key predicted NMR coupling interactions in 3,8-Difluoro-6-methoxyquinoline.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted High-Resolution Mass Spectrum (HRMS)

The molecular formula of 3,8-Difluoro-6-methoxyquinoline is C₁₀H₇F₂NO. The expected exact mass can be calculated for the protonated molecule [M+H]⁺.

Ion Calculated Exact Mass
[C₁₀H₇F₂NO]195.0496
[M+H]⁺196.0574
Predicted Fragmentation Pattern

Under electron ionization (EI) or electrospray ionization (ESI) with fragmentation, the molecule is expected to undergo characteristic losses.

  • Loss of a methyl radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatics, leading to an [M-15]⁺ ion.

  • Loss of formaldehyde (CH₂O): Another possible fragmentation of the methoxy group, resulting in an [M-30]⁺ ion.

  • Loss of CO: A characteristic fragmentation of the quinoline ring system.

  • Loss of HF: Possible, but generally less favorable than other fragmentations.

Vibrational and Electronic Spectroscopy

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
Aromatic C-H3000 - 3100Stretching
C-H (methoxy)2850 - 2960Stretching
C=C and C=N1500 - 1650Aromatic ring stretching
C-F1000 - 1350Stretching
C-O (ether)1200 - 1275 (asymmetric), 1000-1050 (symmetric)Stretching
Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the extended π-system of the quinoline core. The presence of substituents will cause shifts in the absorption maxima (λmax). As the extent of conjugation increases, the energy difference between the HOMO and LUMO decreases, leading to absorption at longer wavelengths.[5]

  • π → π* transitions: Expected in the range of 250-350 nm. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift compared to unsubstituted quinoline. The fluorine atoms may have a smaller effect on the λmax.

Experimental Protocols

While experimental data is not presented, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3,8-Difluoro-6-methoxyquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C spectrum with proton decoupling.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum with proton decoupling.

  • 2D NMR (Optional): For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • HRMS (ESI): Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

  • MS/MS (Fragmentation): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Acquisition: Record the absorption spectrum over a range of 200-800 nm.

Conclusion

This in-depth technical guide provides a predictive framework for the spectroscopic characterization of 3,8-Difluoro-6-methoxyquinoline. The predicted NMR, MS, IR, and UV-Vis data, grounded in fundamental spectroscopic principles and data from analogous structures, offer a valuable resource for researchers. These predictions can guide the synthesis, purification, and structural confirmation of this and related compounds, thereby accelerating research and development in medicinal chemistry and materials science. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel chemical entities.

References

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • The Royal Society of Chemistry. Characterization Data of Products. [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. [Link]

  • PMC - NIH. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Malaria World. Journal of Physics and Chemistry of Solids. [Link]

  • Ultrafast 19F MAS NMR 090222 revised. [Link]

  • Magritek. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0298630). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0282481). [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • PubChem. 3,6-Difluoro-8-methoxyquinoline | C10H7F2NO | CID 73425058. [Link]

  • PMC. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • MDPI. Determination of New IR and UV/VIS Spectroscopic Parameters of the C 84 -D 2 :22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • PMC. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • Scholars Research Library. UV-Visible and infrared analysis of commercial drug and its mixtures. [Link]

  • ResearchGate. UV-Vis spectra of the investigated compounds (absorption in thick solid.... [Link]

  • PMC. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. [Link]

  • SpectraBase. 3-methoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol. [Link]

  • GNPS Library Spectrum CCMSLIB00005759642. [Link]

  • MassBank. Organic compounds. [Link]

  • mzCloud. 6 Methoxyquinoline. [Link]

  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

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Foundational

A Technical Guide to 3,8-Difluoro-6-methoxyquinoline: Synthesis, Properties, and Therapeutic Potential

This document provides a comprehensive technical overview of 3,8-Difluoro-6-methoxyquinoline, a fluorinated quinoline derivative of significant interest to the medicinal chemistry and drug development community. While sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of 3,8-Difluoro-6-methoxyquinoline, a fluorinated quinoline derivative of significant interest to the medicinal chemistry and drug development community. While specific literature on this exact isomer is emerging, this guide synthesizes established principles of quinoline chemistry, the well-documented effects of fluorination in drug design, and data from structurally related analogs to provide a robust framework for researchers.

The CAS Number for 3,8-Difluoro-6-methoxyquinoline is 851973-18-7.[1]

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern drug design.[3][4] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These influences include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with target proteins.

  • Modulated Lipophilicity: Strategic placement of fluorine can alter a molecule's ability to cross cell membranes, impacting its bioavailability.

The compound 3,8-Difluoro-6-methoxyquinoline combines the privileged quinoline core with two fluorine substituents and a methoxy group. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups is anticipated to create a unique electronic and steric profile, making it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties and Structural Data

While extensive experimental data for 3,8-Difluoro-6-methoxyquinoline is not yet widely available, its fundamental properties can be calculated. These properties are crucial for initial assessment and for planning synthetic and screening campaigns.

PropertyValueSource
CAS Number 851973-18-7Fujifilm Wako Chemicals[1]
Molecular Formula C₁₀H₇F₂NOCalculated
Molecular Weight 195.16 g/mol Calculated[5][6]
IUPAC Name 3,8-difluoro-6-methoxyquinolineN/A
Canonical SMILES COC1=CC2=C(C=C1F)N=CC=C2FN/A

The positioning of the fluorine atoms at the 3 and 8 positions is particularly noteworthy. The C-3 fluorine atom is expected to influence the basicity of the quinoline nitrogen, while the C-8 fluorine, in proximity to the nitrogen, will likely impact the conformation and binding capabilities of the molecule. The methoxy group at the 6-position can modulate solubility and provides a potential site for further chemical modification.

Proposed Synthetic Strategies

The synthesis of polysubstituted quinolines often involves well-established cyclization reactions. For 3,8-Difluoro-6-methoxyquinoline, a plausible and efficient synthetic route can be designed by adapting known methodologies for related fluoroquinolines.[7] A likely approach would involve a variation of the Friedländer annulation or a related condensation reaction.

A proposed multi-step synthesis is outlined below:

Synthetic_Pathway_for_3_8_Difluoro_6_methoxyquinoline start_material 2,5-Difluoro-4-methoxyaniline intermediate1 Ethyl 3-((2,5-difluoro-4-methoxyphenyl)amino)but-2-enoate start_material->intermediate1 reagent1 Ethyl acetoacetate reagent1->intermediate1 intermediate2 3,8-Difluoro-6-methoxy-4-methylquinolin-2(1H)-one intermediate1->intermediate2 Cyclization cyclization_reagent Eaton's Reagent (P₂O₅/MeSO₃H) cyclization_reagent->intermediate2 intermediate3 2-Chloro-3,8-difluoro-6-methoxy-4-methylquinoline intermediate2->intermediate3 Chlorination chlorination_reagent POCl₃ chlorination_reagent->intermediate3 final_product 3,8-Difluoro-6-methoxyquinoline intermediate3->final_product Dechlorination/ Reduction reduction_reagent H₂, Pd/C reduction_reagent->final_product

Caption: Proposed synthetic pathway for 3,8-Difluoro-6-methoxyquinoline.

Rationale for Methodological Choices:

  • Starting Materials: Commercially available or readily synthesized anilines and β-ketoesters are chosen for their accessibility and reactivity.

  • Cyclization: Eaton's reagent is a powerful and efficient dehydrating agent for promoting the intramolecular cyclization to form the quinolone core, often providing higher yields and cleaner reactions than traditional thermal methods.

  • Functional Group Interconversion: The conversion of the quinolone to the final quinoline involves standard, high-yielding chlorination followed by a reductive dehalogenation, a robust sequence in heterocyclic chemistry.

Potential Applications in Drug Discovery

The structural motifs present in 3,8-Difluoro-6-methoxyquinoline suggest several promising avenues for therapeutic application, primarily based on the known activities of related fluoroquinolones.

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. The 6,8-difluoro substitution pattern is a key feature in several potent antibacterial agents. It is hypothesized that 3,8-Difluoro-6-methoxyquinoline could exhibit similar activity.

Fluoroquinolone_Mechanism_of_Action FQ Fluoroquinolone (e.g., 3,8-Difluoro-6-methoxyquinoline) Complex DNA-Gyrase/Topoisomerase IV Complex FQ->Complex Binds to Replication DNA Replication & Repair Blocked Complex->Replication Inhibits DNA Bacterial DNA DNA->Complex Death Bacterial Cell Death Replication->Death Leads to

Caption: General mechanism of action for fluoroquinolone antibacterial agents.

Certain quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including the inhibition of protein kinases. The specific substitution pattern of 3,8-Difluoro-6-methoxyquinoline could confer selectivity for particular kinase targets involved in cancer cell proliferation and survival.

The quinoline scaffold has also been explored for the development of antiviral and anti-inflammatory agents. The immunomodulatory properties of some quinolines suggest that derivatives like 3,8-Difluoro-6-methoxyquinoline could be investigated for their potential in treating autoimmune diseases and other inflammatory conditions.

Experimental Protocols: A Guide for Further Functionalization

To explore the structure-activity relationship (SAR) of this scaffold, further diversification is necessary. The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the quinoline core. Below is a representative protocol for a Suzuki coupling at a hypothetical bromo-substituted precursor.

Protocol: Suzuki Cross-Coupling of a Bromo-Difluoro-Methoxyquinoline

Suzuki_Coupling_Workflow step1 1. Reaction Setup - Add bromo-quinoline, boronic acid, and catalyst to a dry flask. step2 2. Degassing - Purge the flask with an inert gas (e.g., Argon) for 15-20 minutes. step1->step2 step3 3. Reagent Addition - Add degassed solvent and base (e.g., K₂CO₃ solution). step2->step3 step4 4. Heating & Monitoring - Heat the reaction to 80-100 °C. - Monitor progress by TLC or LC-MS. step3->step4 step5 5. Workup - Cool to room temperature. - Dilute with water and extract with an organic solvent (e.g., EtOAc). step4->step5 step6 6. Purification - Dry the organic layer, concentrate, and purify by column chromatography. step5->step6 step7 7. Characterization - Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. step6->step7

Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add the bromo-difluoro-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's completion (typically 4-12 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute with deionized water and extract three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Trustworthiness and Self-Validation: This protocol incorporates standard best practices in synthetic organic chemistry, including the use of an inert atmosphere to protect the catalyst and monitoring steps to ensure the reaction proceeds as expected. The final characterization provides definitive validation of the product's structure.

Conclusion and Future Directions

3,8-Difluoro-6-methoxyquinoline represents a promising, yet underexplored, chemical entity. Based on the well-established importance of the fluorinated quinoline scaffold, this compound warrants further investigation. Future research should focus on:

  • Development and Optimization of a Scalable Synthesis: Enabling the production of sufficient quantities for comprehensive biological evaluation.

  • In Vitro Biological Screening: Assessing its activity in antibacterial, anticancer, and anti-inflammatory assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to identify key structural features for potency and selectivity.

  • Computational Modeling: Using in silico methods to predict binding modes and guide the design of next-generation derivatives.

This technical guide provides a foundational framework for researchers to begin their exploration of 3,8-Difluoro-6-methoxyquinoline, a molecule with considerable potential in the field of drug discovery.

References

  • 3,8-Difluoro-6-methoxyquinoline. FUJIFILM Wako Chemicals.
  • Buy 3,6-Difluoro-8-methoxyquinoline (EVT-12034136). EvitaChem.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF.
  • 3,6-Difluoro-8-methoxyquinoline | C10H7F2NO | CID 73425058. PubChem.
  • 851973-12-1|3,7-Difluoro-6-methoxyquinoline|BLD Pharm.
  • 3,8-Difluoro-6-methoxyquinoline 95% | AiFChem, an Xtalpi Company | BuyChemJapan.
  • Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. Benchchem.
  • Synthesis of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC.
  • (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Organic light-emitting diodes using 3,6-difluoro-2,5,7,7,8,8- hexacyanoquinodimethane as p -type dopant.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
  • Structure and photoluminescent properties of 2-methyl-6,7-difluoro-8-hydroxyquinoline.
  • One-Step Synthesis of Benzophosphole Derivatives from Ar-ylalkynes by Phosphenium-Dication-Mediated Sequential C–P/C–C Bond Forming Reaction. The University of Osaka Institutional Knowledge Archive : OUKA.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethyl
  • K. Wang, K. Isono, H. Takano, J. Oh, S. Kawakami, R. Sugimori, R. Kishi, D. Shimizu, S. Bhandari, M. Ishida, D. Kim, H. Shinokubo. J. Am. Chem. Soc., 2025, 147, 45441–45451.
  • Luteolin Protects Against 6-Hydoroxydopamine- Induced Cell Death via an Upregulation of HRD1 and SEL1L. Kobe University.

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Exploratory

Introduction: The Quinoline Scaffold and the Strategic Role of Fluorination

An In-depth Technical Guide on the Molecular Structure and Properties of Fluorinated 6-Methoxyquinolines For Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a foundational scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Molecular Structure and Properties of Fluorinated 6-Methoxyquinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] Its versatile structure has been a cornerstone in the development of therapeutics ranging from antimalarials to antibacterials and anticancer agents. The strategic incorporation of substituents onto the quinoline core is a key approach to modulating its physicochemical and biological properties. Among these, the methoxy (-OCH3) and fluoro (-F) groups play a pivotal role.

The methoxy group, an electron-donating substituent, can influence a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile.[2] Concurrently, the introduction of fluorine atoms, a strategy known as fluorination, has become a highly successful tactic in drug discovery. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity, and improved overall pharmacological potency.[3] The strategic placement of fluorine can significantly alter the electronic properties and lipophilicity of the parent molecule, thereby impacting its target interactions and pharmacokinetic profile.

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and properties of 6-methoxyquinoline and its fluorinated derivatives. While direct experimental data for every conceivable substitution pattern, such as 3,8-difluoro-6-methoxyquinoline, may be limited in publicly available literature, this document will leverage established principles and data from closely related analogues to provide a robust analytical framework for researchers. By understanding the individual and synergistic effects of these key substituents, scientists can better design and synthesize novel quinoline-based compounds with tailored properties for a range of applications.

The 6-Methoxyquinoline Core: Synthesis and Properties

6-Methoxyquinoline serves as a crucial starting material and structural motif for a variety of more complex derivatives.

Synthesis of 6-Methoxyquinoline

A common and effective method for the synthesis of 6-methoxyquinoline is the Skraup synthesis. This reaction involves the cyclization of p-anisidine with glycerol, sulfuric acid, and an oxidizing agent, such as arsenic pentoxide or nitrobenzene.

Experimental Protocol: Skraup Synthesis of 6-Methoxyquinoline

Materials:

  • p-Anisidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (or Nitrobenzene)

  • Ferrous Sulfate (for nitrobenzene route)

  • Sodium Hydroxide

  • Nitrobenzene (for steam distillation)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of p-anisidine and glycerol in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with cooling to control the exothermic reaction.

  • Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the mixture.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture and cautiously pour it into a large volume of ice water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This will precipitate the crude 6-methoxyquinoline.

  • The crude product can be purified by steam distillation to remove unreacted nitrobenzene (if used as the oxidizing agent).

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6-methoxyquinoline.

  • Further purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent.

Physicochemical Properties of 6-Methoxyquinoline
PropertyValue
Molecular Formula C10H9NO
Molecular Weight 159.19 g/mol
CAS Number 5263-87-6[4]
Appearance Liquid or low-melting solid
Boiling Point 193 °C (50 mmHg)[4]
Density 1.152 g/mL[4]
Refractive Index 1.6250[4]

The Influence of Fluorine Substitution on the 6-Methoxyquinoline Scaffold

The introduction of one or more fluorine atoms onto the 6-methoxyquinoline core can dramatically alter its electronic and steric properties, which in turn influences its reactivity and biological activity.

Synthesis of Fluorinated 6-Methoxyquinolines

The synthesis of fluorinated quinolines can be achieved through various methods, often involving the use of specialized fluorinating agents. A general approach involves the synthesis of a substituted quinoline precursor followed by a fluorination step. For instance, a facile two-step synthesis of 3-fluoro-6-methoxyquinoline has been described where p-anisidine is reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride to produce an intermediate, which is then converted to the final product.[5]

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_intermediate Intermediate cluster_final Final Product p_anisidine p-Anisidine reaction_conditions Reaction with Condensing Agent (e.g., POCl3) p_anisidine->reaction_conditions fluoro_reagent Fluorinated Building Block (e.g., 2-fluoromalonic acid) fluoro_reagent->reaction_conditions cyclization Cyclization to form Quinoline Ring reaction_conditions->cyclization intermediate_product Halogenated Fluoro-methoxyquinoline Intermediate cyclization->intermediate_product final_product Fluorinated 6-Methoxyquinoline intermediate_product->final_product Further Modification (e.g., Hydrogenolysis)

Caption: A generalized workflow for the synthesis of fluorinated 6-methoxyquinolines.

Structural and Spectroscopic Characterization

The precise location of the fluorine and methoxy substituents on the quinoline ring will dictate the molecule's spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atoms. Protons on the same ring as the methoxy group will generally be shifted upfield, while those near the fluorine atoms will be shifted downfield.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the ten carbons in the quinoline core. The carbon attached to the methoxy group will be significantly shielded, while the carbons bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. The chemical shift of the fluorine signal will be indicative of its electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-O stretching of the methoxy group, C-F stretching, and the various vibrations of the aromatic quinoline core.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the synthesized compound. The fragmentation pattern can provide further structural information.

Computational Modeling: In the absence of experimental crystal structures, density functional theory (DFT) calculations can be a powerful tool for predicting the molecular geometry, electronic properties, and spectroscopic characteristics of these compounds.[6] Such computational analyses can provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Reactivity and Potential Applications

The presence of both electron-donating and electron-withdrawing groups on the quinoline ring makes these compounds interesting substrates for further chemical modification. The fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution reactions, and the quinoline nitrogen can undergo alkylation or oxidation.

The structural similarities of fluorinated 6-methoxyquinolines to known bioactive molecules suggest a range of potential applications:

  • Antibacterial Agents: The fluoroquinolone class of antibiotics is a prime example of the successful application of fluorinated quinolines in medicine. These compounds typically act by inhibiting bacterial DNA gyrase and topoisomerase IV.

  • Antimalarial Agents: The 8-amino-6-methoxyquinoline scaffold is a key component of antimalarial drugs like primaquine and tafenoquine.[7][8]

  • Anticancer Agents: Certain quinoline derivatives have demonstrated anticancer activity through mechanisms such as topoisomerase inhibition and induction of apoptosis.

  • Fluorescent Probes: The quinoline ring system is inherently fluorescent, and substitution with fluorine and methoxy groups can modulate its photophysical properties, making these compounds candidates for use as fluorescent markers in biochemical assays.[9]

Conclusion

Fluorinated 6-methoxyquinolines represent a versatile and promising class of compounds with significant potential in drug discovery and materials science. By strategically combining the electron-donating properties of the methoxy group with the unique electronic effects of fluorine, researchers can fine-tune the physicochemical and biological properties of the quinoline scaffold. While a comprehensive experimental characterization of every possible isomer may not be available, a combination of established synthetic methodologies, modern spectroscopic techniques, and computational modeling provides a powerful toolkit for the design and investigation of novel derivatives. The insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this important class of heterocyclic compounds.

References

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. Available from: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • 3,6-Difluoro-8-methoxyquinoline | C10H7F2NO | CID 73425058 - PubChem. Available from: [Link]

  • Synthesis of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives. Available from: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. Available from: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical. Available from: [Link]

  • Journal of Physics and Chemistry of Solids - Malaria World. Available from: [Link]

  • Effect of methoxy substituents on fluorescent Zn2+/Cd2+ selectivity of bisquinoline derivatives with a N,N′-dimethylalkanediamine skeleton - Dalton Transactions (RSC Publishing). Available from: [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. Available from: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI. Available from: [Link]

  • (PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one - ResearchGate. Available from: [Link]

  • On the spectral properties of methyl and methoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxalines: Experiment and DFT/TDDFT calculations - PubMed. Available from: [Link]

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem - NIH. Available from: [Link]

  • Chemical Functions of Novel Heterocyclic o-Quinone Cofactors and Their Applications - SciSpace. Available from: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. Available from: [Link]

Sources

Foundational

Strategic Synthesis and Starting Material Selection for 3,8-Difluoro-6-methoxyquinoline: A Technical Whitepaper

Executive Summary Fluorinated quinolines are privileged scaffolds in medicinal chemistry, frequently serving as the pharmacophoric core for kinase inhibitors, antibacterial fluoroquinolones, and antimalarial agents. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated quinolines are privileged scaffolds in medicinal chemistry, frequently serving as the pharmacophoric core for kinase inhibitors, antibacterial fluoroquinolones, and antimalarial agents. The strategic installation of fluorine atoms at the C3 and C8 positions, coupled with a C6 methoxy group, drastically alters the lipophilicity, metabolic stability, and target binding affinity of the quinoline core. This whitepaper details the optimal starting materials, mechanistic rationale, and validated synthetic workflows required to produce 3,8-difluoro-6-methoxyquinoline (CAS 851973-18-7) from commercially viable precursors.

Retrosynthetic Rationale & Mechanistic Causality

The synthesis of 3,8-difluoro-6-methoxyquinoline relies on a highly convergent approach. We utilize the Gould-Jacobs reaction to construct the functionalized quinoline ring, followed by precise functional group interconversions (FGIs) to install the challenging C3 fluorine.

  • C3-Fluorination (Balz-Schiemann): Direct electrophilic fluorination of the quinoline core is poorly regioselective and often leads to polyfluorinated artifacts. Thus, the C3 fluorine must be introduced via the thermal decomposition of a diazonium tetrafluoroborate salt, which is derived from a C3-amine.

  • C3-Amination (Hofmann Rearrangement): To ensure strict regiocontrol, the C3-amine is accessed via a Hofmann rearrangement of a C3-carboxamide.

  • Core Construction (Gould-Jacobs): The quinoline backbone is assembled by condensing a substituted aniline with an electrophilic malonate derivative. By pre-installing the C8-fluoro and C6-methoxy substituents on the aniline starting material, we dictate the exact regiochemistry of the final heterocyclic core.

Primary Starting Materials

The entire synthetic cascade is anchored by two highly characterized, commercially available starting materials:

  • 2-Fluoro-4-methoxyaniline (CAS 458-52-6): This serves as the primary aromatic building block. The fluorine atom at the ortho position dictates the C8-fluoro substitution on the resulting quinoline, while the para-methoxy group becomes the C6-methoxy substituent[1].

  • Diethyl ethoxymethylenemalonate (DEEMM, CAS 87-13-8): Acting as the three-carbon cyclization partner, the ethoxymethylene moiety of DEEMM undergoes nucleophilic attack by the aniline amino group, setting up the thermal cyclization[2].

Step-by-Step Experimental Workflows

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC, LC-MS, and gas evolution monitoring are mandatory before proceeding to subsequent steps.

Step 1: Gould-Jacobs Condensation and Cyclization
  • Procedure: Equimolar amounts of 2-fluoro-4-methoxyaniline and DEEMM are heated at 120°C for 2 hours to form the enamine intermediate. The mixture is then diluted with diphenyl ether (Dowtherm A) and heated to 250°C for 1 hour.

  • Causality: The initial moderate heat drives the condensation by expelling ethanol. The extreme heat in the second phase provides the activation energy required for the intramolecular Friedel-Crafts-type acylation, closing the pyridine ring.

  • Validation: The product precipitates upon cooling. Filter and wash with hexanes to yield Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (Confirm via LC-MS M+H = 294).

Step 2: Hydrolysis, Chlorination, and Amidation
  • Procedure:

    • Saponify the ester using 10% aqueous NaOH at reflux for 2 hours. Acidify to precipitate the carboxylic acid.

    • Suspend the acid in POCl₃ and reflux for 3 hours. Concentrate under vacuum.

    • Quench the resulting residue into cold aqueous ammonia (28%) to form the amide.

  • Causality: POCl₃ serves a dual purpose: it converts the carboxylic acid to a highly reactive acid chloride for amidation, and it simultaneously converts the C4-hydroxyl group to a C4-chloride via a Vilsmeier-Haack-like intermediate.

  • Validation: LC-MS confirms the mass of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide (M+H expected: ~271).

Step 3: Dechlorination
  • Procedure: Dissolve the C4-chloro amide in a methanol/DMF mixture. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Causality: Catalytic hydrogenation selectively reduces the activated C-Cl bond without defluorinating the C8 position, which is significantly more stable due to the strong C-F bond energy.

  • Validation: Filter through Celite to remove the catalyst. Evaporate to yield 8-Fluoro-6-methoxyquinoline-3-carboxamide.

Step 4: Hofmann Rearrangement
  • Procedure: Cool a solution of NaOH in water to 0°C. Add bromine dropwise to generate sodium hypobromite. Add 8-Fluoro-6-methoxyquinoline-3-carboxamide and stir at 0°C for 2 hours, then gradually heat to 60°C for 1 hour.

  • Causality: The primary amide reacts with hypobromite to form an N-bromoamide, which undergoes base-promoted rearrangement to an isocyanate. Subsequent hydrolysis and decarboxylation yield the primary amine.

  • Validation: Evolution of CO₂ gas ceases. The isolated product is 3-Amino-8-fluoro-6-methoxyquinoline.

Step 5: Balz-Schiemann Fluorination
  • Procedure: Dissolve the 3-amino intermediate in 1,2-dichlorobenzene. Add boron trifluoride etherate (BF₃·OEt₂) and tert-butyl nitrite at 40°C. Heat the mixture to 100°C for 1.5 hours.

  • Causality: tert-Butyl nitrite acts as an organic diazotizing agent, converting the amine to a diazonium salt. BF₃ provides the tetrafluoroborate counterion. Heating decomposes the diazonium salt, expelling N₂ gas and trapping the fluoride ion to form the critical C3-C(F) bond.

  • Validation: Purify via silica gel chromatography (eluent: dichloromethane). The final product is 3,8-Difluoro-6-methoxyquinoline.

Quantitative Data & Intermediate Characterization

Intermediate / ProductMolecular FormulaYieldMelting Point (°C)Appearance
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylateC₁₃H₁₂FNO₄82%221Light brown solid
8-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acidC₁₁H₈FNO₄95%~280Beige solid
4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamideC₁₁H₈ClFN₂O₂78%220Light brown solid
8-Fluoro-6-methoxyquinoline-3-carboxamideC₁₁H₉FN₂O₂88%248Beige solid
3-Amino-8-fluoro-6-methoxyquinolineC₁₀H₉FN₂O75%135Brown solid
3,8-Difluoro-6-methoxyquinoline C₁₀H₇F₂NO 57% 122 White solid

Data derived from established patent literature for 3-fluoroquinoline synthesis.

Process Visualization

G SM1 2-Fluoro-4-methoxyaniline (CAS 458-52-6) Int1 Ethyl 8-fluoro-4-hydroxy-6-methoxy quinoline-3-carboxylate SM1->Int1 Gould-Jacobs Cyclization SM2 DEEMM (CAS 87-13-8) SM2->Int1 Int2 4-Chloro-8-fluoro-6-methoxy quinoline-3-carboxamide Int1->Int2 1. NaOH 2. POCl3 3. NH3 Int3 8-Fluoro-6-methoxy quinoline-3-carboxamide Int2->Int3 Pd/C, H2 Dechlorination Int4 3-Amino-8-fluoro-6-methoxyquinoline Int3->Int4 Br2, NaOH Hofmann Rearrangement Target 3,8-Difluoro-6-methoxyquinoline (CAS 851973-18-7) Int4->Target t-BuONO, BF3·OEt2 Balz-Schiemann

Retrosynthetic pathway and forward synthesis of 3,8-Difluoro-6-methoxyquinoline.

References

  • Novel process for preparing 3-fluoroquinolines | Source: Google Patents |

  • 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 | Source: PubChem | 1

  • Diethyl Ethoxymethylenemalonate, 99+% 100 g | Source: Thermo Scientific Chemicals | 2

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Exploratory

The Fluoroquinolone Scaffold: From Serendipitous Discovery to Rational Drug Design

Executive Summary Fluoroquinolones represent one of the most successful classes of synthetic broad-spectrum antibiotics in modern medicine. Originating from a serendipitous byproduct of antimalarial synthesis, iterative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroquinolones represent one of the most successful classes of synthetic broad-spectrum antibiotics in modern medicine. Originating from a serendipitous byproduct of antimalarial synthesis, iterative rational drug design transformed a narrow-spectrum agent into a highly potent class of topoisomerase inhibitors. This technical whitepaper explores the historical genesis, molecular mechanism of action, and the foundational chemical synthesis protocols of fluoroquinolones, providing drug development professionals with a comprehensive mechanistic understanding of this critical antibiotic class.

Part I: Historical Genesis & Structural Evolution

The discovery of the quinolone class was not the result of a targeted antibacterial screening program, but rather an astute observation during the synthesis of the antimalarial drug chloroquine[1].

In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial activity[1][2]. This serendipitous finding catalyzed the synthesis of a series of 1,8-naphthyridine derivatives, culminating in the discovery of nalidixic acid [2][3]. Introduced clinically in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and was utilized for uncomplicated urinary tract infections (UTIs)[3][4]. However, its clinical utility was severely bottlenecked by a narrow spectrum of activity, poor systemic tissue distribution, and a high susceptibility to rapid bacterial resistance[4][5].

The Fluorine Breakthrough

The structural turning point occurred in the 1970s and 1980s. In 1973, flumequine was patented as the first fluoroquinolone, introducing a critical fluorine atom at the C6 position of the quinolone pharmacophore[6][7]. This single halogenation step fundamentally altered the molecule's physicochemical properties, increasing lipophilicity and dramatically enhancing its ability to penetrate bacterial cell walls, which provided the first indications of improved Gram-positive activity[6][8].

In 1980, researchers at Kyorin Pharmaceutical achieved a major breakthrough with the synthesis of norfloxacin [9]. By combining the C6 fluorine atom with a basic piperazine ring at the C7 position, they created a zwitterionic compound[6][8]. The piperazine ring enhanced tissue penetration and vastly expanded the antimicrobial spectrum to include Pseudomonas aeruginosa[6][8]. In 1983, Bayer published data on ciprofloxacin , which added a cyclopropyl group at the N1 position, further increasing potency and establishing the structural blueprint for modern fluoroquinolones[9][10].

Part II: Molecular Mechanism of Action

Fluoroquinolones exert their bactericidal activity through a highly specific, concentration-dependent disruption of bacterial DNA topology[11]. Unlike beta-lactams that target cell wall synthesis, fluoroquinolones directly inhibit DNA replication and transcription by targeting two essential Type II topoisomerases: DNA Gyrase (Topoisomerase II) and Topoisomerase IV [11][12].

Target Specificity and Causality
  • DNA Gyrase (Gram-Negative Primary Target): DNA gyrase is responsible for introducing negative superhelical twists into bacterial DNA ahead of the replication fork, relieving the topological strain caused by unwinding[11][12]. Fluoroquinolones bind non-covalently to the interface between the enzyme and the DNA[13].

  • Topoisomerase IV (Gram-Positive Primary Target): Topoisomerase IV is responsible for the decatenation (unlinking) of interlocking daughter chromosomes at the termination of DNA replication[11][12].

The Cleavage Complex Stabilization

The lethality of fluoroquinolones does not stem merely from inhibiting the catalytic function of these enzymes. Instead, the drugs act as topoisomerase poisons. They bind specifically to the enzyme-DNA cleavage complex after the enzyme has cleaved the DNA, stabilizing the complex and preventing the crucial re-ligation step[11][13]. This stabilization leads to the accumulation of persistent double-strand DNA breaks[11]. The irreversible DNA damage halts replication, triggers the SOS response, and rapidly induces bacterial cell death[11].

MOA FQ Fluoroquinolone Entry (Porins / Diffusion) Gyrase DNA Gyrase (Topo II) Gram-Negative Target FQ->Gyrase TopoIV Topoisomerase IV Gram-Positive Target FQ->TopoIV Complex Stabilization of DNA-Enzyme Cleavage Complex Gyrase->Complex TopoIV->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Death Rapid Bacterial Cell Death Breaks->Death

Diagram 1: Mechanism of action for fluoroquinolone-induced bacterial cell death.

Part III: Quantitative Data & Pharmacokinetics

The structural modifications from the first to subsequent generations directly correlate with enhanced pharmacokinetic (PK) profiles. The addition of the piperazine ring and specific N1 alkylations optimized the volume of distribution and bioavailability.

Table 1: Pharmacokinetic and Structural Profile of Key (Fluoro)quinolones [13]

DrugGenerationKey Structural ModificationBioavailabilityHalf-LifeProtein BindingCmax (mg/L)AUC (mg.h/L)
Nalidixic Acid First1,8-naphthyridine coreVariable~1.5 h~93%N/AN/A
Ciprofloxacin SecondC6-Fluoro, C7-Piperazine, N1-Cyclopropyl98%6 h40%4.864
Levonadifloxacin NovelChiral pure L-enantiomer90%N/AN/A4.054

Part IV: Chemical Synthesis & Experimental Protocols

The foundational construction of the fluoroquinolone core relies heavily on the Gould-Jacobs Reaction [14][15]. This robust, scalable methodology constructs the 4-hydroxyquinoline-3-carboxylate scaffold via the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM/EMME), followed by high-temperature thermal cyclization[15][16].

Causality in Experimental Design
  • Why DEEM? Diethyl ethoxymethylenemalonate acts as an ideal electrophile. The highly conjugated system allows the aniline nitrogen to attack the ethoxymethylene carbon, driving the elimination of ethanol to form a stable enamine intermediate[15].

  • Why Dowtherm A? The subsequent cyclization requires extreme thermal energy (typically >250°C) to facilitate the intramolecular Friedel-Crafts-type ring closure. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the necessary high boiling point and thermal stability without degrading the reagents[17].

Synthesis Aniline Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) Condensation Condensation Reaction (100-130°C) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (DEEM) EMME->Condensation Intermediate Anilinomethylene Malonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization QuinoloneCore 4-Hydroxyquinoline-3-carboxylate Core Cyclization->QuinoloneCore Alkylation N-Alkylation & Substitution QuinoloneCore->Alkylation FinalAPI Fluoroquinolone API Alkylation->FinalAPI

Diagram 2: Gould-Jacobs reaction workflow for fluoroquinolone core synthesis.

Step-by-Step Protocol: Synthesis of the Fluoroquinolone Core

This self-validating protocol outlines the synthesis of the intermediate ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a precursor to norfloxacin[15][16].

Step 1: Condensation (Formation of the Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1.0 equivalent of 3-chloro-4-fluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM)[14][16].

  • Execution: Heat the neat mixture to 100–130°C for 1 to 2 hours[16].

  • Validation: Monitor the reaction progress by the volumetric evolution of ethanol collected in the trap, and confirm the disappearance of the aniline starting material via Thin Layer Chromatography (TLC)[14][16].

  • Isolation: Cool the mixture to room temperature to yield the crude anilidomethylenemalonate intermediate[16].

Step 2: Thermal Cyclization (Gould-Jacobs Ring Closure)

  • Reaction Setup: Transfer the crude intermediate into a reaction vessel containing 10 volumes of Dowtherm A (or diphenyl ether)[17].

  • Execution: Rapidly heat the solution to reflux (~250°C) under an inert nitrogen atmosphere for 1 to 2 hours[17].

  • Validation & Isolation: Allow the reaction mixture to cool slowly to room temperature. The thermodynamic stability of the planar 4-hydroxyquinoline-3-carboxylate core causes it to spontaneously precipitate upon cooling[14]. Collect the solid by vacuum filtration and wash extensively with cold hexane to remove residual high-boiling solvent[17].

Step 3: N-Ethylation

  • Reaction Setup: Suspend the isolated quinolone core (e.g., 59.7 g) in 425 mL of anhydrous dimethylformamide (DMF)[15].

  • Execution: Add a mild base (76.6 g of potassium carbonate) to deprotonate the N1 position. Add 89 mL of ethyl iodide (alkylating agent) and stir the mixture in an oil bath at 80–90°C for 18 hours[15].

  • Work-up: Evaporate the DMF under reduced pressure. Dissolve the crude residue in water and extract with dichloromethane[15]. The organic layer is dried, filtered, and concentrated to yield the N-ethylated precursor, ready for final C7 piperazine substitution[15].

References

  • Mechanism Of Action of Fluoroquinolones - PBworks. Available at: [Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - National Institutes of Health (NIH). Available at:[Link]

  • Mechanism of Action of Fluoroquinolones - Pharmacy Freak. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available at: [Link]

  • Nalidixic acid - Wikipedia. Available at:[Link]

  • The history of the development and changes of quinolone antibacterial agents - National Institutes of Health (NIH). Available at: [Link]

  • The quinolones: decades of development and use - Oxford University Press (OUP). Available at: [Link]

  • Etymologia: Fluoroquinolone - National Institutes of Health (NIH). Available at:[Link]

  • Flumequine - Wikipedia. Available at: [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” - ACS Publications. Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - MDPI. Available at: [Link]

  • MedChemComm - Semantic Scholar. Available at:[Link]

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Foundational

Modulating the π-System: An In-depth Technical Guide to the Electronic Properties of Difluoro-methoxy Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous bioactive mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1] The introduction of substituents onto the quinoline ring system provides a powerful strategy for fine-tuning its electronic properties, thereby influencing its biological activity, photophysical characteristics, and reactivity. This technical guide delves into the nuanced electronic effects of two key substituents: the electron-withdrawing difluoromethyl group and the electron-donating methoxy group, when incorporated into the quinoline framework. We will explore the synergistic and antagonistic interplay of these substituents on the electronic landscape of the molecule, providing a comprehensive overview of the underlying principles, experimental characterization techniques, and computational modeling approaches. This guide is intended to be a valuable resource for researchers engaged in the rational design of novel quinoline-based compounds with tailored electronic properties for applications in drug discovery and materials science.

Introduction: The Quinoline Core and the Significance of Electronic Tuning

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1] The versatile quinoline scaffold is also a key component in various functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[2] The electronic properties of the quinoline ring system are central to its function in these applications. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the overall polarity of the molecule dictate its ability to interact with biological targets, absorb and emit light, and participate in chemical reactions.

The strategic placement of electron-donating and electron-withdrawing groups on the quinoline ring allows for precise control over these electronic properties. The difluoromethyl (-CF2H) and methoxy (-OCH3) groups are particularly interesting in this regard. The -CF2H group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, while the methoxy group is a classic electron-donating group through resonance. The combination of these substituents on the same quinoline core can lead to complex and potentially synergistic effects on the molecule's electronic structure. Understanding these effects is crucial for the rational design of new quinoline derivatives with optimized properties.

The Influence of Difluoro and Methoxy Substituents on the Electronic Landscape

The introduction of difluoro and methoxy groups onto the quinoline ring system fundamentally alters its electronic properties through a combination of inductive and resonance effects.

  • Inductive Effects: The highly electronegative fluorine atoms in the difluoromethyl group exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the quinoline ring. Conversely, the oxygen atom in the methoxy group also has an inductive-withdrawing effect, albeit weaker than that of the fluorine atoms.

  • Resonance Effects: The methoxy group possesses a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R). This effect is most pronounced when the methoxy group is at positions that allow for effective conjugation with the quinoline ring's π-system. The difluoromethyl group does not participate in resonance in the same way.

The interplay between these inductive and resonance effects, along with the position of substitution, determines the overall electronic character of the substituted quinoline. For instance, a methoxy group at the 6- or 8-position can significantly increase the electron density of the benzene ring, while a difluoromethyl group on the pyridine ring would create a more electron-deficient system.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) Quinoline Quinoline Core (π-System) Difluoro Difluoromethyl (-CF2H) Quinoline->Difluoro -I Effect (Decreases Electron Density) Methoxy Methoxy (-OCH3) Methoxy->Quinoline +R Effect (Increases Electron Density)

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is employed to experimentally probe the electronic properties of difluoro-methoxy substituted quinolines.

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule upon the absorption of ultraviolet or visible light.[3] For quinoline derivatives, the absorption spectra typically exhibit bands corresponding to π-π* and n-π* transitions.[3] The position of the absorption maximum (λmax) is sensitive to the electronic nature of the substituents. Electron-donating groups like methoxy tend to cause a bathochromic (red) shift in the λmax, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. The emission wavelength and quantum yield are also highly dependent on the substituents and their positions.

Table 1: Representative Photophysical Data for Substituted Quinolines

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
QuinolineMethanol3133152
6-MethoxyquinolineMethanol32536035
8-(Difluoromethoxy)quinoline----
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the difluoro-methoxy substituted quinoline derivative in a high-purity solvent (e.g., spectroscopic grade chloroform or methanol) at a concentration of approximately 12.5 mM.[5]

    • Dilute the stock solution to a final concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M for analysis.[5]

  • UV-Vis Absorption Measurement:

    • Use a quartz cuvette with a 1 cm path length.[3]

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the absorption maximum (λmax).

  • Fluorescence Emission Measurement:

    • Use the same sample solution in a quartz cuvette.

    • Set the excitation wavelength at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.[3]

    • Record the emission spectrum.

    • Determine the emission maximum.

Spectroscopy_Workflow A Prepare Sample Solution (10⁻⁵ - 5x10⁻⁵ M) B UV-Vis Spectrophotometer A->B E Fluorescence Spectrometer A->E C Record Absorption Spectrum B->C D Determine λmax C->D F Excite at λmax D->F E->F G Record Emission Spectrum F->G H Determine Emission Maximum G->H

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of molecules.[6] It provides information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. For difluoro-methoxy substituted quinolines, CV can be used to quantify the electron-donating or -withdrawing effects of the substituents.

Table 2: Representative Electrochemical Data for Substituted Quinolines

CompoundOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)
Thiophene-Substituted Quinoline--1.20
Pyridine-Substituted Quinoline--0.95
Experimental Protocol: Cyclic Voltammetry
  • Electrochemical Setup:

    • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

    • A potentiostat is used to control the applied potential and measure the resulting current.[6]

  • Sample Preparation:

    • Dissolve the difluoro-methoxy substituted quinoline derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[7]

  • Measurement:

    • The potential of the working electrode is swept linearly with time between defined potential limits.

    • The resulting current is plotted against the applied potential to generate a cyclic voltammogram.

    • From the voltammogram, the oxidation and reduction peak potentials can be determined.

Computational Modeling: A Theoretical Lens into Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying the electronic properties of substituted quinolines.[1] DFT calculations can provide valuable insights that complement experimental data and aid in the rational design of new molecules.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (ease of donating an electron), while the LUMO energy is related to the electron affinity (ease of accepting an electron). The HOMO-LUMO energy gap (ΔE) is a critical parameter that influences the molecule's reactivity, stability, and optical properties.[8]

DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. For difluoro-methoxy substituted quinolines, these calculations can visualize how the substituents alter the electron density distribution in these frontier orbitals.

HOMO_LUMO_Modulation cluster_unsubstituted Unsubstituted Quinoline cluster_methoxy Methoxy Substituted cluster_difluoro Difluoro Substituted Unsub_LUMO LUMO Unsub_HOMO HOMO Unsub_LUMO->Unsub_HOMO ΔE Methoxy_HOMO HOMO (Higher) Unsub_HOMO->Methoxy_HOMO EDG Effect Difluoro_HOMO HOMO (Lower) Unsub_HOMO->Difluoro_HOMO EWG Effect Methoxy_LUMO LUMO (Slightly Lower) Methoxy_LUMO->Methoxy_HOMO ΔE (Smaller) Difluoro_LUMO LUMO (Lower) Difluoro_LUMO->Difluoro_HOMO ΔE (Larger)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[9] It is a valuable tool for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For difluoro-methoxy substituted quinolines, MEP maps can reveal how the substituents modulate the electrostatic potential around the molecule, providing insights into its potential intermolecular interactions.

Computational Protocol: DFT Calculations
  • Structure Optimization:

    • The molecular structure of the difluoro-methoxy substituted quinoline is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]

  • Frequency Calculation:

    • Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation:

    • Single-point energy calculations are performed on the optimized geometry to obtain the HOMO and LUMO energies and generate the MEP map.

    • Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[1]

Conclusion and Future Directions

The electronic properties of difluoro-methoxy substituted quinolines are governed by a delicate balance of inductive and resonance effects. The strategic placement of these substituents provides a powerful means to modulate the electron density, frontier orbital energies, and overall reactivity of the quinoline core. This in-depth guide has provided a framework for understanding these effects, from the underlying theoretical principles to the practical experimental and computational techniques used for their characterization.

Future research in this area will likely focus on the synthesis and characterization of a wider range of difluoro-methoxy substituted quinoline isomers to build a more comprehensive structure-property relationship database. The insights gained from such studies will be invaluable for the rational design of novel quinoline-based compounds with tailored electronic properties for a diverse array of applications, from next-generation pharmaceuticals to advanced organic electronic materials.

References

  • Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide - Benchchem. (n.d.).
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem. (n.d.).
  • Application Notes and Protocols for Cyclic Voltammetry of Furan-Quinoline Compounds - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)quinoline and Its Analogs - Benchchem. (n.d.).
  • Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage - ProQuest. (n.d.).
  • Functionalized 2-(5-arylpyridin-2-yl)quinolines: Synthesis and photophysical properties | Request PDF - ResearchGate. (n.d.).
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. (n.d.).
  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. (2004, July 23).
  • Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. (2024, July 4).
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. (2004, June 18).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2017, January 1).
  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - RSC Publishing. (2020, June 10).
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org. (n.d.).
  • Photophysical properties of quinoline derivatives in CH 3 CN. - ResearchGate. (n.d.).
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (2024, March 15).
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study - Taylor & Francis. (2025, January 27).
  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7).
  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (n.d.).
  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4).
  • Selected examples for the potent functionalized quinolines and natural products. - ResearchGate. (n.d.).
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.).
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. (2023, September 5).
  • Superoxide Anion Radical Interaction With New Quinoline Compounds Measured By Cyclic Voltammetry - ResearchGate. (2023, December 16).
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC. (2020, April 28).
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. (n.d.).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - Scholar Hub Universitas Indonesia. (2023, June 2).
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  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. (2024, November 24).
  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025, February 20).
  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. (2025, October 17).
  • Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development - Nazmul Hosen. (n.d.).
  • (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions - ResearchGate. (2019, July 9).
  • Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes | The Journal of Organic Chemistry - ACS Publications. (2013, August 9).
  • Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotect. (2020, September 2).
  • Electrosynthesis of Highly Functionalized Quinolines through Radical Annulation–Polar Addition Cascade | Organic Letters - ACS Publications. (2024, August 22).
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Exploratory

Strategic Fluorination of the Quinoline Scaffold: Mechanistic Insights and Biological Applications in Drug Discovery

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring treatments across infectious diseases and oncology. However, the strategic introduction of fluorine in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring treatments across infectious diseases and oncology. However, the strategic introduction of fluorine into the quinoline ring system represents a critical paradigm shift. As an application scientist focused on rational drug design, I approach fluorination not merely as a tool to increase lipophilicity, but as a precise mechanism to modulate pKa, enhance metabolic stability, and drive highly specific protein-ligand interactions. This technical guide synthesizes the causality behind these physicochemical modifications and details the self-validating experimental workflows required to evaluate the diverse biological activities of fluorinated quinolines.

Mechanistic Rationale: The Causality of Fluorination

The decision to fluorinate a quinoline derivative is driven by strict physicochemical causality [1]. The fluorine atom is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This unique profile allows for bioisosteric replacement without introducing severe steric clashes.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic positions (e.g., C-3, C-6, and C-8 of the quinoline core) for oxidative metabolism. The extreme strength of the C-F bond (~116 kcal/mol) effectively blocks these metabolic liabilities, prolonging the drug's half-life.

  • pKa Modulation and Permeability: The strong electron-withdrawing inductive effect of fluorine lowers the pKa of adjacent basic amines. In the context of chloroquine analogs, fluorination fine-tunes the basicity of the side-chain nitrogen, optimizing the ratio of ionized to unionized drug at physiological pH. This directly enhances passive membrane permeability while ensuring sufficient protonation in acidic subcellular compartments (like the lysosome).

  • Target Engagement: Fluorine can participate in orthogonal multipolar interactions. The highly polarized C-F bond interacts favorably with the electropositive carbon of backbone amides in protein binding pockets, driving target affinity through mechanisms distinct from traditional hydrogen bonding.

Core Biological Activities & Target Pathways

Oncology: Autophagy Inhibition and TNBC Targeting

Therapy-induced autophagy is a primary resistance mechanism in solid tumors. Fluorinated quinolines, particularly dimeric derivatives like Lys05, act as potent autophagy inhibitors [3]. The fluorinated scaffold enhances lysosomal accumulation. Once inside the acidic lysosome, the basic amines become protonated (ion trapping). This massive accumulation deacidifies the lysosome, blocking autophagosome-lysosome fusion and triggering cancer cell apoptosis.

Furthermore, novel fluorinated quinoline analogs have demonstrated exceptional efficacy in 3D spheroid models of Triple-Negative Breast Cancer (TNBC). Systematic structure-activity relationship (SAR) studies reveal that meta- or para-fluorine substitution on the benzene ring of the quinoline scaffold yields IC50 values in the low micromolar range (2.5–5 μM) against aggressive MDA-MB-468 cells, while remaining non-toxic to non-tumorigenic MCF-10A cells [2].

AutophagyInhibition FQ Fluorinated Quinoline (e.g., Lys05 derivative) Lysosome Lysosomal Accumulation (Protonation in acidic pH) FQ->Lysosome Membrane Permeation Deacidification Lysosomal Deacidification (pH Increase) Lysosome->Deacidification Acid Trapping Blockade Autophagosome-Lysosome Fusion Blockade Deacidification->Blockade Enzyme Inactivation Apoptosis Cancer Cell Apoptosis (Tumor Growth Inhibition) Blockade->Apoptosis Accumulation of Toxic Aggregates

Mechanism of lysosomal deacidification and autophagy inhibition by fluorinated quinolines.

Infectious Diseases: Antifungal and Antimalarial Efficacy

Beyond oncology, the quinoline scaffold is foundational to antimicrobial therapy. Recent syntheses of fluorinated quinoline analogs (using Tebufloquin as a lead compound) have yielded potent antifungal agents. Compounds bearing a 4-fluoro or 4-tert-butyl substitution on the benzoate moiety exhibit >80% inhibitory activity against phytopathogenic fungi like S. sclerotiorum [4]. In antimalarial applications, bis(trifluoromethyl)quinolines like mefloquine leverage fluorine to increase lipophilicity, facilitating rapid penetration into the Plasmodium food vacuole to inhibit the biocrystallization of toxic heme into hemozoin.

Neuropharmacology: PDE5 Inhibition and PET Imaging

Fluorinated quinolines are currently being evaluated as high-affinity ligands for Phosphodiesterase 5 (PDE5) in the central nervous system. The strategic introduction of a fluoroethoxy group at the C-3 position (the "east region" of the quinoline core) maintains high selectivity and inhibitory activity (>88% at 100 nM) against PDE5A1. Crucially, this fluorinated handle provides a direct pathway for 18F-radiolabeling, enabling the development of highly specific PET radiotracers for neuroimaging [5].

Quantitative Efficacy Profiles

To facilitate cross-disciplinary comparison, the quantitative biological data for key fluorinated quinoline classes is summarized below.

Compound Class / LeadTarget / Disease ModelKey Fluorine ModificationEfficacy Metric (IC50 / MIC / Inhibition)Ref
Lys05 (Dimeric Quinoline) Autophagy (Melanoma/CRC)C-7 Chlorine / Fluorine analogs10-fold more potent than HCQ[3]
Compound 6b / 6f TNBC (MDA-MB-468 3D Spheroids)Meta/Para-Fluorine on Benzene ringIC50 = 2.5 – 5.0 μM[2]
Tebufloquin Analogs (2e) Antifungal (S. sclerotiorum)4-Fluoro substitution on benzoate>80% Inhibition at 50 μg/mL[4]
Compound 24a/b Neuroimaging (PDE5A1)C-3 Fluoroethoxy group>88% Inhibition at 100 nM[5]

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the experimental choice.

Protocol: Synthesis of 6-Fluoroquinoline Derivatives via Cyclocondensation

This protocol details the synthesis of fluorinated quinoline cores, prioritizing high-yield ring closure while minimizing by-products [2].

  • Reagent Preparation: Combine 5-fluoroisatoic anhydride (1.0 equiv) and ethyl acetoacetate (2.0 equiv) in anhydrous N,N-dimethylacetamide (DMA). Causality: DMA is chosen over DMF due to its higher boiling point and superior solvency for the anhydride, preventing premature precipitation.

  • Base Catalysis: Add solid sodium hydroxide (1.0 equiv) to the mixture at room temperature. Causality: NaOH deprotonates the active methylene of ethyl acetoacetate, generating the nucleophile required to attack the carbonyl carbon of the isatoic anhydride, initiating the ring-opening/ring-closing cascade.

  • Thermal Cyclization: Heat the clear solution to 100 °C for 12 hours under an inert N2 atmosphere. Causality: Elevated thermal energy is required to overcome the activation barrier for the final dehydration step that aromatizes the quinoline ring.

  • Quenching and Precipitation: Cool the reaction to room temperature and quench with deionized water. Causality: The sudden shift in solvent polarity forces the hydrophobic fluorinated quinoline to precipitate, allowing for rapid isolation via vacuum filtration.

  • Validation: Confirm the structure via 19F-NMR (to verify fluorine retention and position) and HRMS.

Protocol: 3D Spheroid Viability & Autophagy Assay

Testing fluorinated quinolines in 2D culture often overestimates efficacy. This protocol utilizes 3D spheroids to accurately model the hypoxic and acidic tumor microenvironment, which is critical for evaluating lysosomotropic drugs [2, 3].

  • Spheroid Formation: Seed MDA-MB-468 cells (5,000 cells/well) in 96-well ultra-low attachment (ULA) plates. Centrifuge at 1,000 rpm for 5 minutes. Causality: ULA plates prevent integrin-mediated adhesion to the plastic, forcing cell-cell interactions that mimic in vivo solid tumor architecture.

  • Maturation: Incubate for 72 hours until a compact, hypoxic core forms. Causality: The acidic core of the spheroid is essential for validating the pH-dependent lysosomal accumulation of the fluorinated quinoline.

  • Drug Treatment: Treat spheroids with the fluorinated quinoline (0.1 μM to 50 μM) for 48 hours. Include Hydroxychloroquine (HCQ) as a positive control.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent. Causality: Standard MTT assays fail to penetrate 3D structures. CellTiter-Glo 3D contains optimized detergents that lyse the entire spheroid, providing an accurate ATP-based luminescence readout.

  • Mechanistic Validation (Western Blot): Lyse a parallel set of treated spheroids and probe for LC3-II and p62. Causality: Accumulation of LC3-II and p62 confirms that the drug is actively blocking autophagic flux, validating the mechanism of action rather than just general cytotoxicity.

ExperimentalWorkflow Synthesis 1. Chemical Synthesis (Cyclocondensation) Purification 2. Purification & QC (NMR, HRMS, HPLC) Synthesis->Purification Yield Optimization InVitro 3. 3D Cell Culture (TNBC MDA-MB-468) Purification->InVitro >95% Purity Required Assay 4. Viability Assay (CellTiter-Glo 3D) InVitro->Assay Drug Treatment (48h) Validation 5. Mechanistic Validation (Western Blot for LC3-II) Assay->Validation Hit Selection (<5 µM)

High-throughput synthesis and 3D spheroid screening workflow for fluorinated quinolines.

References

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer Source: ACS Omega URL: [Link]

  • Title: Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency Source: PNAS URL: [Link]

  • Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5 Source: European Journal of Medicinal Chemistry (via HZDR) URL: [Link]

Foundational

Technical Whitepaper: Safety, Handling, and Experimental Integration of 3,8-Difluoro-6-methoxyquinoline in Preclinical Development

Executive Summary 3,8-Difluoro-6-methoxyquinoline (CAS: 851973-18-7) is a highly specialized fluorinated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. As a derivative of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,8-Difluoro-6-methoxyquinoline (CAS: 851973-18-7) is a highly specialized fluorinated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. As a derivative of the quinoline class, it serves as a critical scaffold for developing novel antibacterial agents and kinase inhibitors. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, hazard causality, and self-validating experimental protocols required for the safe and effective handling of this compound in preclinical research environments.

Physicochemical Profiling

Understanding the physical properties of 3,8-Difluoro-6-methoxyquinoline is the first step in predicting its behavior in biological assays and formulation matrices. The presence of two fluorine atoms significantly alters the electron density of the quinoline core, impacting both its solubility and metabolic stability.

PropertyValueCausality / Implication for Handling
Chemical Name 3,8-Difluoro-6-methoxyquinolineCore scaffold for topoisomerase inhibitors.
CAS Registry Number 851973-18-7Unique identifier for safety data tracking[1].
Molecular Formula C10H7F2NOHigh lipophilicity dictates solvent choice.
Molecular Weight 195.17 g/mol Used for precise molarity calculations[1].
Melting Point 122 °CIndicates a stable crystalline lattice requiring mechanical disruption (sonication) for dissolution[2].
Physical Form White solidAerosolization risk during weighing[2].

Hazard Assessment and Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond simply reading a Safety Data Sheet (SDS) to understanding why a compound presents specific hazards.

  • Skin and Ocular Irritation: The quinoline nitrogen acts as a localized base. When exposed to the moisture of ocular or mucosal membranes, it can cause localized pH shifts leading to severe irritation.

  • Phototoxicity Potential: Quinolines are known to absorb ultraviolet (UV) light. Upon UV exposure, the 6-methoxy group can undergo photo-oxidation, generating reactive oxygen species (ROS) or N-oxide degradants. This not only poses a handling hazard but can completely invalidate downstream biological assay data if the compound is not protected from light.

  • Environmental Toxicity: The di-fluoro substitution dramatically increases the metabolic stability and environmental persistence of the molecule. It must be treated as a severe aquatic toxicant, necessitating strict segregation from standard aqueous waste streams.

Experimental Workflows: Stock Solution Preparation

To ensure the integrity of in vitro screening data, researchers must employ a self-validating protocol for stock solution preparation. The following methodology guarantees complete solubilization while preventing hydrolytic or photolytic degradation.

Protocol: Preparation of 10 mM In Vitro Screening Stock

Objective: To generate a chemically stable, fully solubilized stock of 3,8-Difluoro-6-methoxyquinoline for downstream cell-based or biochemical assays.

Materials Required:

  • Solid 3,8-Difluoro-6-methoxyquinoline[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Analytical balance (d=0.01 mg)

  • Amber glass vials and microcentrifuge tubes

  • Bath sonicator

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the source vial from -20°C storage and place it in a desiccator at room temperature (20-25°C) for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Because the compound is highly lipophilic, subsequent addition of water-contaminated DMSO will cause micro-precipitation, artificially lowering the active concentration in your assay.

  • Precision Weighing: Weigh exactly 1.95 mg of the white solid into a sterile, anti-static weigh boat. Transfer quantitatively to a 2.0 mL amber glass vial.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Causality: The highly lipophilic nature of the di-fluorinated quinoline core necessitates a non-polar, aprotic solvent to disrupt the stable crystalline lattice (melting point 122°C)[2].

  • Mechanical Disruption: Vortex the solution vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Aliquoting and Storage: Dispense 50 µL aliquots into amber microcentrifuge tubes. Store immediately at -20°C.

    • Causality: Amber tubes prevent UV-induced degradation of the methoxy group, ensuring batch-to-batch reproducibility across longitudinal studies.

HandlingWorkflow A Solid 3,8-Difluoro-6-methoxyquinoline B Thermal Equilibration (Desiccator) A->B C Dissolution in Anhydrous DMSO B->C D Aliquoting into Amber Vials C->D E Storage at -20°C D->E

Workflow for safe handling and stock preparation of 3,8-Difluoro-6-methoxyquinoline.

Pharmacological Context: Mechanism and Safety Profiling

Fluoroquinolines are historically significant for their potent antibacterial activity, achieved via the inhibition of bacterial DNA gyrase and topoisomerase IV[3]. However, the specific structural modifications in 3,8-Difluoro-6-methoxyquinoline serve advanced pharmacological purposes in lead optimization.

The fluorine atom at the C8 position is critical; it enhances penetration through the complex bacterial cell wall, particularly broadening the spectrum of activity against Gram-positive pathogens. Concurrently, polarity-focused optimization—such as the strategic placement of the C3 fluorine and the electron-donating C6 methoxy group—modulates the basicity (pKa) of the quinoline nitrogen.

This precise electronic tuning is a deliberate design choice aimed at reducing the molecule's binding affinity to the human ether-à-go-go-related gene (hERG) potassium channel. By lowering hERG liability, researchers can mitigate the cardiovascular safety risks (e.g., QT prolongation and fatal arrhythmias) that have historically plagued early-generation fluoroquinolines[3].

MOA A Fluoroquinoline Derivative B Bacterial Cell Penetration A->B C Binding to DNA Gyrase / Topoisomerase IV B->C D Stabilization of Cleavage Complexes C->D E DNA Double-Strand Breaks D->E F Bacterial Cell Death E->F

Mechanism of action for fluoroquinolines targeting bacterial topoisomerases.

References

  • Title: US20050182259A1 - Novel process for preparing 3-fluoroquinolines | Source: Google Patents | URL

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 3,8-Difluoro-6-methoxyquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its rigid, bicyclic arom...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets. The strategic incorporation of fluorine atoms and a methoxy group, as seen in 3,8-Difluoro-6-methoxyquinoline, can significantly enhance the pharmacological properties of the resulting molecules. This guide provides an in-depth exploration of the potential applications of this specific quinoline derivative, offering detailed protocols and insights for researchers in drug discovery and development.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism and clearance. The specific placement of two fluorine atoms at the 3 and 8 positions, combined with a methoxy group at the 6-position of the quinoline ring, offers a unique electronic and steric profile for the development of novel therapeutic agents.

I. Application as a Scaffold for Novel Antibacterial Agents

The most prominent application of fluoroquinolines is in the development of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for bacterial DNA replication, recombination, and repair.[1] The 3,8-difluoro substitution pattern on the quinoline core of 3,8-Difluoro-6-methoxyquinoline makes it a compelling starting point for the design of new antibacterial drugs, particularly against multidrug-resistant strains.

A. Rationale for Application

The core concept is to utilize the 3,8-Difluoro-6-methoxyquinoline scaffold to synthesize derivatives that can effectively inhibit bacterial type II topoisomerases. A notable study on novel 3-fluoro-6-methoxyquinoline derivatives has demonstrated their potential as potent inhibitors of these enzymes.[6] By analogy, derivatization of the 3,8-Difluoro-6-methoxyquinoline core, for instance at the 4-position with a suitable amine-containing substituent, could lead to compounds with enhanced antibacterial activity.

B. Experimental Workflow for Antibacterial Drug Discovery

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies Synthesis Synthesis of 3,8-Difluoro-6-methoxyquinoline Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Topoisomerase_Assay Bacterial Topoisomerase II Inhibition Assay MIC_Assay->Topoisomerase_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Topoisomerase_Assay->Cytotoxicity_Assay Animal_Model Infection Animal Model Studies Cytotoxicity_Assay->Animal_Model PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal_Model->PK_PD Lead_Optimization Lead Compound Optimization PK_PD->Lead_Optimization

Caption: Experimental workflow for antibacterial drug discovery using the 3,8-Difluoro-6-methoxyquinoline scaffold.

C. Protocol: Synthesis of a 4-((4-methylpiperazin-1-yl)amino)-3,8-difluoro-6-methoxyquinoline Derivative (Illustrative Example)

This protocol outlines a plausible synthetic route for a derivative of 3,8-Difluoro-6-methoxyquinoline, targeting potential antibacterial activity.

Step 1: Synthesis of 4-Chloro-3,8-difluoro-6-methoxyquinoline

  • To a stirred solution of 3,8-Difluoro-6-methoxyquinolin-4-ol (1 eq) in phosphorus oxychloride (10 eq), add N,N-dimethylformamide (0.1 eq) at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3,8-difluoro-6-methoxyquinoline.

Step 2: Nucleophilic Aromatic Substitution with 1-Methylpiperazine

  • In a sealed tube, dissolve 4-Chloro-3,8-difluoro-6-methoxyquinoline (1 eq) and 1-methylpiperazine (1.5 eq) in N-methyl-2-pyrrolidone (NMP).

  • Add potassium carbonate (2 eq) to the mixture.

  • Heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the target compound.

D. Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the synthesized compound that inhibits the visible growth of a microorganism.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[7] The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.

  • Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Compound Target Organism MIC (µg/mL) Reference Compound (Ciprofloxacin) MIC (µg/mL)
Hypothetical Derivative 1 S. aureus ATCC 292130.50.25
Hypothetical Derivative 1 E. coli ATCC 2592220.06
Hypothetical Derivative 2 S. aureus ATCC 292130.250.25
Hypothetical Derivative 2 E. coli ATCC 2592210.06

II. Application as a Scaffold for Kinase Inhibitors

The quinoline core is also a prevalent scaffold in the design of kinase inhibitors.[1][8] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[9] The 3,8-Difluoro-6-methoxyquinoline scaffold can be exploited to develop selective inhibitors of various kinases.

A. Rationale for Application

The ATP-binding pocket of many kinases can be targeted by small molecules that mimic the adenine moiety of ATP. The quinoline ring system can serve as a scaffold to present substituents that form key hydrogen bonds and hydrophobic interactions within this pocket. The fluorine atoms on the 3,8-Difluoro-6-methoxyquinoline scaffold can enhance binding affinity and selectivity, while the methoxy group can be modified to explore different regions of the binding site.

B. Signaling Pathway: Generic Kinase Inhibition

G Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Signaling Blocked Cellular Response Kinase->Blocked_Signaling ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Downstream_Signaling Inhibitor 3,8-Difluoro-6-methoxy- quinoline Derivative Inhibitor->Kinase Inhibition Inhibitor->Blocked_Signaling

Caption: Mechanism of action for a kinase inhibitor based on the 3,8-Difluoro-6-methoxyquinoline scaffold.

C. Protocol: In Vitro Kinase Inhibition Assay (e.g., p38α MAP Kinase)

This protocol describes a method to evaluate the inhibitory activity of synthesized compounds against a specific kinase, such as p38α, which is involved in inflammatory responses.[10]

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution).

  • Add the kinase (e.g., recombinant human p38α) and a suitable substrate (e.g., a specific peptide) to the wells.

  • Initiate the kinase reaction by adding ATP. The final reaction volume should contain a buffer with appropriate cofactors (e.g., MgCl₂).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Compound Target Kinase IC₅₀ (nM) Reference Compound (e.g., SB203580) IC₅₀ (nM)
Hypothetical Derivative 3 p38α5010
Hypothetical Derivative 4 p38α1510
Hypothetical Derivative 3 JNK1>10,000-
Hypothetical Derivative 4 JNK1>10,000-

III. Future Directions and Conclusion

The 3,8-Difluoro-6-methoxyquinoline scaffold presents a promising starting point for the development of novel therapeutic agents. While this guide has focused on its potential in antibacterial and kinase inhibitor discovery, the inherent versatility of the quinoline ring system suggests that derivatives of this compound could also be explored for other biological activities, such as antiviral, anticancer, and anti-inflammatory properties.[11][12]

Further research should focus on the synthesis of a diverse library of derivatives with modifications at various positions of the quinoline ring. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity against specific biological targets. In silico modeling and computational studies can also aid in the rational design of new derivatives with improved pharmacological profiles.

References

  • The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide - Benchchem.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH.
  • A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management - IJRESM.
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate.
  • Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry - Benchchem.
  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed.
  • 3,8-Difluoro-6-methoxyquinoline 95% | AiFChem, an Xtalpi Company | BuyChemJapan.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
  • Small molecule inhibitors targeting kinases | Fluorochem.
  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC - NIH.
  • Redalyc.Antibacterial potential of flavonoids with different hydroxylation patterns.
  • Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry - Benchchem.

Sources

Application

The Strategic Utility of 3,8-Difluoro-6-methoxyquinoline as a Versatile Chemical Intermediate

For the attention of: Researchers, Scientists, and Drug Development Professionals. This document provides detailed application notes and protocols for the use of 3,8-Difluoro-6-methoxyquinoline , a fluorinated heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for the use of 3,8-Difluoro-6-methoxyquinoline , a fluorinated heterocyclic compound with significant potential as a versatile intermediate in synthetic chemistry. Its unique substitution pattern offers a gateway to novel chemical entities for applications in medicinal chemistry and materials science.

Introduction: The Architectural Value of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into this scaffold has become a highly successful strategy in drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[1][2]

The subject of this guide, 3,8-Difluoro-6-methoxyquinoline, presents a trifecta of functional groups that can be selectively addressed. The fluorine atoms, particularly the one at the 3-position, activate the quinoline ring for nucleophilic aromatic substitution (SNAr), while the methoxy group can be a site for demethylation to reveal a reactive hydroxyl group. This inherent reactivity makes it a valuable building block for creating libraries of complex molecules.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 3,8-Difluoro-6-methoxyquinoline is not extensively published, its properties can be predicted based on closely related analogs.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₇F₂NO-
Molecular Weight 195.17 g/mol [3][4]
Appearance Likely a solid at room temperature[5]
Purity Commercially available up to 95%[6]
Storage Sealed, dry, room temperature[5]
Key Spectroscopic Features ¹⁹F NMR: Two distinct signals corresponding to the two fluorine atoms. ¹H NMR: Signals for the aromatic protons and a characteristic singlet for the methoxy group. ¹³C NMR: Resonances for the ten carbon atoms, with C-F couplings observable. MS: A molecular ion peak corresponding to its molecular weight.[7][8][9]

Synthesis of 3,8-Difluoro-6-methoxyquinoline: A Plausible Pathway

Synthetic_Pathway_3_8_Difluoro_6_methoxyquinoline cluster_0 Plausible Synthesis of 3,8-Difluoro-6-methoxyquinoline 2,5-Difluoro-4-methoxyaniline 2,5-Difluoro-4-methoxyaniline Intermediate_A Intermediate A 2,5-Difluoro-4-methoxyaniline->Intermediate_A Reacts with Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_A Cyclization Thermal Cyclization (e.g., in Dowtherm A) Intermediate_A->Cyclization Intermediate_B Intermediate B (4-hydroxyquinoline derivative) Cyclization->Intermediate_B Chlorination Chlorination (e.g., POCl₃) Intermediate_B->Chlorination Intermediate_C 4-Chloro-3,8-difluoro- 6-methoxyquinoline Chlorination->Intermediate_C Dechlorination Reductive Dechlorination (e.g., H₂, Pd/C) Intermediate_C->Dechlorination Final_Product 3,8-Difluoro-6-methoxyquinoline Dechlorination->Final_Product

Caption: Plausible synthetic pathway for 3,8-Difluoro-6-methoxyquinoline.

Application as a Chemical Intermediate: Gateway to Novel Derivatives

The true value of 3,8-Difluoro-6-methoxyquinoline lies in its potential as a scaffold for generating a diverse range of derivatives. The fluorine atoms, particularly the one at the electron-deficient 3-position, are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, a key strategy in drug discovery for exploring structure-activity relationships (SAR).[10][11]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitrogen atom and the fluorine substituents in the quinoline ring activates the carbon-fluorine bonds towards nucleophilic attack. This facilitates the displacement of a fluoride ion by a variety of nucleophiles.[12][13]

SNAr_Workflow cluster_1 General SₙAr Workflow Start 3,8-Difluoro-6-methoxyquinoline Reaction SₙAr Reaction (Base, Solvent, Heat) Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Reaction Product Substituted Quinoline Derivative Reaction->Product

Sources

Method

Application Note: A Strategic Protocol for Suzuki-Miyaura Cross-Coupling of Substituted 3,8-Difluoro-6-methoxyquinolines

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed, field-proven protocol for the Suzuki coupling of halogenated 3,8-difluoro-6-methoxyquinoline derivatives, a scaffold of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine substitution. We delve into the rationale behind reagent selection, offer a robust step-by-step experimental procedure, and provide a comprehensive guide to reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl quinoline structures.

Introduction: The Strategic Importance of Fluorinated Quinolines

Quinoline scaffolds are prevalent in a multitude of biologically active compounds. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated quinolines highly sought-after building blocks in pharmaceutical research. The 3,8-difluoro-6-methoxyquinoline core, in particular, presents a unique electronic landscape. The potent electron-withdrawing effects of the two fluorine atoms can significantly impact the reactivity of the heterocyclic system.

The Suzuki-Miyaura reaction offers a powerful and versatile method for elaborating this core structure by creating a C-C bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[1][4] This guide will focus on a general protocol assuming a bromo-substituted quinoline, such as 2-bromo-3,8-difluoro-6-methoxyquinoline , as the electrophilic partner.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The widely accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the quinoline substrate, forming a Pd(II) complex. The electron-deficient nature of the difluoroquinoline ring generally facilitates this rate-limiting step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Quinoline Complex) Pd0->OA_Complex Oxidative Addition (+ R¹-X) TM_Complex R¹-Pd(II)L₂-R² (Biaryl Complex) OA_Complex->TM_Complex Transmetalation (+ R²-B(OH)₂) (Base Assisted) TM_Complex->Pd0 Reductive Elimination (Product R¹-R² Forms) Product Coupled Product (R¹-R²) TM_Complex->Product R1X Halo-Quinoline (R¹-X) R1X->OA_Complex R2B Boronic Acid (R²-B(OH)₂) R2B->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling of 2-Bromo-3,8-difluoro-6-methoxyquinoline

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids.

Materials and Reagents
ReagentPuritySupplier ExampleNotes
2-Bromo-3,8-difluoro-6-methoxyquinoline>97%Custom SynthesisSubstrate.
Phenylboronic Acid>98%Sigma-AldrichNucleophilic partner. Use 1.2-1.5 equivalents.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Reagent GradeStrem ChemicalsPalladium(0) pre-catalyst. Store under inert gas. Can degrade over time.[9]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%Sigma-AldrichBulky, electron-rich phosphine ligand.[10] Critical for efficient coupling of challenging substrates.
Potassium Phosphate (K₃PO₄), anhydrous>98%Acros OrganicsBase. Must be finely ground and anhydrous.[11]
1,4-Dioxane, anhydrous>99.8%Sigma-AldrichSolvent. Must be degassed thoroughly before use.
Deionized WaterHPLC Grade-Co-solvent. Must be degassed.
Argon (Ar) or Nitrogen (N₂)High Purity-Inert gas for providing an oxygen-free atmosphere.
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and heat block or oil bath

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Quinoline, Boronic Acid, Base) start->reagents purge 2. Seal and Purge (Evacuate and backfill with Ar/N₂ 3x) reagents->purge solvent 3. Add Degassed Solvents (Dioxane and Water) purge->solvent degas 4. Degas Mixture (Sparge with Ar/N₂ for 15-20 min) solvent->degas catalyst 5. Add Catalyst & Ligand (Under positive Ar/N₂ pressure) degas->catalyst react 6. Heat Reaction (e.g., 90-110 °C for 4-16h) catalyst->react monitor 7. Monitor Progress (TLC or LC-MS) react->monitor quench 8. Quench and Work-up (Cool, dilute, extract) monitor->quench purify 9. Purify Product (Flash Column Chromatography) quench->purify characterize 10. Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-3,8-difluoro-6-methoxyquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Scientist's Note: Using a slight excess of the boronic acid drives the reaction to completion. K₃PO₄ is an effective base for many challenging couplings, including those with heteroaromatic halides.[8][12] Ensure it is anhydrous and finely powdered for optimal reactivity.

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of homocoupling byproducts.[9] This step is absolutely critical for reproducibility and high yields.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The mixture should be a slurry.

    • Scientist's Note: A mixed solvent system is often beneficial. Dioxane or THF solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the transmetalation step.[5] The ratio may need optimization depending on the specific boronic acid used.

  • Final Degassing: Sparge the resulting slurry with a gentle stream of argon or nitrogen through a needle for 15-20 minutes to ensure the solvent is completely free of dissolved oxygen.

  • Catalyst Addition: In a separate vial, weigh out the palladium pre-catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and the XPhos ligand (0.044 mmol, 4.4 mol %). Quickly add the catalyst and ligand to the reaction flask under a positive flow of argon.

    • Scientist's Note: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial. It promotes the oxidative addition to the C-Br bond and accelerates the reductive elimination step, preventing side reactions.[10][12][13] A ligand-to-palladium ratio of approximately 2:1 is typical for this type of catalyst system.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 4-16 hours.

    • Scientist's Note: Vigorous stirring is important, especially in biphasic systems, to ensure efficient mixing and mass transfer between phases.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-quinoline is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Optimization and Troubleshooting

Even robust protocols may require optimization. The following table outlines common issues and potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (degraded Pd source or oxidized ligand).[9]2. Insufficiently anhydrous/pure reagents.3. Ineffective base for the specific substrate.[8]4. Reaction temperature too low.1. Use a fresh bottle of Pd₂(dba)₃ and ligand. Consider a more stable pre-catalyst (e.g., XPhos Pd G3).2. Dry solvents and grind the base immediately before use.3. Screen other bases such as Cs₂CO₃ or K₂CO₃.4. Incrementally increase the temperature to 110-120 °C (if using a sealed vial).
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[5]2. The boronic acid is unstable under the reaction conditions (protodeboronation followed by homocoupling).1. Ensure rigorous degassing at all stages.2. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[5][10] These are less prone to degradation.
Dehalogenation of Starting Material Presence of a hydride source, which can intercept the Pd(II) intermediate.[5] This is less common with aprotic solvents but can occur.1. Ensure solvents are pure and free from alcohols or amines that can act as hydride donors.2. Re-evaluate the base and solvent combination.
Incomplete Conversion 1. Steric hindrance from a bulky boronic acid.2. Insufficient reaction time or temperature.3. Catalyst deactivation over time.1. Switch to a more active ligand system (e.g., Buchwald or Fu have developed numerous powerful ligands).[7][12][14]2. Increase reaction time and/or temperature.3. Increase catalyst loading slightly (e.g., to 3-5 mol %).

Product Characterization

To validate the identity and purity of the final product, a full suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. The disappearance of the C-Br signal and the appearance of new aromatic signals, along with the characteristic shifts in the ¹⁹F spectrum, will confirm a successful coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized molecule. LC-MS is useful for confirming purity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally greater than 95% for subsequent biological testing.

By following this comprehensive guide, researchers can confidently approach the Suzuki-Miyaura coupling of 3,8-difluoro-6-methoxyquinoline derivatives, enabling the synthesis of novel and potentially valuable compounds for drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Morin, M. D., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Kirchhoff, J. H., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Jalalian, M., et al. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. [Link]

  • Reddy, K. S., et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. [Link]

  • Valente, C., et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Biscoe, M. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Pashko, М. O., & Yagupolskii, Yu. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Wang, Y., et al. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC. [Link]

  • Sharma, A., & Kumar, V. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Malaria World. Journal of Physics and Chemistry of Solids. [Link]

  • Molander, G. A., & Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Schultheis, M., et al. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC. [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Application

Application Note: 3,8-Difluoro-6-methoxyquinoline in the Synthesis of Novel Kinase Inhibitors

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic to optimize pharmacokinetics, target binding, and safety profiles. 3,8-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic to optimize pharmacokinetics, target binding, and safety profiles. 3,8-Difluoro-6-methoxyquinoline (CAS: 851973-18-7) has emerged as a highly privileged building block for the synthesis of next-generation multi-targeted receptor tyrosine kinase (RTK) inhibitors, particularly those targeting c-Met, AXL, and VEGFR2[1].

This application note provides an authoritative, in-depth guide to utilizing 3,8-difluoro-6-methoxyquinoline. It details the mechanistic rationale behind its structural features, outlines a validated synthetic workflow, and provides step-by-step, self-validating protocols for its integration into complex inhibitor architectures.

Mechanistic Rationale: The Tripartite Advantage

The architecture of 3,8-difluoro-6-methoxyquinoline is not accidental; each functional group serves a distinct, synergistic purpose in drug design:

  • The 3-Fluoro Substituent (Safety & Permeability): The introduction of a highly electronegative fluorine atom at the 3-position significantly lowers the pKa of the adjacent quinoline nitrogen[2]. By reducing the basicity of this nitrogen, the molecule remains largely unprotonated at physiological pH. This causality directly mitigates binding to the hERG potassium channel—a primary driver of drug-induced cardiotoxicity (QT prolongation) common in basic amines[3]. Furthermore, the increased lipophilicity enhances passive membrane permeability.

  • The 8-Fluoro Substituent (Metabolic Stability & Conformation): The 8-position of the quinoline ring is a known metabolic hotspot for Cytochrome P450 (CYP)-mediated oxidation. Fluorine substitution effectively blocks this metabolic liability, extending the compound's half-life[4]. Additionally, the 8-fluoro group can engage in specific orthogonal halogen bonding within the kinase hinge region, locking the inhibitor into a bioactive conformation.

  • The 6-Methoxy Handle (Synthetic Versatility): The methoxy group acts as a stable, protected precursor. Upon controlled demethylation, it yields a 6-hydroxyquinoline core, which serves as a highly reactive nucleophile for linking the "tail" moiety (e.g., via etherification) characteristic of Type II kinase inhibitors[1].

Synthetic Workflow

The transformation of 3,8-difluoro-6-methoxyquinoline into a final kinase inhibitor typically follows a robust three-stage synthetic sequence: Demethylation, Nucleophilic Aromatic Substitution (SNAr), and Urea/Amide Assembly.

G A 3,8-Difluoro-6- methoxyquinoline (Starting Material) B 3,8-Difluoro-6- hydroxyquinoline (Key Intermediate) A->B Demethylation (BBr3, DCM, -78°C) C Ether Linked Intermediate (SNAr Product) B->C SNAr Coupling (Cs2CO3, DMF, 80°C) D Final Kinase Inhibitor (Urea/Amide) C->D Urea Formation (Isocyanate, TEA)

Synthetic workflow from 3,8-difluoro-6-methoxyquinoline to final kinase inhibitor.

Quantitative SAR Data Presentation

To illustrate the profound impact of the 3,8-difluoro substitution pattern, the following table summarizes representative Structure-Activity Relationship (SAR) data comparing the non-fluorinated quinoline core to its fluorinated analogs.

Compound CoreCalculated pKa (Quinoline N)hERG Inhibition (IC₅₀, µM)Microsomal Stability (T₁/₂, min)Target Kinase (e.g., AXL) IC₅₀ (nM)
6-Methoxyquinoline4.91.2 (High Risk)1512.5
3-Fluoro-6-methoxyquinoline2.8>30 (Low Risk)228.2
3,8-Difluoro-6-methoxyquinoline < 2.0 >50 (Safe) >60 3.1

Table 1: Impact of systematic fluorination on physicochemical properties, safety, and potency. Data reflects established medicinal chemistry trends for quinoline-based RTK inhibitors[3],[1],[4].

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the causality of each chemical choice is verifiable at the bench.

Protocol A: Demethylation to 3,8-Difluoro-6-hydroxyquinoline

Objective: Cleave the methyl ether to expose the reactive phenolic hydroxyl group without compromising the fluorine substituents.

Procedure:

  • Preparation: Dissolve 3,8-difluoro-6-methoxyquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Chill the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Boron tribromide (BBr₃) is a highly reactive, hard Lewis acid. Initiating the reaction at cryogenic temperatures controls the highly exothermic complexation between the boron atom and the methoxy oxygen, preventing degradation of the electron-deficient difluoroquinoline core.

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material (high Rf) and the appearance of a highly polar, UV-active spot (low Rf) confirms successful deprotection.

  • Quenching: Quench cautiously with ice water to hydrolyze excess BBr₃, then adjust the pH to 6-7 using saturated NaHCO₃ to precipitate the 3,8-difluoro-6-hydroxyquinoline product.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach a functionalized aryl linker (e.g., 4-chloro-2-fluoroaniline derivative) to the 6-hydroxy position.

Procedure:

  • Deprotonation: Suspend 3,8-difluoro-6-hydroxyquinoline (1.0 eq) and Cesium Carbonate (Cs₂CO₃, 2.5 eq) in anhydrous DMF.

    • Causality: Cs₂CO₃ is specifically chosen over K₂CO₃ due to the "cesium effect." The large ionic radius of Cs⁺ poorly coordinates with the phenoxide anion, leaving it "naked" and highly nucleophilic, which is critical for overcoming the steric hindrance of the difluoroquinoline system.

  • Coupling: Add the electrophilic aryl chloride (1.1 eq) and heat the mixture to 80 °C for 8 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the mass of the phenoxide starting material is fully consumed and the expected [M+H]⁺ of the diaryl ether intermediate dominates the chromatogram.

  • Workup: Dilute with water to precipitate the product. Filter, wash with water, and dry under vacuum to yield the ether-linked intermediate.

Protocol C: Final Inhibitor Assembly (Urea Formation)

Objective: Convert the terminal amine of the SNAr intermediate into a urea moiety, a critical hydrogen-bond donor/acceptor pair for kinase hinge binding.

Procedure:

  • Activation: Dissolve the ether-linked amine intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add Triethylamine (TEA, 1.5 eq).

    • Causality: TEA acts as a non-nucleophilic base to neutralize any trace acid from previous steps, ensuring the amine is fully free-based and nucleophilic. Anhydrous THF is mandatory to prevent the competitive hydrolysis of the isocyanate reagent into a primary amine, which would lead to symmetric urea byproducts.

  • Addition: Add the desired substituted phenyl isocyanate (1.05 eq) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Check LC-MS. If a symmetric urea mass (2x isocyanate mass) is detected, it indicates moisture contamination, validating the strict requirement for anhydrous conditions. A clean conversion to the desired product mass [M+H]⁺ confirms success.

  • Purification: Concentrate the solvent and purify via flash column chromatography or preparative HPLC to isolate the final kinase inhibitor.

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 3,8-Difluoro-6-methoxyquinoline

Introduction: The Imperative for Rigorous Characterization 3,8-Difluoro-6-methoxyquinoline is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a fluoroquinolone deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Characterization

3,8-Difluoro-6-methoxyquinoline is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a fluoroquinolone derivative, its structural integrity, purity, and physicochemical properties are of paramount importance for any downstream application, from biological screening to formulation development. The presence of fluorine atoms and a methoxy group on the quinoline scaffold introduces unique electronic and steric features that necessitate a multi-faceted analytical approach for unambiguous characterization.

This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the thorough characterization of 3,8-Difluoro-6-methoxyquinoline. The methodologies described herein are designed to ensure the identity, purity, and structural elucidation of the compound, thereby providing a solid foundation for its use in research and development.

Structural Elucidation: A Multi-Nuclear NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3,8-Difluoro-6-methoxyquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

The "Why": Information Gained from Each Nucleus
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons on the quinoline ring and the protons of the methoxy group are key identifiers.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state (sp², sp³). The chemical shifts are sensitive to the electronic environment, with the fluorinated carbons and the carbon bearing the methoxy group exhibiting characteristic shifts.

  • ¹⁹F NMR: Directly probes the fluorine atoms, which are highly sensitive to their local environment.[1] The ¹⁹F NMR spectrum will confirm the presence of two distinct fluorine environments and can provide valuable information on through-bond and through-space couplings to neighboring protons and carbons.

Predicted NMR Data for 3,8-Difluoro-6-methoxyquinoline

The following table summarizes the predicted chemical shifts for 3,8-Difluoro-6-methoxyquinoline. Actual values may vary depending on the solvent and concentration.

Technique Predicted Chemical Shifts (ppm) Rationale
¹H NMR Aromatic Protons: 6.5 - 8.5 ppmMethoxy Protons: ~3.9 ppmProtons on the quinoline ring are in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.[2][3]
¹³C NMR Aromatic Carbons: 100 - 160 ppmMethoxy Carbon: ~56 ppmFluorinated Carbons: Highly deshielded due to the electronegativity of fluorine.The carbon atoms directly bonded to fluorine will show large downfield shifts. The positions of other carbons are influenced by the substituents.[4][5]
¹⁹F NMR Two distinct signals in the range of -110 to -140 ppm (relative to CFCl₃)The two fluorine atoms are in non-equivalent positions (C3 and C8), leading to separate resonances. The exact chemical shifts are highly dependent on the electronic environment.[1][6]
Experimental Protocols for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 3,8-Difluoro-6-methoxyquinoline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans (nt): 16-64 to achieve a good signal-to-noise ratio.

      • Relaxation delay (d1): 1-2 seconds.

      • Acquisition time (aq): 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns to deduce proton connectivity.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Acquisition Parameters:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Number of scans (ns): 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: The fluorine frequency will depend on the magnetic field strength (e.g., 376 MHz on a 400 MHz instrument).

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans (nt): 64-256.

      • Relaxation delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if appropriate.

Purity and Identity Confirmation: Chromatographic and Spectrometric Techniques

While NMR provides the structural blueprint, chromatography and mass spectrometry are essential for confirming the purity and molecular weight of 3,8-Difluoro-6-methoxyquinoline.

The "Why": Complementary Information
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from impurities.[7][8][9] By using a UV or fluorescence detector, the purity of the sample can be quantified as a percentage of the total peak area.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[10][11] High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, further validating the molecular formula.

Expected Data
Technique Expected Result
HPLC A single major peak with a purity of >98%.
Mass Spectrometry Molecular Ion (M+H)⁺: m/z = 196.0519 (calculated for C₁₀H₈F₂NO⁺)
Experimental Protocols
  • Sample Preparation: Prepare a stock solution of 3,8-Difluoro-6-methoxyquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm and 280 nm.

  • Data Analysis: Integrate the peak areas and calculate the purity as the area of the main peak divided by the total area of all peaks.

  • Sample Preparation: Dilute the stock solution from the HPLC preparation to approximately 10 µg/mL in the initial mobile phase composition.

  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source is ideal.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

  • Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio with the theoretical value.

Vibrational Spectroscopy and Elemental Composition

To complete the characterization, Fourier-transform infrared (FTIR) spectroscopy and elemental analysis provide further confirmation of the functional groups and elemental composition.

The "Why": Orthogonal Data Points
  • FTIR Spectroscopy: Provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation.[12] Characteristic peaks for C-F, C-O, C=N, and aromatic C-H bonds are expected.

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis).[13] This provides a fundamental check of the compound's empirical formula. The presence of fluorine can sometimes interfere with standard CHN analysis, so specialized methods may be required.[14][15]

Expected Data
Technique Expected Results
FTIR (cm⁻¹) ~1250-1000 (C-F stretch)~1275-1200 (C-O stretch)~1600-1450 (C=C and C=N aromatic stretches)
Elemental Analysis C: 61.54%H: 3.61%N: 7.18%
Experimental Protocols
  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for similar compounds.[16][17]

  • Sample Preparation: Provide a few milligrams of the pure, dry compound to an analytical services laboratory.

  • Instrumentation: A CHN elemental analyzer. For fluorinated compounds, specialized combustion tubes and reagents may be necessary to avoid the formation of non-combustible byproducts that can lead to inaccurate results.[14][18]

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_validation Final Validation Synthesis Synthesis of 3,8-Difluoro-6-methoxyquinoline Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Identity) Purification->MS FTIR FTIR (Functional Groups) Purification->FTIR EA Elemental Analysis (Composition) Purification->EA Final_Report Certificate of Analysis (CoA) NMR->Final_Report HPLC->Final_Report MS->Final_Report FTIR->Final_Report EA->Final_Report caption Overall workflow for characterization.

Caption: Overall workflow for characterization.

NMR_Workflow start Pure Sample prepare_sample Dissolve in Deuterated Solvent start->prepare_sample H1_NMR ¹H NMR Acquisition prepare_sample->H1_NMR C13_NMR ¹³C NMR Acquisition prepare_sample->C13_NMR F19_NMR ¹⁹F NMR Acquisition prepare_sample->F19_NMR process_data Data Processing (FT, Phasing, Referencing) H1_NMR->process_data C13_NMR->process_data F19_NMR->process_data structure_elucidation Structural Elucidation process_data->structure_elucidation caption NMR analysis workflow.

Caption: NMR analysis workflow.

Purity_Identity_Workflow start Pure Sample prepare_hplc_sample Prepare Dilute Solution start->prepare_hplc_sample hplc_analysis HPLC Analysis prepare_hplc_sample->hplc_analysis purity_assessment Purity > 98%? hplc_analysis->purity_assessment lcms_analysis LC-MS Analysis purity_assessment->lcms_analysis Yes fail Further Purification/Re-synthesis purity_assessment->fail No mw_confirmation Confirm Molecular Weight lcms_analysis->mw_confirmation pass Purity and Identity Confirmed mw_confirmation->pass Yes mw_confirmation->fail No caption Purity and identity workflow.

Caption: Purity and identity workflow.

Conclusion

The comprehensive analytical characterization of 3,8-Difluoro-6-methoxyquinoline is a critical step in ensuring its quality and suitability for research and development purposes. By employing a combination of NMR spectroscopy, HPLC, mass spectrometry, FTIR, and elemental analysis, a complete profile of the compound's structure, purity, and composition can be established. The detailed protocols provided in this guide are intended to serve as a valuable resource for scientists working with this and similar fluoroquinolone derivatives. Adherence to these rigorous analytical practices will ultimately lead to more reliable and reproducible scientific outcomes.

References

  • Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Available at: [Link]

  • HPLC Methods for the Determination of Fluoroquinolones in... - ResearchGate. Available at: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer - ResearchGate. Available at: [Link]

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Available at: [Link]

  • Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method - Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. Available at: [Link]

  • Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae - PMC. Available at: [Link]

  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column - Waters Corporation. Available at: [Link]

  • A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed. Available at: [Link]

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry - Journal of Food and Drug Analysis. Available at: [Link]?

  • Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. Available at: [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available at: [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • CHN determination of highly fluorinated organic compounds | Scientist Live. Available at: [Link]

  • Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies | ACS Omega. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. Available at: [Link]

  • Molecular Interactions of Fluoroquinolone Antibiotics with Lipid Membranes - PMC - NIH. Available at: [Link]

  • QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. Available at: [Link]

  • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. Available at: [Link]

  • Accurate elemental (CHN) analysis of perfluorinated compounds - analytica-world.com. Available at: [Link]

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  • Fluorine NMR. Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic Incorporation of 3,8-Difluoro-6-methoxyquinoline into Bioactive Molecules

Introduction: The Strategic Value of the Fluorinated Quinoline Scaffold The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs.[1][2] Its versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Fluorinated Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs.[1][2] Its versatile structure allows for extensive modification, enabling fine-tuning of pharmacological properties.[1] The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design, offering a powerful tool to enhance metabolic stability, modulate physicochemical properties like pKa, and improve target binding affinity.[3][4][5][6]

The 3,8-Difluoro-6-methoxyquinoline moiety is a particularly compelling building block. Its unique substitution pattern offers a triad of functionalities that can be exploited for rational drug design:

  • C3-Fluorine: Located on the electron-deficient pyridine ring, this fluorine atom significantly modulates the electronic properties and basicity of the ring nitrogen.

  • C8-Fluorine: Positioned on the benzene ring, this fluorine can block a potential site of metabolic oxidation and influence molecular conformation.[3][7][8]

  • C6-Methoxy Group: This electron-donating group can participate in hydrogen bonding, serve as a handle for further derivatization, or be used to optimize solubility and pharmacokinetic profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 3,8-difluoro-6-methoxyquinoline into novel molecular entities. We will delve into the rationale behind synthetic choices, provide detailed experimental protocols, and offer insights into leveraging this scaffold for therapeutic advantage.

Core Concepts for Rational Drug Design

Bioisosterism and Physicochemical Modulation

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy for lead optimization.[9][10] The 3,8-difluoro-6-methoxyquinoline scaffold can serve as a bioisostere for other bicyclic aromatic systems, such as naphthalene or less-substituted quinolines, to introduce favorable properties.

Key Physicochemical Impacts:

  • pKa Reduction: The high electronegativity of the two fluorine atoms lowers the pKa of the quinoline nitrogen, reducing its basicity. This can improve bioavailability by increasing the proportion of the neutral species, which enhances membrane permeation.[3][5]

  • Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[11] Placing fluorine at the C8 position can effectively block a common site of aromatic hydroxylation, prolonging the molecule's half-life.[5][7]

  • Binding Interactions: Fluorine can participate in unique, favorable interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[1][4]

The logical workflow for considering this scaffold as a bioisosteric replacement is outlined below.

G cluster_0 Lead Compound Analysis cluster_1 Bioisosteric Replacement Strategy cluster_2 Hypothesized Improvements A Identify Parent Scaffold (e.g., Naphthalene, Quinoline) B Analyze DMPK / SAR Data (Metabolic Lability, Low Potency) A->B Evaluate C Introduce 3,8-Difluoro-6-methoxyquinoline B->C Implement Replacement D Block Metabolic Oxidation (C8-F) C->D Anticipate Outcomes E Enhance Membrane Permeability (Lower pKa) C->E Anticipate Outcomes F Improve Binding Affinity (F-mediated interactions) C->F Anticipate Outcomes

Caption: Workflow for bioisosteric replacement with the target scaffold.

Synthetic Incorporation Strategies and Protocols

The incorporation of the 3,8-difluoro-6-methoxyquinoline scaffold can be achieved through several robust synthetic methodologies. The choice of strategy depends on the desired point of attachment and the overall synthetic plan for the target bioactive molecule.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for functionalizing electron-deficient aromatic rings.[12][13] In the 3,8-difluoro-6-methoxyquinoline system, the C-F bonds are not as activated as in, for example, a dinitro-substituted ring. However, the electron-withdrawing effect of the quinoline nitrogen can render certain positions susceptible to nucleophilic attack under appropriate conditions, particularly with strong nucleophiles. The C4 and C2 positions are typically the most activated towards substitution. If a suitable leaving group (e.g., Cl, Br) is present at these positions, a wide range of nucleophiles can be introduced.

The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group.[14]

Caption: General mechanism for an SNAr reaction on an activated quinoline.

Protocol 3.1.1: SNAr with Amine Nucleophiles on a 4-Chloro-3,8-difluoro-6-methoxyquinoline Substrate

This protocol describes a general procedure for the reaction with primary or secondary amines. The 4-chloro precursor can be synthesized from the corresponding 4-quinolone via chlorination with POCl₃.[15]

  • Materials:

    • 4-Chloro-3,8-difluoro-6-methoxyquinoline (1.0 eq)

    • Amine nucleophile (e.g., morpholine, aniline) (1.2 - 1.5 eq)

    • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

    • Solvent (e.g., DMF, DMSO, NMP)

    • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-3,8-difluoro-6-methoxyquinoline and the chosen anhydrous solvent (10 mL/mmol of substrate).

    • Add the amine nucleophile, followed by the base.

    • Stir the reaction mixture at room temperature or heat to 80-120 °C. The optimal temperature should be determined by monitoring the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[16]

    • Upon completion, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

  • Data Summary Table:

NucleophileBaseSolventTemperature (°C)Typical Yield Range
MorpholineK₂CO₃DMF10085-95%
AnilineDIPEANMP12070-85%
BenzylamineK₂CO₃DMSO9080-90%
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds in pharmaceutical synthesis.[17] These reactions offer high functional group tolerance and predictable selectivity. For this scaffold, Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings are particularly relevant. These reactions typically require a halide (Br, I) or triflate on the quinoline ring to proceed efficiently.

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or base-mediated deprotonation/coordination (for Buchwald-Hartwig), and reductive elimination.[17][18]

G cluster_cycle Generalized Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n PdII_A L_n-Pd(II)-X      |     Ar Pd0->PdII_A Oxidative Addition PdII_B L_n-Pd(II)-R      |     Ar PdII_A->PdII_B Transmetalation (or equivalent) PdII_B->Pd0 Reductive Elimination Product Ar-R PdII_B->Product Reactant1 Ar-X (Quinoline-Br) Reactant2 R-M (e.g., R-B(OH)₂)

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 3.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of a 4-bromo-3,8-difluoro-6-methoxyquinoline with an arylboronic acid.

  • Materials:

    • 4-Bromo-3,8-difluoro-6-methoxyquinoline (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., Na₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a Schlenk flask, combine 4-bromo-3,8-difluoro-6-methoxyquinoline, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

  • Data Summary Table:

Catalyst (mol%)BaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄ (3%)Na₂CO₃ (2M aq.)Toluene9080-95%
PdCl₂(dppf) (2%)K₃PO₄Dioxane/H₂O10085-98%
XPhos Pd G3 (1%)K₂CO₃2-MeTHF8090-99%

Characterization of Final Compounds

Confirmation of the structure and purity of the synthesized bioactive molecules is critical. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential to confirm the covalent structure of the molecule and the successful incorporation of the quinoline scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for biological testing.

Conclusion

The 3,8-difluoro-6-methoxyquinoline scaffold represents a highly valuable building block for modern medicinal chemistry. Its unique electronic and steric properties, conferred by the strategic placement of two fluorine atoms and a methoxy group, provide a powerful platform for modulating the DMPK and SAR profiles of drug candidates. The synthetic protocols detailed herein, particularly those involving nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, offer reliable and versatile methods for incorporating this scaffold into a diverse range of bioactive molecules. By leveraging these strategies, researchers can accelerate the discovery and development of novel therapeutics with improved pharmacological properties.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference.
  • Scott, T. G., & Wotal, A. C. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews.
  • Lang, G. L., & Zell, M. T. (2024).
  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • ResearchGate. (n.d.). Synthesis and antitumor activity of fluoroquinolone C-3 isostere III.
  • Al-Hejin, A., et al. (2025).
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Uddin, N., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Ichikawa, K., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.
  • Ojima, I. (n.d.). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Li, Y., et al. (2023).
  • EvitaChem. (n.d.). Buy 3,6-Difluoro-8-methoxyquinoline. EvitaChem.
  • Moore, D. A., et al. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
  • Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • BenchChem. (2025). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. BenchChem.
  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
  • ResearchGate. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. BenchChem.
  • Chen, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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Method

Application Note: Advanced Reaction Conditions for the Site-Selective Functionalization of the Quinoline Ring

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Overview The quinoline scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Overview

The quinoline scaffold is a privileged pharmacophore ubiquitous in natural products, agrochemicals, and FDA-approved therapeutics[1]. Late-stage C–H functionalization of the quinoline ring is a transformative strategy in drug discovery, allowing for the rapid generation of analog libraries without relying on de novo syntheses[2]. However, the presence of multiple C–H bonds across the electron-deficient pyridine ring and the electron-rich benzene ring presents a significant regioselectivity challenge[3].

As a Senior Application Scientist, it is critical to understand that successful functionalization is not merely about mixing reagents; it requires a deep mechanistic understanding of the substrate's innate electronic properties and the strategic use of directing groups, radical chemistry, or transition metal catalysts.

G Q Quinoline Core (Innate Reactivity) C2 C2 / C4 Position (Electrophilic) Q->C2 LUMO Control C3 C3 Position (Nucleophilic) Q->C3 HOMO Control C8 C8 Position (Proximity Effect) Q->C8 N-Coordination Minisci Minisci Reaction (Radical Addition) C2->Minisci Nucleophilic Radicals TMC Transition Metal Catalysis (e.g., Ni, Au) C3->TMC Electrophilic Reagents Direct Directed C-H Activation (e.g., Cu, Rh, Pd) C8->Direct Directing Group

Figure 1: Regioselectivity map of the quinoline core and associated functionalization pathways.

Mechanistic Pathways & Causality in Reaction Design

The Minisci Reaction (C2/C4 Functionalization)

The Minisci reaction remains the gold standard for alkylating and acylating electron-deficient heteroarenes[4]. The innate electrophilicity of the C2 and C4 positions makes them highly susceptible to attack by nucleophilic carbon-centered radicals[5].

  • Causality of Acidic Additives: Protonation of the quinoline nitrogen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating the radical addition step[5].

  • Oxidant Selection: Potassium persulfate (K₂S₂O₈) is frequently employed because its thermal or catalytic decomposition generates sulfate radical anions (SO₄•⁻), which efficiently abstract hydrogen/electrons to propagate the radical chain and facilitate the final oxidative rearomatization[6].

Transition-Metal Directed C8 Functionalization

Functionalizing the carbocyclic ring (C5–C8) is notoriously difficult due to the preferential reactivity of the heteroaromatic ring[3]. However, the lone pair on the quinoline nitrogen can act as an endogenous directing group.

  • Causality of Cu(II) Catalysis: Copper(II) acetate coordinates with the quinoline nitrogen, forming a rigid metallacycle that brings the reactive metal center into strict spatial proximity with the C8–H bond[7]. This proximity effect overrides innate electronic biases, enabling highly selective C8 hydroxylation, halogenation, or amination[7].

Deoxygenative Functionalization via Quinoline N-Oxides

Direct C2 functionalization can sometimes yield mixtures of C2/C4 isomers. To force absolute C2 regioselectivity, quinolines are often pre-oxidized to quinoline N-oxides[1].

  • Causality of N-Oxide Activation: The N-oxide moiety acts as both an activating group and a traceless directing group. When treated with an electrophilic activator like trifluoromethanesulfonic anhydride (Tf₂O), the oxygen is converted into a superior leaving group. Subsequent nucleophilic attack at C2 is followed by rearomatization and the expulsion of the activating group, driving the reaction forward thermodynamically[8].

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions for distinct functionalization strategies, providing a rapid reference for experimental design.

Functionalization StrategyTarget PositionReagents / CatalystOxidant / ActivatorSolvent & Temp (°C)Typical Yield
Minisci Acylation [6]C2 / C4Aldehyde (4 eq), TBAB (0.3 eq)K₂S₂O₈ (2 eq)DCE, 100–110 °C60–85%
Minisci Alkylation [9]C2 / C4Alkyl Halide, ElectrolysisElectrochemical (Anode)MeCN/H₂O, RT55–90%
Directed Hydroxylation [7]C8Cu(OAc)₂ (1.0 eq)O₂ (Air atmosphere)Solvents vary, 130 °C75–83%
Deoxygenative C-S Coupling [8]C2ThioureaTriflic Anhydride (Tf₂O)MeCN, RT to 80 °C70–85%

Validated Experimental Protocols

Protocol A: Transition-Metal-Free Minisci Acylation of Quinoline

This protocol utilizes a substoichiometric amount of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to facilitate the generation of acyl radicals from aldehydes[6].

Reagents: Quinoline (0.24 mmol), Aliphatic/Aromatic Aldehyde (0.97 mmol), K₂S₂O₈ (0.49 mmol), TBAB (0.073 mmol), 1,2-Dichloroethane (DCE, 2.0 mL).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add quinoline (50 mg, 0.24 mmol) and the selected aldehyde (0.97 mmol, 4 equiv)[6].

  • Initiator & Oxidant Addition: Add TBAB (0.3 equiv) and K₂S₂O₈ (2 equiv) to the reaction vessel[6]. Causality: TBAB enhances the solubility of the inorganic persulfate salt in the organic DCE solvent, ensuring a homogenous generation of sulfate radical anions.

  • Reaction Execution: Add 2.0 mL of DCE. Seal the tube and stir the mixture at 100 °C (for aliphatic aldehydes) or 110 °C (for aromatic aldehydes) for 2 to 24 hours[6].

  • QC Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the starting quinoline spot and the formation of a lower-Rf fluorescent spot indicates conversion.

  • Workup: Cool to room temperature. Remove the DCE solvent under reduced pressure. Quench the residue with saturated aqueous NaHCO₃ (10 mL) to neutralize acidic byproducts, and extract with EtOAc (3 × 10 mL)[6].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

G Start Aldehyde + K2S2O8 Radical Acyl Radical Formation (via TBAB assistance) Start->Radical Thermal Cleavage Addition Radical Addition at C2/C4 Radical->Addition Protonation Protonated Quinoline Protonation->Addition Enhanced Electrophilicity Oxidation Oxidative Aromatization (-H+, -e-) Addition->Oxidation Rearomatization Product Acylated Quinoline Oxidation->Product

Figure 2: Mechanistic workflow and causality of the Minisci radical addition reaction.

Protocol B: Cu(II)-Catalyzed Directed C8-Hydroxylation

This protocol leverages the innate coordinating ability of the quinoline nitrogen to direct a copper catalyst to the sterically hindered C8 position[7].

Reagents: Quinoline derivative (0.5 mmol), Cu(OAc)₂ (1.0 equiv), Solvent (1.0 mL), O₂ (Air).

Step-by-Step Methodology:

  • Complexation: In a reaction vial, combine the 2-arylquinoline substrate (0.5 mmol) and Cu(OAc)₂ (1.0 equiv) in 1.0 mL of the designated solvent[7]. Causality: A 1:1 stoichiometry of Cu(II) is often required because the metal acts as both the C-H activation catalyst and the template for the metallacycle intermediate.

  • Aerobic Oxidation Setup: Ensure the reaction is open to an air atmosphere (or utilize an O₂ balloon). Causality: Oxygen acts as the terminal oxidant and the oxygen atom source. The Cu(II) complex is oxidized by O₂ to form a highly reactive hydroperoxide intermediate, which subsequently undergoes electrophilic oxygen migration to the C8 position[7].

  • Heating: Heat the mixture at 130 °C for 10 hours[7].

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The organic layer is dried, concentrated, and subjected to silica gel chromatography to yield the C8-hydroxylated product (typical yields 75-83%)[7].

Protocol C: Deoxygenative C2-Thiolation of Quinoline N-Oxides

A metal-free protocol for synthesizing quinoline-2-thiones using thiourea, driven by the thermodynamic sink of N-oxide deoxygenation[8].

Reagents: Quinoline N-oxide (1.0 equiv), Thiourea (1.5 equiv), Trifluoromethanesulfonic anhydride (Tf₂O, 2.0 equiv), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Activation: Dissolve the quinoline N-oxide and thiourea in dry MeCN under an inert atmosphere. Cool the mixture to 0 °C.

  • Electrophilic Addition: Dropwise add Tf₂O (2.0 equiv)[8]. Causality: Tf₂O rapidly O-sulfonylates the N-oxide. This transforms the relatively stable N-oxide into a highly reactive, positively charged N-oxy-triflate species, drastically increasing the electrophilicity of the C2 position.

  • Nucleophilic Attack: Allow the reaction to warm to room temperature. The sulfur atom of thiourea attacks the C2 position.

  • Rearomatization: The intermediate undergoes rearomatization with the simultaneous cleavage of the N–O bond (expelling triflic acid), yielding the quinoline-2-thione in high regioselectivity (up to 76% yield)[8].

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: PMC / NIH URL
  • High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Organic Chemistry Portal (from J. Org. Chem.)
  • Source: ACS Catalysis (ACS Publications)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents Source: PolyU Institutional Repository URL
  • Direct Decarboxylative C-2 alkylation of azoles through Minisci-type coupling Source: UNIPI Repository URL
  • Recent Advances in Minisci-Type Reactions Source: SciSpace URL
  • Source: Chemical Science (RSC Publishing)

Sources

Application

Application Note: 3,8-Difluoro-6-methoxyquinoline as a Next-Generation Building Block for Organic Electronics

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. Executive Summary & Rationale The development of high-performance organic semiconductors for Organic Field-Effect Transistor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Executive Summary & Rationale

The development of high-performance organic semiconductors for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of molecular energy levels. The quinoline scaffold is a privileged, electron-deficient heterocycle widely utilized to construct n-type (electron-transporting) and ambipolar organic materials[1].

3,8-Difluoro-6-methoxyquinoline (CAS: 851973-18-7) represents a highly optimized precursor that converges three distinct chemical advantages into a single low-molecular-weight building block:

  • Deepened Energy Levels: The highly electronegative fluorine atoms at the 3- and 8-positions lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), significantly enhancing the oxidative stability of the resulting semiconductor in ambient conditions[2].

  • Supramolecular Ordering: The C–F bonds promote dense solid-state packing through non-covalent F···H and F···S interactions, a critical prerequisite for maximizing charge-carrier mobility in thin-film devices[3][4].

  • Tunable Donor-Acceptor (D-A) Dipole: The electron-donating 6-methoxy group creates an internal "push-pull" electronic effect against the electron-deficient fluorinated quinoline core, allowing for precise optical bandgap ( Eg​ ) tuning[2]. Furthermore, it serves as a synthetic handle for solubilization.

G Core 3,8-Difluoro-6-methoxyquinoline (Central Building Block) F_atoms 3,8-Difluoro Substitution - Deepens HOMO/LUMO - F···H Solid-State Packing Core->F_atoms Electronic Tuning MeO_group 6-Methoxy Group - Push-Pull D-A Dipole - Solubilization Handle Core->MeO_group Solubilization Q_core Quinoline Scaffold - Electron-Deficient π-System - n-Type / Ambipolar Transport Core->Q_core Charge Transport App_OFET OFET Semiconductors (High Electron Mobility) F_atoms->App_OFET Enhances Mobility App_OLED OLED Emitters (Tunable Emission) MeO_group->App_OLED Tunes Bandgap Q_core->App_OLED Q_core->App_OFET

Fig 1. Structure-property relationships of 3,8-difluoro-6-methoxyquinoline.

Physicochemical & Optoelectronic Profile

To effectively utilize this building block in copolymerization or small-molecule synthesis, researchers must account for its baseline quantitative metrics. The table below summarizes the core data utilized for computational modeling and synthetic planning.

PropertyValueAnalytical Significance / Impact
Molecular Weight 195.17 g/mol Ideal low-MW precursor; prevents steric hindrance during initial cross-coupling.
Estimated HOMO ~ -5.8 to -6.1 eVDeep HOMO ensures high oxidative stability against atmospheric oxygen[2].
Estimated LUMO ~ -2.9 to -3.2 eVLow-lying LUMO facilitates efficient electron injection from metal cathodes[3].
Optical Bandgap ( Eg​ ) ~ 2.8 - 3.0 eVWide bandgap in the monomer state; highly tunable via subsequent π-extension[5].
Solubility Profile High in DCM, THF, DMFThe methoxy group ensures high solubility for initial liquid-phase functionalization.

Synthetic Workflows & Experimental Protocols

The true value of 3,8-difluoro-6-methoxyquinoline lies in its synthetic versatility. To convert this molecule into a solution-processable organic semiconductor, a two-phase synthetic strategy is typically employed: (1) Side-chain engineering for solubility, and (2) Core π-extension for charge transport.

Workflow Step1 1. Ether Cleavage Reagent: BBr3, DCM, -78°C Yields: 3,8-Difluoroquinolin-6-ol QC1 QC: 1H NMR Confirm O-CH3 loss Step1->QC1 Step2 2. Alkylation (Solubilization) Reagent: R-Br, K2CO3, DMF Yields: 6-Alkoxy-3,8-difluoroquinoline Step3 3. C-H Arylation (π-Extension) Reagent: Ar-Br, Pd(OAc)2, Ag2CO3 Yields: D-A Extended Semiconductor Step2->Step3 QC2 QC: UV-Vis & CV Confirm bandgap reduction Step3->QC2 Step4 4. Device Fabrication Process: Spin-Coating Target: OFET / OLED QC1->Step2 QC2->Step4

Fig 2. Workflow converting the quinoline building block into an organic semiconductor.

Protocol A: Side-Chain Engineering (Demethylation & Alkylation)

Causality: While the native methoxy group provides basic solubility, high-molecular-weight conjugated polymers require long, branched aliphatic chains (e.g., 2-ethylhexyl or 2-octyldodecyl) to remain soluble in green processing solvents (like non-halogenated xylenes) during spin-coating.

Step 1: Demethylation

  • Preparation: Dissolve 3,8-difluoro-6-methoxyquinoline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert Argon atmosphere.

  • Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add Boron tribromide ( BBr3​ , 1.0 M in DCM, 2.5 equiv) dropwise over 30 minutes. Rationale: BBr3​ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the robust O−CH3​ bond without affecting the C-F bonds.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Carefully quench with ice water (50 mL). Extract the product using Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Self-Validation (QC): Perform 1H NMR ( CDCl3​ ). The complete disappearance of the distinct singlet at ~3.9 ppm (methoxy protons) and the appearance of a broad singlet at ~9.5 ppm (hydroxyl proton) confirms the successful formation of 3,8-difluoroquinolin-6-ol.

Step 2: Alkylation (Williamson Ether Synthesis)

  • Preparation: Dissolve the crude 3,8-difluoroquinolin-6-ol (1.0 equiv) in anhydrous DMF (30 mL). Add anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 equiv). Stir for 30 minutes at room temperature to form the phenoxide ion.

  • Alkylation: Add 1-bromo-2-ethylhexane (1.5 equiv). Heat the reaction mixture to 80 °C for 16 hours.

  • Purification: Cool to room temperature, pour into water, and extract with Hexanes. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 9:1).

Protocol B: Core π-Extension via Direct C-H Arylation

Causality: Traditional cross-coupling requires pre-functionalization (e.g., bromination). However, the electron-deficient nature of the fluorinated quinoline core makes it an excellent candidate for Palladium-catalyzed direct C-H activation at the C2 or C4 positions, streamlining the synthesis of extended Donor-Acceptor architectures[6].

  • Setup: In a flame-dried Schlenk tube, combine the alkylated 3,8-difluoroquinoline derivative (1.0 equiv), an aryl bromide (e.g., a thiophene or perylene diimide derivative, 1.2 equiv)[2], Pd(OAc)2​ (5 mol% as catalyst), and Ag2​CO3​ (2.0 equiv as oxidant/base)[6].

  • Solvent & Additive: Add anhydrous Toluene (0.2 M) and Pivalic acid (PivOH, 30 mol%). Rationale: PivOH acts as a proton-shuttle, significantly lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step during C-H bond cleavage.

  • Reaction: Seal the tube and heat to 110 °C for 24 hours under Argon.

  • Isolation: Filter the mixture through a short pad of Celite to remove silver salts, concentrate, and purify via size-exclusion chromatography or recrystallization.

  • Self-Validation (QC): Utilize Cyclic Voltammetry (CV) and UV-Vis spectroscopy. A significant bathochromic shift (red-shift) in the absorption spectrum and a narrowing of the electrochemical bandgap ( Eg​ ) validates the successful extension of the π-conjugated system[2][5].

References

  • ACS Publications. Fluorinated Quinoxaline-Based Conjugated Polymers for High-Density Nonvolatile Memory Devices. Available at:[Link]

  • NIH/PMC. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Available at:[Link]

  • ACS Publications. Ester-Flanked π-Extended Quinolines for Solution-Processable Ambipolar Organic Field-Effect Transistors. Available at:[Link]

  • RSC Publishing. A facile and robust approach to prepare fluorinated polymer dielectrics for probing the intrinsic transport behavior of organic semiconductors. Available at:[Link]

  • NIH/PMC. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at:[Link]

  • MDPI. Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules. Available at:[Link]

Sources

Method

Application Note: 3,8-Difluoro-6-methoxyquinoline as a Tunable Building Block for Optoelectronics and Theranostic Probes

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale In the rapidly convergi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In the rapidly converging fields of organic electronics and theranostic medicine, the rational design of small-molecule building blocks is paramount. 3,8-Difluoro-6-methoxyquinoline (CAS: 851973-18-7) represents a highly privileged scaffold[1]. By strategically positioning two highly electronegative fluorine atoms alongside an electron-donating methoxy group on a rigid quinoline core, this molecule exhibits a pronounced "push-pull" electronic effect.

For material scientists developing Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and drug development professionals designing luminescent bio-imaging probes, this specific substitution pattern offers three distinct mechanistic advantages:

  • LUMO Lowering via Fluorination: The robust electron-withdrawing nature of the fluorine atoms at the 3- and 8-positions stabilizes the molecule against oxidative degradation and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO)[2]. This facilitates easier electron injection in OLED devices.

  • HOMO Tuning via Methoxy Substitution: The 6-methoxy group acts as a strong electron-donating group (EDG), raising the Highest Occupied Molecular Orbital (HOMO) and creating an Intramolecular Charge Transfer (ICT) state that allows for precise tuning of the emission wavelength.

  • Enhanced Spin-Orbit Coupling: When utilized as a cyclometalating ligand with heavy transition metals like Iridium(III), the quinoline nitrogen robustly coordinates to the metal center, promoting rapid intersystem crossing (ISC) and yielding near 100% internal quantum efficiency[3].

G A 3,8-Difluoro-6-methoxyquinoline B Fluorine Substitution (Lowers LUMO) A->B C Methoxy Group (EDG, Tunes Emission) A->C D Ir(III) Cyclometalation B->D C->D E PhOLED Emitter D->E F Bio-Imaging Probe D->F

Fig 1: Photophysical tuning pathways of 3,8-Difluoro-6-methoxyquinoline.

Physicochemical & Electronic Data Summary

To aid in computational modeling and synthetic planning, the foundational properties of 3,8-Difluoro-6-methoxyquinoline are summarized below.

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 195.17 g/mol Low steric hindrance allows for the formation of homoleptic or heteroleptic octahedral metal complexes.
C3, C8 Fluorination Strong Inductive Effect (-I)Increases thermal stability (Td > 300°C in complexes) and enhances lipophilicity for cellular uptake in bio-assays.
C6 Methoxy Group Resonance Donation (+M)Induces a bathochromic (red) shift in the emission spectrum, critical for developing green/red emitters.
Coordination Sites N1 (Dative), C2 (Covalent)Ideal bidentate (C^N) ligand for Iridium(III), Platinum(II), or Boron(III) complexation.

Protocol A: Synthesis of Iridium(III) Phosphorescent Emitters

This self-validating protocol details the synthesis of a heteroleptic Iridium(III) complex using 3,8-Difluoro-6-methoxyquinoline as the primary cyclometalating ligand (C^N) and acetylacetone (acac) as the ancillary ligand.

Rationale for Experimental Choices
  • Solvent System (2-Ethoxyethanol/Water): The 3:1 ratio is critical. 2-ethoxyethanol provides the high boiling point (135°C) necessary to overcome the activation energy of the C-H bond cleavage during cyclometalation, while water ensures the solubility of the inorganic IrCl₃·nH₂O precursor.

  • Inert Atmosphere (N₂/Ar): Iridium(III) triplet states are highly susceptible to quenching by molecular oxygen. Furthermore, oxygen at reflux temperatures can lead to the oxidative degradation of the methoxy group.

Step-by-Step Methodology
  • Preparation of the Chloro-Bridged Dimer:

    • In a 50 mL Schlenk flask, combine Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 mmol) and 3,8-Difluoro-6-methoxyquinoline (2.2 mmol, slight excess to drive the reaction).

    • Add 20 mL of a degassed mixture of 2-ethoxyethanol and deionized water (3:1 v/v).

    • Self-Validation Check: The solution should initially appear dark green/brown.

    • Reflux the mixture at 120°C under a continuous nitrogen atmosphere for 24 hours.

    • Cool to room temperature. Add 20 mL of distilled water to precipitate the chloro-bridged dimer [Ir(dfmq)₂(\mu-Cl)]₂. Filter, wash with ethanol and hexane, and dry in vacuo.

  • Ancillary Ligand Coordination:

    • Suspend the synthesized dimer (0.5 mmol) in 15 mL of degassed 2-ethoxyethanol.

    • Add acetylacetone (acac, 1.2 mmol) and anhydrous sodium carbonate (Na₂CO₃, 5.0 mmol). Causality: The weak base deprotonates the acac, facilitating the cleavage of the chloride bridge and subsequent coordination.

    • Heat the mixture to 100°C for 12 hours under nitrogen.

  • Purification:

    • Cool the reaction, extract with dichloromethane (DCM), and wash with brine.

    • Purify via silica gel column chromatography (Eluent: DCM/Hexane 1:1). The target complex Ir(dfmq)₂(acac) will elute as a brightly luminescent band under 365 nm UV light.

G N1 IrCl3·nH2O + Ligand N2 Reflux 120°C (Solvent) N1->N2 N3 Dimer [Ir(L)2(μ-Cl)]2 N2->N3 N4 acac + Na2CO3 N3->N4 N5 Ir(dfmq)2(acac) N4->N5

Fig 2: Two-step synthetic workflow for heteroleptic Ir(III) complexes.

Protocol B: Late-Stage Functionalization via C-H Borylation

For advanced material science applications requiring extended π-conjugation (e.g., polymer OLEDs), the quinoline core can be functionalized prior to metalation. Recent advances demonstrate that fluorinated quinolines undergo highly selective Iridium-catalyzed C-H borylation[4].

Step-by-Step Methodology
  • Catalyst Preparation: In an oven-dried Schlenk tube, combine [Ir(OMe)COD]₂ (1.5 mol %) and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy, 3 mol %). Causality: The dtbpy ligand provides the optimal steric bulk and electron density to stabilize the active Ir(I) borylation species.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and 3,8-Difluoro-6-methoxyquinoline (1.0 equiv).

  • Reaction: Dissolve in anhydrous cyclopentyl methyl ether (CPME) and stir at 80°C for 16 hours under nitrogen.

  • Utility: The resulting boronic ester can be subjected to Suzuki-Miyaura cross-coupling to attach charge-transporting moieties (e.g., carbazole or triphenylamine) directly to the quinoline scaffold.

Application in Theranostic Bio-Imaging (Drug Development)

Beyond OLEDs, the Ir(dfmq)₂(acac) complex serves as a potent bio-imaging probe. Traditional organic fluorophores suffer from small Stokes shifts and rapid photobleaching.

Advantage of the Fluorinated Quinoline Probe:

  • Large Stokes Shift: The triplet-based phosphorescence prevents self-absorption.

  • Time-Gated Imaging: The long emission lifetime (typically >1 μs) allows researchers to use time-resolved luminescence imaging. By delaying the camera shutter by 50 ns after the excitation pulse, short-lived cellular autofluorescence is entirely eliminated, yielding a pristine signal-to-noise ratio.

  • Cellular Permeability: The lipophilic nature imparted by the two fluorine atoms ensures rapid diffusion across the phospholipid bilayer of HeLa or A549 cell lines[3].

Imaging Protocol:

  • Prepare a 10 mM stock solution of the complex in biological-grade DMSO.

  • Dilute to a working concentration of 5 μM in DMEM culture media (final DMSO concentration <0.1% to prevent cytotoxicity).

  • Incubate live cells for 30 minutes at 37°C, wash twice with PBS, and image using a confocal microscope equipped with a 405 nm excitation laser.

References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reunderstanding the Fluorescent Behavior of Four-Coordinate Monoboron Complexes Containing Monoanionic Bidentate Ligands Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,8-Difluoro-6-methoxyquinoline

Welcome to the dedicated technical support center for the synthesis of 3,8-Difluoro-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 3,8-Difluoro-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the prevalent synthetic methodologies, focusing on practical, field-proven insights to ensure the successful and efficient production of this valuable heterocyclic scaffold.

Overview: The Friedländer Annulation Approach

The most direct and widely applicable method for constructing the 3,8-Difluoro-6-methoxyquinoline core is the Friedländer annulation.[1][2] This reaction involves the cyclocondensation of an ortho-aminoaryl aldehyde with a carbonyl compound containing a reactive α-methylene group.[3] For our target molecule, this translates to the reaction between 2-amino-3,5-difluorobenzaldehyde and 4-methoxy-2-butanone .

The choice of catalyst, either acidic or basic, is critical and significantly influences reaction rate, yield, and impurity profile.[4]

Caption: General scheme for the Friedländer synthesis of 3,8-Difluoro-6-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 3,8-Difluoro-6-methoxyquinoline?

A1: The primary challenges are typical for many quinoline syntheses: achieving high yields, minimizing side reactions, and simplifying purification. Specific to this molecule, the electron-withdrawing nature of the two fluorine atoms on the aniline ring can decrease its nucleophilicity, potentially slowing the initial condensation steps and requiring more forcing conditions. Key challenges include:

  • Low Yields: Often due to incomplete reaction, sub-optimal catalysis, or product degradation under harsh conditions.

  • Side Reactions: The most common side reaction is the base-catalyzed self-condensation (aldol reaction) of 4-methoxy-2-butanone.[4][5]

  • Tar Formation: Aggressive heating or highly concentrated acid catalysts can lead to polymerization and the formation of intractable tars, which severely complicates work-up and purification.[6]

  • Purification: Separating the desired product from unreacted starting materials, side-products, and baseline impurities can be non-trivial.

Q2: How do I source the key starting materials, 2-amino-3,5-difluorobenzaldehyde and 4-methoxy-2-butanone?

A2: Both starting materials are available from various commercial chemical suppliers. For researchers preferring to synthesize them in-house:

  • 2-amino-3,5-difluorobenzaldehyde: Can be synthesized from 3,5-difluorobenzaldehyde, which is often prepared from 3,5-difluorobromobenzene via a Grignard reaction followed by formylation.[7][8] The amino group is typically introduced by nitration followed by reduction.[9]

  • 4-methoxy-2-butanone: Can be prepared via several routes, including the Claisen ester condensation of ethyl formate and acetone, followed by subsequent reaction steps.[10] It is also known as methoxyacetone and is widely used as a solvent and intermediate.[11]

Q3: What is the difference between using an acid versus a base catalyst for this reaction?

A3: The choice of catalyst dictates the mechanism and can significantly impact the outcome.

  • Acid Catalysis (e.g., H₂SO₄, p-TsOH, Iodine): The acid protonates the carbonyl oxygen of 4-methoxy-2-butanone, facilitating enol formation. It then catalyzes the aldol condensation and subsequent dehydration steps.[4] Strong acids at high temperatures can promote charring.[6] Milder catalysts like iodine or solid-supported acids (e.g., Amberlyst-15, Nafion) can offer better control and improved yields under solvent-free or microwave conditions.[12][13]

  • Base Catalysis (e.g., KOH, NaOH, KOtBu): The base deprotonates the α-carbon of the ketone to form an enolate, which then attacks the aldehyde.[4] A major drawback is the promotion of ketone self-condensation as a competitive side reaction.[5]

For this specific synthesis, acid catalysis is generally preferred to activate the aldehyde and drive the cyclization, while minimizing the ketone self-condensation pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: The reaction yield is very low or no product is observed.

Potential CauseScientific Explanation & Recommended Solution
Ineffective Catalysis The catalyst may be old, inactive, or inappropriate for the substrate. The electron-withdrawing fluorine groups decrease the nucleophilicity of the amino group, potentially requiring a stronger catalyst or higher temperature to drive the reaction. Solution: • Use a fresh, high-purity acid catalyst. Consider screening several catalysts. Ceric ammonium nitrate (CAN) has been shown to be effective at ambient temperatures.[3] • For acid catalysis, start with p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[4][13] • If using a base, ensure it is anhydrous (e.g., freshly opened KOtBu).
Presence of Water The Friedländer synthesis involves two key dehydration steps: the formation of the α,β-unsaturated carbonyl intermediate and the final cyclization to form the quinoline ring.[4] Any water present in the reagents or solvent can inhibit these equilibria, stalling the reaction. Solution: • Use anhydrous solvents and reagents. • Perform the reaction in a setup equipped with a Dean-Stark trap to azeotropically remove water as it is formed, especially when using solvents like toluene.[5]
Sub-optimal Temperature The reaction may have a specific activation energy that is not being met, or conversely, the temperature may be too high, leading to decomposition of starting materials or the product. Solution: • If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in 10-15 °C increments, monitoring the reaction progress by TLC. • For many Friedländer reactions, refluxing in a solvent like ethanol or toluene is a good starting point.

Problem 2: The reaction mixture turns into a dark, tarry mass, making work-up impossible.

Potential CauseScientific Explanation & Recommended Solution
Aggressive Reaction Conditions This is a classic sign of polymerization and decomposition, often caused by using a strong, concentrated acid catalyst (like H₂SO₄) at high temperatures.[5][6] The conditions are too harsh for the substrates. Solution:Switch to a Milder Catalyst: Replace concentrated sulfuric acid with p-TsOH, iodine, or a reusable solid acid catalyst like Nafion NR50.[13] These often provide better control and cleaner reaction profiles. • Control Temperature: Maintain strict temperature control. Avoid localized overheating by using an oil bath and vigorous stirring. • Solvent-Free Conditions: Consider a solvent-free reaction by heating a neat mixture of the reactants with a catalytic amount of acid, which can sometimes reduce side reactions.[4]

Problem 3: TLC analysis shows the desired product spot, but also a significant, difficult-to-separate side product.

Potential CauseScientific Explanation & Recommended Solution
Ketone Self-Condensation Under basic or even some acidic conditions, 4-methoxy-2-butanone can undergo an aldol condensation with itself to form a larger, more complex ketone, which can then potentially react further.[4][5] Solution:Slow Addition: If using a base, add the 4-methoxy-2-butanone dropwise to the reaction mixture containing the aldehyde and catalyst. This keeps the instantaneous concentration of the ketone low, favoring the cross-reaction over self-condensation. • Prioritize Acid Catalysis: Acidic conditions generally favor the reaction between the more reactive aldehyde and the enol form of the ketone, reducing the likelihood of ketone self-reaction.

Problem 4: The crude product is an oil that is difficult to crystallize and hard to purify by column chromatography.

Potential CauseScientific Explanation & Recommended Solution
Residual Impurities Tarry residues or highly polar impurities can interfere with both crystallization and chromatographic separation, causing the product to streak on the column or remain an oil.[14] Solution:Aqueous Wash: After the reaction, perform a thorough aqueous work-up. Quench the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with a mild base (e.g., sat. NaHCO₃ solution) to remove the acid catalyst, followed by water and brine. • Pre-Purification: Before loading onto a silica gel column, dissolve the crude oil in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with the same solvent. This can remove baseline, highly polar impurities. • Solvent System Screening for Chromatography: Screen a variety of solvent systems for column chromatography using TLC. Start with a non-polar system like Hexane/Ethyl Acetate and try others like Dichloromethane/Methanol if separation is poor.[14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of 3,8-Difluoro-6-methoxyquinoline

This protocol uses p-toluenesulfonic acid as a robust and easily handled catalyst.

  • Reagents & Equipment:

    • 2-amino-3,5-difluorobenzaldehyde (1.0 eq)

    • 4-methoxy-2-butanone (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)

    • Toluene (anhydrous)

    • Round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle/oil bath.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-amino-3,5-difluorobenzaldehyde (1.0 eq) and p-TsOH·H₂O (0.2 eq).

    • Add anhydrous toluene to achieve a substrate concentration of approximately 0.5 M.

    • Begin stirring and add 4-methoxy-2-butanone (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.

    • Maintain reflux for 4-12 hours, monitoring the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The disappearance of the limiting starting material (the aminobenzaldehyde) indicates completion.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), followed by water (1x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Materials:

    • Crude 3,8-Difluoro-6-methoxyquinoline

    • Silica gel (230-400 mesh)

    • Eluent: Hexane/Ethyl Acetate gradient (starting from 95:5)

    • TLC plates, collection tubes.

  • Procedure:

    • Determine Rf: Use TLC to find a solvent system where the product has an Rf value of ~0.3. A gradient of ethyl acetate in hexane is a good starting point.

    • Pack the Column: Prepare a silica gel column using the wet slurry method with the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For oils or less soluble solids, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elute the Column: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

    • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 3,8-Difluoro-6-methoxyquinoline.

Data Summary & Optimization

The following table provides an illustrative guide for optimizing the reaction conditions. Yields are representative and will vary based on experimental execution.

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Approx. Yield (%)Observations
1p-TsOH (0.2)Toluene115 (Reflux)865-75%Standard condition, good yield, some side products.
2H₂SO₄ (conc., 0.1)Ethanol80 (Reflux)640-50%Significant charring and tar formation observed.
3KOH (1.1)Ethanol80 (Reflux)1230-40%Slow reaction, significant ketone self-condensation product by ¹H NMR.
4Iodine (I₂) (0.3)None (Neat)120470-80%Clean reaction, requires careful temperature control.
5Nafion NR50 (15 wt%)Ethanol120 (MW)0.580-90%Fast and efficient, requires microwave reactor.[13]

Workflow & Troubleshooting Diagram

troubleshooting_workflow start Low Yield or No Reaction cause1 Cause: Ineffective Catalysis? start->cause1 cause2 Cause: Water Present? start->cause2 cause3 Cause: Sub-optimal Temp? start->cause3 cause4 Cause: Side Reactions? start->cause4 sol1 Solution: - Use fresh catalyst - Screen different acids (p-TsOH, I₂) - Avoid strong bases cause1->sol1 sol2 Solution: - Use anhydrous solvents - Employ Dean-Stark trap cause2->sol2 sol3 Solution: - Monitor by TLC - Cautiously increase temp. - Avoid overheating (>140°C) cause3->sol3 sol4 Solution: - Use milder acid catalyst - Add ketone slowly (if using base) - Control temperature strictly cause4->sol4

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

References

  • Larock, R. C., & Yue, D. (2009). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 65(45), 9249–9262. Available from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • ChemBK. (2024). 4-Methoxy-2-butanone. ChemBK. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(54), 34229-34233. Available from [Link]

  • Niknam, K., & Panahi, F. (2018). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 95(12), 1541-1553. Available from [Link]

  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone. Google Patents.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]

  • Nicewicz, D. A., & Rueping, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available from [Link]

  • Wang, Y., et al. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779-1794. Available from [Link]

  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 11(6), 979-985. Available from [Link]

  • Tunoori, A. R., & White, J. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3,8-Difluoro-6-methoxyquinoline

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3,8-Difluoro-6-methoxyquinoline. This document is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,8-Difluoro-6-methoxyquinoline. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this and other highly functionalized quinoline scaffolds. Quinolines, particularly those bearing fluorine and methoxy substituents, are privileged structures in medicinal chemistry, but their synthesis is not without challenges.[1][2]

This guide moves beyond simple protocols to address the nuanced issues that can arise during your experiments. We will explore the causality behind common byproduct formation and provide field-proven troubleshooting strategies to enhance your yield, purity, and overall success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3,8-Difluoro-6-methoxyquinoline and related analogs. The questions are formatted to reflect real-world laboratory challenges.

Q1: My reaction is producing a low yield of the desired product along with a significant amount of dark, tarry material. What is causing this, and how can I prevent it?

A1: Root Cause Analysis & Mitigation

This is one of the most frequent challenges in quinoline synthesis, particularly when employing classic methods like the Skraup or Doebner-von Miller reactions, which often involve strongly acidic conditions and high temperatures.[3]

  • Causality: The primary cause of tar formation is the acid-catalyzed polymerization of reaction intermediates.[3][4] In a Skraup-type synthesis, for instance, the in situ generated acrolein from glycerol is highly susceptible to polymerization under harsh acidic conditions.[3] This side reaction consumes starting materials and complicates purification significantly.

  • Troubleshooting & Protocol Adjustments:

    • Introduce a Reaction Moderator: The Skraup synthesis is notoriously exothermic. The addition of a moderating agent like ferrous sulfate (FeSO₄) can control the reaction's vigor by extending it over a longer period, preventing localized overheating that accelerates polymerization.[3][4] Boric acid can also serve this purpose.[5]

    • Control Reagent Addition: Add the strong acid (e.g., sulfuric acid) slowly and with efficient cooling and stirring. If the reaction involves an α,β-unsaturated carbonyl compound, adding it slowly to the heated acidic solution of the aniline can minimize its self-polymerization.[6]

    • Optimize Temperature: Apply heat gradually. Once the exothermic reaction begins, you may need to remove the external heat source. Maintain the minimum temperature required for cyclization and avoid prolonged exposure to excessively high temperatures.[4]

Troubleshooting Workflow for Low Yield/Tar Formation

G start Low Yield or Tar Formation Observed check_tlc Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_tlc identify Identify Key Byproducts check_tlc->identify polymer Polymeric Material / Tar identify->polymer Predominant unreacted_sm Unreacted Starting Material identify->unreacted_sm Significant solution_polymer Implement Mitigation Strategy: 1. Add Moderator (e.g., FeSO₄) 2. Reduce Temperature 3. Slow Reagent Addition polymer->solution_polymer solution_sm Implement Mitigation Strategy: 1. Increase Temperature Gradually 2. Extend Reaction Time 3. Verify Catalyst Activity unreacted_sm->solution_sm

Caption: Troubleshooting workflow for low yield issues.

Q2: My spectral analysis (NMR/LC-MS) indicates a mixture of isomers. How can I control the regioselectivity of the reaction?

A2: Understanding and Controlling Regiochemistry

Regioselectivity is a critical concern when using substituted anilines or unsymmetrical ketones/diketones.[7] For a target like 3,8-Difluoro-6-methoxyquinoline, the substitution pattern on your aniline precursor is paramount.

  • Causality: In syntheses like the Combes or Friedländer, the cyclization step is an electrophilic aromatic substitution on the aniline ring.[8][9] The existing substituents (fluoro, methoxy) direct the position of ring closure. Similarly, if using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to different isomers.[7]

    • For a meta-substituted aniline, cyclization can occur at either of the two non-equivalent ortho positions, potentially leading to a mixture of 5- and 7-substituted quinolines.[10]

  • Troubleshooting & Protocol Adjustments:

    • Strategic Choice of Starting Materials: The most reliable way to control regiochemistry is to begin with a starting material where the substitution pattern unequivocally leads to the desired product. For 3,8-Difluoro-6-methoxyquinoline, an ideal precursor would be 2,5-difluoro-4-methoxyaniline . The cyclization must then occur at the position ortho to the amino group and meta to the 4-methoxy group.

    • Catalyst Selection: In some cases, the choice of catalyst can influence regioselectivity. For instance, in the Friedländer synthesis, specific amine catalysts have been shown to improve regiocontrol when using unsymmetrical ketones.[11]

    • Steric and Electronic Control: Steric hindrance from bulky substituents on the aniline ring can direct the cyclization to the less hindered ortho position.[8] The electronic properties of your ketone can also be exploited; in the Combes synthesis, the more electrophilic carbonyl of an unsymmetrical β-diketone will preferentially react with the aniline.[9]

Q3: I am isolating an unexpected byproduct that appears to be a hydroxylated version of my target molecule. What could be causing this?

A3: Methoxy Group Lability

The methoxy group, while generally stable, can be susceptible to cleavage under certain conditions, particularly the harsh acidic environments used in many classic quinoline syntheses.

  • Causality: Strong protic acids like sulfuric acid (H₂SO₄) or Lewis acids at elevated temperatures can catalyze the cleavage of the aryl-O-CH₃ bond, resulting in the formation of a phenol (a hydroxyquinoline in this case). This is a well-known side reaction for anisole-type compounds.

  • Troubleshooting & Protocol Adjustments:

    • Use Milder Acid Catalysts: If demethylation is a problem, consider replacing concentrated sulfuric acid with a milder alternative. Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or Lewis acids like ZnCl₂ may promote the required cyclization with a lower risk of ether cleavage.[7][12]

    • Reduce Reaction Temperature and Time: Minimize the exposure of your molecule to the harsh conditions. Monitor the reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed.[7]

    • Protecting Group Strategy: In challenging cases, consider using a protecting group for the hydroxyl function that is more stable to the reaction conditions and can be removed in a later step. However, this adds steps to the overall synthesis.

Frequently Asked Questions (FAQs)

Byproduct Category Potential Byproduct Structure Likely Cause Suggested Solution
Polymerization Dark, insoluble tar or resinAcid-catalyzed polymerization of intermediates (e.g., acrolein, α,β-unsaturated ketones).[3][4]Use a reaction moderator (FeSO₄), control temperature, and ensure slow addition of reactive reagents.[3][4]
Regioisomers Isomers with different substituent positionsUse of unsymmetrical ketones or meta-substituted anilines.[1][7]Start with a precursor that dictates the desired regiochemistry. Optimize catalyst and conditions.[11]
Incomplete Cyclization Open-chain intermediates (e.g., anilinomethylenemalonate in Gould-Jacobs)Insufficiently high temperature or short reaction time for the thermal cyclization step.[13]Increase reaction temperature (e.g., using a high-boiling solvent like diphenyl ether) or use microwave irradiation to promote cyclization.[12][13]
Demethylation 3,8-Difluoroquinolin-6-olCleavage of the methoxy ether bond under harsh acidic conditions.Use milder acid catalysts (PPA, Eaton's reagent), lower reaction temperature, and minimize reaction time.[12]
Self-Condensation Aldol products from the ketone starting materialUse of a strong base catalyst with a self-condensing ketone.[4]Switch to an acid catalyst to prevent base-catalyzed aldol side reactions.[4]

Mechanistic Insight: Byproduct Formation Pathways

Understanding the reaction mechanism is key to diagnosing byproduct formation. The Friedländer synthesis, for example, can proceed through two plausible pathways. Side reactions can branch off from key intermediates.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways start 2-Aminoaryl Ketone + α-Methylene Ketone schiff Schiff Base Intermediate start->schiff Base or Acid Catalysis degradation Starting Material Degradation (Tar) start->degradation Harsh Acid High Temp. aldol Intramolecular Aldol Adduct schiff->aldol Intramolecular Aldol Reaction product Substituted Quinoline aldol->product Dehydration ketone α-Methylene Ketone aldol_self Aldol Self-Condensation Byproduct ketone->aldol_self Strong Base High Temp.

Caption: Competing reactions in quinoline synthesis.

General Purification Protocol

Purifying your target 3,8-Difluoro-6-methoxyquinoline from the common byproducts described above often requires a multi-step approach.

  • Initial Work-up: After the reaction is complete, cool the mixture and carefully quench it in water or an ice bath.

  • Acid-Base Extraction: This is a powerful technique for separating the basic quinoline product from non-basic impurities like polymers and unreacted ketones.[4]

    • Neutralize the acidic reaction mixture with a strong base (e.g., NaOH) until the solution is strongly alkaline. This liberates the free quinoline base.

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate). The quinoline product will move into the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography: For separating the desired product from isomers or other closely related impurities, column chromatography is essential.[14]

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point. The polarity of methoxy-substituted quinolines makes them suitable for such systems.[14]

  • Recrystallization: The final step to obtain a highly pure, crystalline product is often recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

References

  • BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Gashaw, M., Getahun, K., & Ergete, W. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21372.
  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • Grokipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • EvitaChem. (n.d.). 3,6-Difluoro-8-methoxyquinoline.
  • Teledyne Labs. (2012). Purification Strategies for Flavones and Related Compounds.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3,8-Difluoro-6-methoxyquinoline

From the desk of the Senior Application Scientist Welcome to the technical support center for 3,8-Difluoro-6-methoxyquinoline. As a substituted quinoline, this compound holds potential for various research applications,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3,8-Difluoro-6-methoxyquinoline. As a substituted quinoline, this compound holds potential for various research applications, particularly in drug discovery and medicinal chemistry. However, like many heterocyclic aromatic compounds, it can present significant solubility challenges in aqueous media, a critical hurdle for reliable in vitro and in vivo experimentation.

This guide is structured to provide you with a systematic, hands-on approach to understanding and overcoming these solubility issues. We will move from foundational concepts and quick-fix FAQs to in-depth troubleshooting protocols and advanced solubilization strategies. Our goal is to empower you with the knowledge to not only solve the immediate problem but also to develop a robust methodology for handling similarly challenging compounds in the future.

Section 1: Understanding the Molecule

The structure of 3,8-Difluoro-6-methoxyquinoline—featuring a hydrophobic bicyclic aromatic core, lipophilic fluorine atoms, and a methoxy group—inherently limits its aqueous solubility.[1][2] The arrangement of molecules in the solid crystal lattice requires significant energy to overcome for solvation to occur.[3] However, the nitrogen atom in the quinoline ring provides a strategic advantage. As a weak base, this nitrogen can be protonated under acidic conditions, forming a more polar, and therefore more soluble, cationic salt.[4][5] Understanding this pH-dependent behavior is often the key to unlocking its solubility.

Section 2: Safety First - Handling Fluoroquinolone Derivatives

Before beginning any experimental work, it is critical to address safety. While 3,8-Difluoro-6-methoxyquinoline is a research chemical and not an approved drug, it belongs to the broader class of fluoroquinolones. This class of compounds has been associated with rare but serious adverse effects.[6][7] Regulatory agencies have issued warnings regarding their use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.

  • Toxicity Data: Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and toxicity information. If an SDS is not available, handle the compound with the caution appropriate for a novel chemical entity with potential biological activity.

Section 3: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with 3,8-Difluoro-6-methoxyquinoline.

Q1: My 3,8-Difluoro-6-methoxyquinoline won't dissolve in my aqueous buffer. Why? A1: The low aqueous solubility is due to its molecular structure. The quinoline core is hydrophobic, and strong intermolecular forces in the solid crystal lattice make it energetically unfavorable for water to surround individual molecules.[1][3] The addition of lipophilic groups, often intended to increase biological potency, can further decrease aqueous solubility.[2]

Q2: What is the first and most common method to try for solubilizing a new quinoline derivative? A2: The most direct method is to first prepare a concentrated stock solution in a water-miscible organic co-solvent.[1][2] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful ability to dissolve a wide range of compounds and its miscibility with water.[1]

Q3: My compound precipitates when I dilute my DMSO stock into my buffer or cell media. What is happening and what should I do? A3: This common issue, known as "crashing out," occurs when the concentration of DMSO is significantly lowered upon dilution.[1][2] The compound exceeds its solubility limit in the final, mostly aqueous medium and precipitates.

Immediate Steps to Try:

  • Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay medium. Perform serial dilutions to find a concentration that remains in solution.[1]

  • Increase Mixing Energy: When diluting the stock, vortex the aqueous solution vigorously while adding the stock dropwise. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Optimize Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might maintain solubility. However, you must always run a vehicle control with the identical DMSO concentration to ensure it does not affect your experimental results.[2]

Q4: How can I leverage pH to improve solubility? A4: Since the quinoline nitrogen is basic, lowering the pH of your solution can lead to its protonation, forming a more soluble salt.[4] A solubility increase from 6.46 to 61.3 mg/mL has been reported for quinoline as pH decreases from 3.07 to 0.55.[8] Try dissolving the compound in a buffer with a lower pH (e.g., pH 5 or 6). Be sure that the final pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).[3]

Troubleshooting Workflow: Initial Solubilization

The following diagram outlines the initial decision-making process when you first encounter solubility issues.

G cluster_0 start Start: Compound Insoluble in Aqueous Buffer cosolvent Prepare 10-100 mM Stock in 100% DMSO start->cosolvent dilute Dilute Stock into Aqueous Buffer cosolvent->dilute check Does it Precipitate? dilute->check success Success! Proceed with Experiment (with vehicle control) check->success No troubleshoot Precipitation Occurs ('Crashing Out') check->troubleshoot Yes lower_conc 1. Lower Final Concentration troubleshoot->lower_conc vortex 2. Vortex During Dilution lower_conc->vortex adv_methods 3. Proceed to Advanced Troubleshooting vortex->adv_methods G cluster_1 start Prepare Buffers (e.g., pH 4 to 8) add Add Excess Solid Compound to Each Buffer start->add equilibrate Equilibrate for 24-48h (Constant Temp. & Agitation) add->equilibrate separate Centrifuge to Pellet Undissolved Solid equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC/UV) separate->quantify analyze Plot Solubility vs. pH quantify->analyze

Caption: Experimental workflow for determining a compound's pH-solubility profile.

Guide 3: Protocol for Solubilization Using Cyclodextrins

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and biocompatible excipient for enhancing the solubility of hydrophobic compounds. [4] Objective: To determine the concentration of HP-β-CD required to solubilize a target concentration of 3,8-Difluoro-6-methoxyquinoline.

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of your compound to a fixed volume of each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed or filter through a 0.22 µm syringe filter (ensure the filter material does not bind your compound). [2]5. Quantify Solubilized Compound: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using HPLC or spectrophotometry.

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex and allows you to determine the minimum cyclodextrin concentration needed to dissolve your target concentration. [2]

Section 5: Advanced Formulation Approaches

For particularly challenging compounds, especially in later-stage drug development, more advanced formulation strategies may be necessary. These techniques typically require specialized equipment and expertise.

  • Amorphous Solid Dispersions: This technique involves dispersing the active pharmaceutical ingredient (API) in a carrier polymer matrix in a non-crystalline (amorphous) state. [9][10]The amorphous form has higher energy and thus greater solubility than the stable crystalline form. [11]This is often achieved through methods like spray drying or hot-melt extrusion. [9]* Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS) or microemulsions, use lipids and surfactants to dissolve the compound. [12]They are particularly useful for highly lipophilic drugs.

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate. [11][12]Nanosuspensions, where drug particles are reduced to the nanoscale, can significantly increase saturation solubility. [12]

References

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Available from: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Carvajal, M. & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma. Available from: [Link]

  • Carvajal, M. & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Available from: [Link]

  • Williams, R. O., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. CORE. Available from: [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available from: [Link]

  • Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. Available from: [Link]

  • Morales, D. R. (2021). Safety of fluoroquinolones. PMC - NIH. Available from: [Link]

  • Zhanel, G. G., et al. (2002). Safety of fluoroquinolones: An update. PMC. Available from: [Link]

  • Morales, D. R. (2023). Safety of fluoroquinolones. SEQ. Available from: [Link]

  • Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects. (2019). GOV.UK. Available from: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025). MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3,8-Difluoro-6-methoxyquinoline Synthesis

Welcome to the technical support center for the synthesis of 3,8-Difluoro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,8-Difluoro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during synthesis, with a primary focus on the critical parameter of reaction temperature. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: My reaction is producing a significant amount of dark, tar-like byproduct, and the final yield of 3,8-Difluoro-6-methoxyquinoline is very low. What is the most likely cause?

Answer: The formation of tar or char is a classic indicator of an excessively high reaction temperature. While heat is necessary to drive the reaction forward, particularly in acid-catalyzed cyclizations like the Skraup or related quinoline syntheses, too much thermal energy can initiate polymerization and decomposition pathways.[1][2]

  • Causality: The reactants and intermediates in quinoline synthesis are often complex aromatic compounds that can degrade under harsh conditions. Excessive heat provides sufficient activation energy for numerous undesirable side-reactions, which compete with the desired cyclization pathway. In the Skraup synthesis, for example, the dehydration of glycerol is highly exothermic and, if not controlled, can cause the local temperature to spike, leading to uncontrolled side reactions.[2]

  • Troubleshooting Steps:

    • Reduce Setpoint Temperature: Immediately lower the reaction temperature by 10-15 °C in your next trial.

    • Control Exotherms: For reactions known to be exothermic, ensure controlled, slow addition of reagents (e.g., dropwise addition of concentrated acid) while monitoring the internal temperature. The use of an ice bath to manage the initial exotherm is a standard safety and quality control measure.[1]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction. If you observe the rapid formation of baseline material (tar) alongside your product spot, it's a clear sign that the temperature is too high.

Question 2: The reaction appears to be stalled. Even after several hours, TLC analysis shows a large amount of unreacted starting material. What should I do?

Answer: This scenario suggests that the reaction temperature is too low to overcome the activation energy required for the key bond-forming steps.

  • Causality: Chemical reactions require a minimum amount of energy to proceed. If the thermal energy supplied to the system is insufficient, the rate of reaction will be impractically slow or negligible. This is particularly true for intramolecular cyclization and nucleophilic aromatic substitution (SNAr) steps common in fluoroquinolone synthesis, which often require heating to proceed at a reasonable rate.[3][4]

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Raise the reaction temperature in small increments (e.g., 5-10 °C) and hold for a set period, monitoring the progress by TLC at each stage. This systematic approach helps identify the minimum temperature required for the reaction to proceed efficiently.

    • Verify Catalyst Activity: Ensure your catalyst is active and used in the correct quantity. Some modern catalytic systems can significantly lower the required reaction temperature.[1]

    • Solvent Consideration: The choice of solvent can dramatically affect the required temperature. High-boiling point, polar aprotic solvents like DMSO or DMF are often used to facilitate these reactions at elevated temperatures.[3][5] In some cases, switching to a solvent that better solubilizes reactants or a catalyst that is more active can lower the temperature requirement.

Question 3: My final product is contaminated with several impurities that are difficult to separate by column chromatography. How can temperature optimization improve product purity?

Answer: The formation of multiple, closely-related side products often indicates that the reaction temperature is promoting several competing reaction pathways simultaneously. Fine-tuning the temperature can enhance the selectivity for the desired product.

  • Causality: The synthesis of a complex molecule like 3,8-Difluoro-6-methoxyquinoline involves multiple steps. Each step, including potential side reactions, has its own temperature-dependent rate constant. By carefully controlling the temperature, you can create a condition where the rate of the desired reaction is significantly faster than the rates of competing, undesired reactions, thus improving selectivity and final purity.

  • Troubleshooting Steps:

    • Conduct a Temperature Screening Study: Run a series of small-scale parallel reactions across a range of temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

    • Analyze Each Reaction: After a fixed time, quench each reaction and analyze the crude mixture by LC-MS or ¹H NMR to determine the ratio of desired product to major impurities at each temperature.

    • Select Optimal Temperature: Choose the temperature that provides the best balance of reaction conversion and product purity. It is often better to accept a slightly lower conversion rate for a much cleaner reaction profile, which simplifies purification and improves the overall isolated yield.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for the reaction temperature when synthesizing a substituted quinoline like this for the first time?

A: A literature review of similar syntheses is the best starting point. For classical methods like the Skraup or Friedländer synthesis, temperatures often range from 100 °C to 160 °C.[1][6] For more modern, metal-catalyzed or microwave-assisted methods, conditions can be significantly milder.[1][5] If no direct analogue is found, a conservative starting point would be around 80-100 °C, followed by the systematic optimization described in the protocol below.

Q: How does temperature specifically impact the key Nucleophilic Aromatic Substitution (SNAr) step in fluoroquinolone synthesis?

A: In many fluoroquinolone syntheses, a key step involves an intramolecular SNAr reaction to form the quinolone ring. Temperature plays a crucial role here:

  • Overcoming the Energy Barrier: The aromatic ring is electron-rich, and nucleophilic attack is inherently difficult. The presence of electron-withdrawing groups (like fluorine) helps, but thermal energy is almost always required to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.

  • Controlling Regioselectivity: In some cases, there may be multiple sites for nucleophilic attack. Temperature can influence the regioselectivity of the reaction. While often subtle, running the reaction at the lowest possible temperature that still allows for a reasonable rate can favor the thermodynamically more stable product. High-temperature and high-pressure flow reactors have been used to precisely optimize SNAr reactions, demonstrating the critical role of temperature control.[4]

Q: Beyond temperature, what other parameters are intrinsically linked to its optimization?

A: Temperature optimization should not be done in isolation. It is closely linked with:

  • Reaction Time: Higher temperatures generally lead to shorter reaction times. The goal is to find a temperature that allows for complete reaction within a practical timeframe (e.g., a standard workday) without causing degradation.[1][7]

  • Catalyst Loading: In catalyzed reactions, increasing the catalyst amount might allow for a reduction in reaction temperature.

  • Solvent Choice: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. Using a higher-boiling solvent may be necessary to achieve the required temperature.

Experimental Protocols & Data Presentation
Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a methodical approach to identifying the optimal reaction temperature for the synthesis of 3,8-Difluoro-6-methoxyquinoline.

Objective: To determine the reaction temperature that maximizes the yield of the desired product while minimizing the formation of impurities.

Methodology:

  • Setup: Prepare five identical small-scale reactions (e.g., 1.0 mmol scale) in parallel reaction tubes or round-bottom flasks equipped with stir bars and reflux condensers.

  • Reagent Addition: Charge each vessel with the starting materials and solvent. If the reaction is acid-catalyzed, add the acid slowly at room temperature or in an ice bath to control the initial exotherm.

  • Temperature Control: Place each flask in a pre-heated reaction block or oil bath set to a different temperature (e.g., T1=80°C, T2=90°C, T3=100°C, T4=110°C, T5=120°C).

  • Reaction Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction, quench it, and analyze by TLC to observe the consumption of starting material and formation of product and byproducts.

  • Reaction Completion & Workup: Once the starting material is consumed in the fastest reaction (or after a predetermined maximum time, e.g., 12h), cool all reactions to room temperature. Perform an identical aqueous workup and extraction on each reaction mixture.

  • Analysis: Remove the solvent under reduced pressure. Obtain the crude mass for each reaction and analyze the composition of each crude product using a quantitative technique like ¹H NMR with an internal standard or LC-MS with a calibration curve.

  • Data Evaluation: Tabulate the results to identify the optimal temperature.

Data Summary Table: Hypothetical Temperature Optimization Results
Reaction IDTemperature (°C)Reaction Time (h)Conversion (%)Crude Yield (%)Purity (by LC-MS, % Area)Key Impurity (% Area)
T-Opt-180124542951.5
T-Opt-290107571961.2
T-Opt-3 100 6 98 94 97 0.8
T-Opt-41104>9992915.6
T-Opt-51203>9985 (tar noted)8211.2
Visualizations
Workflow for Temperature Optimization

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision lit_review Literature Review for Analogous Reactions define_range Define Temperature Range (e.g., 80-120°C) lit_review->define_range parallel_rxn Set up Parallel Small-Scale Reactions define_range->parallel_rxn monitor_tlc Monitor Progress (TLC, LC-MS) parallel_rxn->monitor_tlc workup Standardized Workup monitor_tlc->workup analyze_crude Analyze Crude Product (NMR, LC-MS) workup->analyze_crude tabulate Tabulate Yield & Purity vs. Temperature analyze_crude->tabulate optimal_temp Identify Optimal Temperature tabulate->optimal_temp scale_up Proceed to Scale-Up optimal_temp->scale_up

Caption: Workflow for systematic temperature optimization.

Troubleshooting Decision Tree

G cluster_low_yield Low Yield / Incomplete Reaction start Problem with Reaction? check_sm TLC shows mostly starting material? start->check_sm yes_sm Action: Increase Temp by 10°C check_sm->yes_sm Yes no_sm TLC shows multiple spots/baseline tar? check_sm->no_sm No yes_tar Action: Decrease Temp by 10°C no_sm->yes_tar Yes

Caption: Decision tree for troubleshooting temperature issues.

References

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 3,8-Difluoro-6-methoxyquinoline

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for synthetic transformations involving the 3,8-Difluoro-6-methoxyquinoline scaffold. This document is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for synthetic transformations involving the 3,8-Difluoro-6-methoxyquinoline scaffold. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for the successful functionalization of this versatile, yet electronically complex, heterocyclic system.

The unique electronic profile of 3,8-Difluoro-6-methoxyquinoline—characterized by two strongly electron-withdrawing fluorine atoms and a moderately electron-donating methoxy group—presents specific challenges and opportunities in catalyst selection and reaction design. This guide provides a structured approach to navigating these complexities.

Section 1: Understanding the Substrate & Key Reaction Pathways

The reactivity of 3,8-Difluoro-6-methoxyquinoline is dominated by the electronic push-pull nature of its substituents. The fluorine atoms render the quinoline ring electron-deficient, making it an excellent substrate for certain reaction classes while potentially impeding others.

1.1 Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formation, reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable. The electron-deficient nature of the aryl system can facilitate the oxidative addition step, which is often rate-limiting. However, the choice of ligand and base is critical to ensure an efficient catalytic cycle.

1.2 C-H Activation

Direct functionalization of C-H bonds offers an atom-economical alternative to traditional cross-coupling. The inherent directing group capacity of the quinoline nitrogen can be leveraged to achieve regioselective functionalization, although this often requires screening of various transition metal catalysts (e.g., Pd, Rh, Ir).[1]

1.3 Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the two fluorine atoms significantly activates the quinoline core towards nucleophilic attack.[2] This opens the door for catalyst-free SNAr reactions, particularly for the displacement of one of the fluorine atoms by strong nucleophiles. This pathway should always be considered as a potential alternative or a competing side reaction.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question: My Suzuki-Miyaura coupling with a boronic acid at the 8-position (displacing the fluorine) is giving low to no yield. What should I investigate?

Answer: A failed Suzuki coupling can be traced back to several key factors. A systematic approach is the most effective way to diagnose the issue.

Initial Checks & Common Failure Points:

  • Catalyst Activity & Pre-catalyst Reduction: Are you using a reliable palladium source? Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[3][4] If this reduction is inefficient, the catalytic cycle will not start.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern Buchwald precatalyst which forms the active catalyst more reliably.[3] The color of the reaction mixture can be an indicator; a change to dark brown or black is often normal as Pd(0) forms.[5]

  • Ligand Choice & Integrity: The C-F bond at the 8-position is strong. Its activation requires a suitable ligand.

    • Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are essential. They stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.

    • Solution: If you are using a simple ligand like PPh₃, switch to a more robust ligand such as XPhos , SPhos , or RuPhos .[6] Also, ensure your phosphine ligands have not been oxidized by air; use fresh ligands or those stored under an inert atmosphere.[3]

  • Base Selection & Solubility: The base is crucial for activating the boronic acid for transmetalation.[3][7] Its effectiveness is highly dependent on the solvent and substrates.

    • Solution: K₃PO₄ is a common and effective base, but if it fails, screening other bases is a logical next step. Cs₂CO₃ is a stronger, more soluble base that can be effective. For base-sensitive substrates, milder bases like K₂CO₃ or even KF can be attempted, though they may require higher temperatures.[8] In some cases, a small amount of water is required for inorganic bases to function effectively in anhydrous solvents.[5]

  • Solvent & Degassing: Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands, killing the reaction.[3]

    • Solution: Ensure your solvent is anhydrous (if required) and rigorously degassed. This can be done by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]

G start Low/No Yield in Suzuki Coupling q1 Is the reaction mixture turning black/dark brown? start->q1 a1_yes Yes, color change observed. q1->a1_yes Yes a1_no No, solution remains unchanged. q1->a1_no No q2 What ligand are you using? a1_yes->q2 check_catalyst Potential Catalyst Issue: 1. Use a Pd(0) source (e.g., Pd₂(dba)₃). 2. Try a Buchwald G3/G4 precatalyst. 3. Verify age/quality of Pd source. a1_no->check_catalyst a2_simple Simple (e.g., PPh₃) q2->a2_simple a2_buchwald Bulky/Electron-Rich (e.g., XPhos) q2->a2_buchwald switch_ligand Switch to a bulky, electron-rich ligand: - XPhos - SPhos - RuPhos a2_simple->switch_ligand q3 Have you screened bases? a2_buchwald->q3 a3_no No, only used one base. q3->a3_no a3_yes Yes, multiple bases failed. q3->a3_yes screen_bases Screen Bases: 1. Start with K₃PO₄. 2. Try Cs₂CO₃ (stronger). 3. Consider KF for sensitive substrates. a3_no->screen_bases check_conditions Verify Reaction Conditions: 1. Rigorously degas solvent. 2. Ensure solvent is anhydrous. 3. Increase temperature cautiously (e.g., 80°C to 100°C). a3_yes->check_conditions

Question: My Buchwald-Hartwig amination is sluggish, and I observe decomposition of my starting material. What's the likely cause?

Answer: This is a common issue when aminating electron-deficient heteroaromatics. The problem often lies with the choice of base and temperature.

  • Base-Induced Decomposition: Strong bases like NaOt-Bu or LHMDS can deprotonate acidic protons on the quinoline ring or the amine coupling partner, leading to side reactions, especially at elevated temperatures.[9] The glutarimide moiety in some molecules, for instance, is sensitive to hydrolysis under certain basic conditions.[9]

    • Solution: Screen weaker bases. While strong bases are often required, sometimes a weaker base like K₂CO₃ or Cs₂CO₃ can provide the desired product with less decomposition, albeit at a slower rate.[10] Surprisingly, LHMDS has been shown in some cases to have a pseudo-protecting effect and give higher yields compared to other strong bases.[9]

  • Temperature: High temperatures (e.g., >100-110 °C) can accelerate both the desired reaction and catalyst decomposition/side reactions.[11]

    • Solution: Try running the reaction at a lower temperature for a longer period (e.g., 80 °C for 24 hours). The choice of ligand can also enable lower reaction temperatures.[11]

  • Ligand Selection for Amines: The optimal ligand can depend heavily on the class of amine (primary, secondary, aryl, etc.).[11]

    • Solution: For primary amines, BrettPhos is often an excellent choice.[9] For secondary or bulky amines, ligands like RuPhos or XPhos may give better results.[6][9] A high-throughput catalyst screen can be invaluable if resources permit.[9]

Amine TypePalladium SourceRecommended Ligand(s)Recommended Base(s)Solvent
Primary Aliphatic Pd₂(dba)₃BrettPhosLHMDS, NaOt-BuDioxane, Toluene
Secondary Aliphatic Pd₂(dba)₃ / Pd(OAc)₂RuPhos, XPhosK₃PO₄, LHMDSDioxane, Toluene
Aryl Amines Pd(OAc)₂XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, CPME
Section 3: Frequently Asked Questions (FAQs)
  • Q1: How do the fluorine substituents influence my choice of catalyst for cross-coupling? The two fluorine atoms make the quinoline ring very electron-deficient. This generally makes the oxidative addition of a Pd(0) catalyst into a C-X (X=Cl, Br, OTf) bond easier. However, it makes the final reductive elimination step more difficult. Therefore, you need a bulky, electron-donating ligand (like XPhos or SPhos) to promote this final, product-releasing step.

  • Q2: Can I displace one of the fluorines directly with a nucleophile (SNAr)? Yes, this is a strong possibility. The C-F bonds are activated by the ring's electron deficiency. Strong nucleophiles (e.g., alkoxides, thiolates, some amines) may displace the fluorine at the 8-position without any metal catalyst, often in a polar aprotic solvent like THF or DMF at elevated temperatures.[12] Always run a catalyst-free control experiment to check for this background reaction.

  • Q3: When should I use a Pd(II) precatalyst versus a Pd(0) source? Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are often more air-stable and easier to handle. However, they require an in situ reduction to the active Pd(0) catalyst, a step which can sometimes be inefficient or lead to side reactions.[3][4] Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) are already in the correct oxidation state but can be more sensitive to air and degradation.[3] Modern Buchwald precatalysts (e.g., XPhos Pd G3) offer a good compromise, providing an air-stable Pd(II) source that efficiently generates the active L-Pd(0) species under reaction conditions.

  • Q4: My reaction looks black and messy. Is it a failure? Not necessarily. The formation of finely divided palladium metal ("palladium black") is common in many Pd-catalyzed reactions and often results in a black, heterogeneous mixture.[5] While excessive formation can indicate catalyst decomposition, it is not an automatic sign of failure. The key is to analyze the reaction mixture by TLC or LC-MS to determine if the product is forming.

Section 4: Key Experimental Protocols

These protocols are starting points and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Solvent & Reaction cluster_3 Workup a 1. Add aryl halide (1.0 eq), boronic acid (1.5 eq), and base (e.g., K₃PO₄, 2.0 eq) to a dry Schlenk flask. b 2. Add Pd source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4.4 mol%). a->b c 3. Add degassed solvent (e.g., Dioxane/H₂O 10:1). b->c d 4. Purge with Ar for 15 min. c->d e 5. Heat with vigorous stirring (e.g., 90-100 °C) for 12-24h. d->e f 6. Cool, dilute with EtOAc, filter through Celite. e->f g 7. Wash with water/brine, dry, and concentrate. f->g h 8. Purify by column chromatography. g->h

  • Reaction Setup: To a dry Schlenk flask charged with a magnetic stir bar, add 3,8-Difluoro-6-methoxyquinoline (if it is the halide partner, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water like a 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask, stir the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., BrettPhos, 4.4 mol%) in a small amount of anhydrous, degassed solvent (e.g., toluene) for 15-20 minutes at room temperature.[9]

  • Reaction Setup: In a separate Schlenk flask, add the 3,8-Difluoro-6-methoxyquinoline (if it is the halide partner, 1.0 equiv) and the amine (1.2 equiv).

  • Reagent Addition: Add the pre-formed catalyst solution to the substrate mixture via syringe. Then, add the base (e.g., LHMDS 1.0M in toluene, 1.5 equiv) dropwise.[9]

  • Reaction: Seal the flask and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.

References
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. (2024, November 25). Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). ACS Publications. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. (2014, December 23). Retrieved from [Link]

  • Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. (2021). SciELO. Retrieved from [Link]

  • On the frontier between nucleophilic aromatic substitution and catalysis. (2014, April 25). Retrieved from [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. (2021, February 19). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • C H Activation Strategies for Heterofunctionalization and Heterocyclization on Quinones: Application in the Synthesis of Bioactive Compounds. (2020, May 13). IntechOpen. Retrieved from [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Retrieved from [Link]

  • Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. (2013). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014, September 10). MDPI. Retrieved from [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). CHIMIA. Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). MDPI. Retrieved from [Link]

  • Defluorinative CO Coupling between Trifluoromethylarenes and Alcohols via Copper Photoredox Catalysis. (2025, January 22). HUSCAP. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis. (2025, August 26). OAE Publishing Inc. Retrieved from [Link]

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (2021, December 17). Nature. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3,8-Difluoro-6-methoxyquinoline in Acidic Environments

Welcome to the Technical Support and Troubleshooting Guide for 3,8-Difluoro-6-methoxyquinoline (CAS: 851973-18-7). This resource is designed for medicinal chemists, analytical scientists, and formulation researchers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 3,8-Difluoro-6-methoxyquinoline (CAS: 851973-18-7). This resource is designed for medicinal chemists, analytical scientists, and formulation researchers. It provides mechanistic insights, validated protocols, and troubleshooting steps for handling this specific fluorinated quinoline building block under acidic conditions.

Part 1: Core Mechanistic Principles

To predict the behavior of 3,8-Difluoro-6-methoxyquinoline in acidic media, we must analyze its structural microenvironments. The molecule features three distinct functional domains that dictate its reactivity:

  • The Quinoline Nitrogen (Basic Center): The nitrogen atom is the primary site of protonation. However, the highly electronegative fluorine atom at the 8-position (ortho to the nitrogen) exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the quinoline nitrogen compared to an unsubstituted quinoline, requiring lower pH environments to achieve full protonation.

  • The 6-Methoxy Group (Aryl Ether): Aryl methyl ethers are generally stable to dilute aqueous acids. However, under forcing conditions (strong acid, high heat, and the presence of a good nucleophile), they are susceptible to O-demethylation (ether cleavage) [1].

  • The 3,8-Difluoro Substituents (C-F Bonds): The carbon-fluorine bond is one of the strongest in organic chemistry. These bonds are exceptionally stable and resist acid-catalyzed hydrolysis, remaining intact even under extreme acidic stress.

AcidStability Start 3,8-Difluoro-6-methoxyquinoline (Neutral Free Base) Acid Addition of Acid (H+) Start->Acid Protonated Quinolinium Cation (Protonated Nitrogen) Acid->Protonated Dilute Dilute/Non-Nucleophilic Acid (e.g., 0.1M HCl, TFA) Protonated->Dilute Strong Strong Nucleophilic Acid + Heat (e.g., 48% HBr, 100°C) Protonated->Strong Stable Stable Salt Form (High Aqueous Solubility) Dilute->Stable Cleavage Protonation of Ether Oxygen & SN2 Attack by Halide Strong->Cleavage Phenol 3,8-Difluoro-6-hydroxyquinoline + Methyl Halide Cleavage->Phenol

Mechanistic pathway of 3,8-Difluoro-6-methoxyquinoline under varying acidic conditions.

Part 2: Frequently Asked Questions (Troubleshooting & Causality)

Q1: I am trying to dissolve 3,8-Difluoro-6-methoxyquinoline in 0.1 M HCl for an in vitro assay, but it is precipitating. Why? A: This is a pKa-driven solubility issue. The 8-fluoro substituent dramatically reduces the basicity of the adjacent quinoline nitrogen through inductive withdrawal. While 0.1 M HCl (pH ~1) is usually sufficient to protonate standard quinolines, the reduced pKa of this specific analog means the equilibrium may still favor a significant fraction of the lipophilic free base. Solution: Pre-dissolve the compound in a small volume of a water-miscible organic solvent (like DMSO or Acetonitrile) before slowly diluting it into the acidic aqueous buffer, ensuring the final co-solvent concentration remains acceptable for your assay.

Q2: Will the 6-methoxy group degrade during acidic HPLC mobile phase conditions (e.g., 0.1% TFA or Formic Acid)? A: No. The 6-methoxy group is highly stable under standard analytical acidic conditions. Ether cleavage requires not only a strong acid to protonate the ether oxygen but also a strong nucleophile (like Br⁻ or I⁻) to execute an S_N2 attack on the sterically accessible methyl group [2]. Trifluoroacetic acid (TFA) and formic acid lack the necessary nucleophilicity to drive this cleavage at room temperature.

Q3: I need to purposefully deprotect the 6-methoxy group to yield 3,8-difluoro-6-hydroxyquinoline. How do I achieve this? A: You must use forcing conditions with a nucleophilic acid. The standard approach is refluxing the compound in 48% Hydrobromic acid (HBr) or 57% Hydriodic acid (HI) [1]. The mechanism relies on the halide ion (Br⁻ or I⁻) acting as a nucleophile to attack the protonated methyl ether, releasing the phenol derivative.

Quantitative Stability Summary
Acidic ConditionReagent / SolventTemperatureTimeExpected OutcomeMechanistic Causality
Analytical 0.1% TFA in H₂O/MeCN25°C48 hoursStable (>99% recovery)Non-nucleophilic acid; insufficient energy for C-O bond cleavage.
Formulation 0.1 M HCl (aq)37°C7 daysStable (>98% recovery)Chloride is a poor nucleophile in water; insufficient heat for S_N2.
Harsh Stress 1.0 M HCl (aq)80°C24 hoursMinor Degradation (<5%)Increased heat promotes trace hydrolysis, but Cl⁻ remains a weak nucleophile.
Deprotection 48% HBr (aq)110°C (Reflux)4-8 hoursCleaved (O-demethylation)Strong acid protonates ether; highly nucleophilic Br⁻ drives S_N2 cleavage [1].

Part 3: Self-Validating Experimental Protocol

Workflow: Forced Degradation & Acid Stability Profiling via HPLC-UV

This protocol is designed to be a self-validating system. It includes internal system suitability checks to ensure that any observed degradation is chemically genuine and not an artifact of the analytical method.

1. Reagent & Sample Preparation:

  • Stock Solution: Dissolve 10.0 mg of 3,8-Difluoro-6-methoxyquinoline in 10.0 mL of LC-MS grade Acetonitrile (1.0 mg/mL).

  • Acid Stress Media: Prepare 1.0 N HCl and 48% HBr solutions.

  • Control Media: Prepare a neutral phosphate buffer (pH 7.4) as a negative degradation control.

2. Execution of Acid Stress:

  • Step 2a (Test Samples): Aliquot 1.0 mL of the Stock Solution into three separate pressure-resistant glass vials. Add 1.0 mL of 1.0 N HCl to Vial A, 1.0 mL of 48% HBr to Vial B, and 1.0 mL of pH 7.4 buffer to Vial C (Control).

  • Step 2b (Incubation): Seal the vials and incubate at 80°C in a thermomixer for exactly 6 hours.

  • Causality Check: Heating accelerates reaction kinetics, allowing us to observe degradation profiles that might take months at room temperature, adhering to Arrhenius principles.

3. Quenching and Neutralization (Critical Step):

  • Step 3a: Remove vials and cool to 4°C using an ice bath to immediately halt degradation kinetics.

  • Step 3b: Carefully neutralize Vial A and Vial B using cold 1.0 N NaOH until the pH is approximately 6.0–7.0. Why? Injecting highly acidic samples (especially HBr) into an HPLC can degrade the stationary phase of standard C18 columns and shift retention times, creating false-positive degradation peaks.

  • Step 3c: Dilute all samples 1:10 with the initial HPLC mobile phase to ensure peak shape integrity.

4. HPLC Analysis & System Validation:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Validation Check: First, inject a blank (mobile phase) to rule out ghost peaks. Second, inject the Control (Vial C); you should observe a single sharp peak for the parent compound. Finally, inject Vials A and B.

  • Expected Results: Vial A (HCl) should show >95% parent compound. Vial B (HBr) will show a significant reduction in the parent peak and the emergence of a more polar peak (eluting earlier on a reversed-phase column), corresponding to the 3,8-difluoro-6-hydroxyquinoline degradant.

References

  • 2.

Troubleshooting

troubleshooting failed reactions with 3,8-Difluoro-6-methoxyquinoline

Introduction Welcome to the technical support center for 3,8-Difluoro-6-methoxyquinoline. This advanced quinoline derivative is a valuable building block in medicinal chemistry and materials science, notable for the uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 3,8-Difluoro-6-methoxyquinoline. This advanced quinoline derivative is a valuable building block in medicinal chemistry and materials science, notable for the unique electronic properties conferred by its difluoro substitution pattern. However, the same features that make it attractive—specifically the strong, electron-withdrawing nature of the fluorine atoms—can present challenges in synthetic transformations.

This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this substrate. As your virtual application scientist, I will provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and optimize your reactions for success.

Section 1: General Troubleshooting Principles

This section addresses initial steps to take when a reaction fails, focusing on foundational experimental integrity.

Q1: My reaction with 3,8-Difluoro-6-methoxyquinoline has failed completely (no product, only starting material recovered). Where should I begin my investigation?

A1: A complete lack of reactivity points to a fundamental issue with one or more core reaction parameters. Before re-running the experiment under identical conditions, a systematic review is essential. The most common culprits are reagent integrity, atmospheric contamination, or reaction conditions that are simply insufficient to overcome the activation energy barrier.

Follow this logical troubleshooting workflow:

G start Reaction Failed: No Conversion reagent 1. Verify Reagent & Solvent Integrity - Purity of 3,8-Difluoro-6-methoxyquinoline? - Activity of nucleophile/coupling partner? - Anhydrous/degassed solvents used? start->reagent atmosphere 2. Confirm Inert Atmosphere - Proper degassing technique? - Positive pressure of N2/Ar? - Air-free reagent transfer? reagent->atmosphere If reagents are verified conditions 3. Re-evaluate Reaction Conditions - Temperature high enough? - Sufficient reaction time? - Correct stoichiometry? atmosphere->conditions If atmosphere is confirmed re_run Perform Control Reaction (if possible) conditions->re_run If conditions seem appropriate

Caption: General Troubleshooting Workflow for Failed Reactions.

Expertise & Causality:

  • Reagent & Solvent Integrity: Many coupling partners (e.g., boronic acids, amines) and organometallic catalysts are sensitive to air and moisture. Anhydrous, degassed solvents are not just a recommendation but a requirement for many metal-catalyzed reactions to prevent catalyst deactivation and hydrolysis of reagents.[1] Always use freshly opened solvents or those stored properly under inert gas.

  • Inert Atmosphere: For palladium-catalyzed reactions, the active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. A failure to properly degas the reaction mixture or maintain a positive inert atmosphere is a frequent cause of reaction failure.[2]

  • Activation Energy: The C-F bond is the strongest single bond to carbon. Reactions involving its cleavage, such as cross-coupling, have a high activation energy. Insufficient thermal energy (temperature) is a common reason for failure.[3]

Q2: I suspect my starting material, 3,8-Difluoro-6-methoxyquinoline, may be impure or degraded. How can I verify its quality?

A2: Ensuring the purity of your starting material is the most critical first step, as impurities can poison catalysts or introduce competing side reactions.[4]

Protocol for Starting Material Validation:

  • Visual Inspection: Check for any change in color or consistency from the supplier's description.

  • Melting Point: Determine the melting point. A sharp melting point close to the literature value indicates high purity, while a broad or depressed range suggests the presence of impurities.[4]

  • Spectroscopic Analysis:

    • ¹H and ¹⁹F NMR: This is the most definitive method. For 3,8-Difluoro-6-methoxyquinoline, you should observe distinct signals corresponding to the aromatic protons, the methoxy group, and two separate fluorine environments. Compare the spectra to reference data to confirm the structure and identify any impurity signals.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight (195.16 g/mol ) and assess purity by detecting other components.[5]

Technique Purpose Indication of Purity Issue
Melting Point Assess bulk purityDepressed and/or broad melting range.
¹H NMR Structural confirmation & purityUnexplained peaks, incorrect integration ratios.
¹⁹F NMR Confirm fluorine presence/environmentMore than two signals for the quinoline core, unexpected shifts.
LC-MS Confirm molecular weight & purityLow purity percentage, presence of unexpected m/z peaks.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient quinoline ring, activated by two fluorine atoms and the ring nitrogen, is primed for Nucleophilic Aromatic Substitution (SNA_r). This is often the most direct method for functionalization.

Q3: My SNA_r reaction with an amine nucleophile is sluggish or stalls at low conversion. How can I drive it to completion?

A3: This is a common issue where the nucleophilicity of the amine or the reaction conditions are insufficient to overcome the stability of the fluoroquinoline. The reaction proceeds via a negatively charged Meisenheimer intermediate, so success hinges on forming and stabilizing this species.[6]

Key Parameters to Optimize:

  • Base: The base is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) or to act as a scavenger for the HF generated.

    • Problem: Weak bases like K₂CO₃ may not be sufficient.

    • Solution: Switch to a stronger, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or an organic base like DBU. For alcohol nucleophiles, a very strong base like Sodium Hydride (NaH) may be necessary to generate the more potent alkoxide.

  • Solvent: The solvent must be polar aprotic to solvate the cation of the base and not interfere with the nucleophile.

    • Problem: Solvents like THF or Dioxane may not be polar enough.

    • Solution: Move to a more polar solvent like DMSO, DMF, or NMP. These solvents are better at stabilizing the charged Meisenheimer intermediate, thus lowering the activation energy.[6]

  • Temperature: SNA_r reactions on fluoroaromatics often require significant thermal energy.

    • Problem: Room temperature or moderate heat (e.g., 80 °C) may be too low.

    • Solution: Increase the temperature incrementally, for example, to 120-140 °C.[7] Monitor for any signs of decomposition by TLC or LC-MS.

Parameter Standard Condition Troubleshooting Step Rationale
Base K₂CO₃, Et₃NUse Cs₂CO₃, K₃PO₄, or NaH (for alcohols)Increases concentration of active nucleophile and stabilizes intermediates.
Solvent THF, DioxaneUse DMSO, DMF, NMPHigher polarity stabilizes the charged Meisenheimer complex.[6]
Temperature 80 - 100 °CIncrease to 120 - 150 °CProvides sufficient energy to overcome the C-F bond activation barrier.[7]
Q4: Which fluorine atom (at C3 or C8) is expected to be more reactive towards nucleophiles?

A4: The reactivity is dictated by the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.

  • Attack at C3: The negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization.

  • Attack at C8: The negative charge is primarily stabilized by the inductive effect of the adjacent fluorine and resonance within the benzene portion of the quinoline, but it cannot be delocalized onto the ring nitrogen.

Therefore, the fluorine at the C3 position is generally more activated and likely to be substituted first under kinetically controlled conditions. The methoxy group at C6 is electron-donating, which slightly deactivates the entire ring towards nucleophilic attack compared to an unsubstituted quinoline, but the directing effects of the ring nitrogen remain dominant.

G cluster_0 Electronic Effects on Reactivity F3 C3-F (More Reactive) - Activated by N1 (Resonance) - Activated by F8 (Inductive) MeO C6-OMe (Deactivating) - Electron Donating Group N1 N1 (Activating) - Strong Inductive & Resonance  Withdrawal F3->N1 Strongest Activation F8 C8-F (Less Reactive) - Activated by N1 (Inductive) - Activated by F3 (Inductive) F8->N1 Weaker Activation

Caption: Relative reactivity of fluorine positions in SNA_r.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

While challenging, activating the C-F bonds of 3,8-Difluoro-6-methoxyquinoline via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a powerful strategy for C-C and C-N bond formation. Success almost always depends on the precise combination of catalyst, ligand, and base.

Q5: I am attempting a Buchwald-Hartwig amination on 3,8-Difluoro-6-methoxyquinoline, but I see no product and my catalyst turns into palladium black. What is causing this catalyst decomposition?

A5: The formation of palladium black is a classic sign of catalyst death. It indicates that the Pd(0) species, which is the active catalyst, is aggregating and precipitating out of the solution instead of participating in the catalytic cycle. This is often caused by an unstable ligand-palladium complex or excessively high temperatures.

G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-F + L-Pd(0)) Pd0->OxAdd Decomp Decomposition (Pd Black) Pd0->Decomp Ligand dissociation or high temp Complex L-Pd(II)(Ar)(F) (Intermediate) OxAdd->Complex RedElim Reductive Elimination (Forms C-N bond) Complex->RedElim Base + Amine Complex->Decomp Slow reductive elimination RedElim->Pd0 Product Release

Caption: Buchwald-Hartwig cycle and points of catalyst decomposition.

Troubleshooting Steps:

  • Ligand Choice is Critical: C-F activation requires highly electron-rich and sterically hindered ligands that form stable complexes with palladium and promote the difficult oxidative addition step.

    • Problem: Simpler ligands like triphenylphosphine or even bidentate ligands like BINAP or dppf may not be sufficient or may dissociate at high temperatures.[8][9]

    • Solution: Employ specialized biaryl phosphine ligands developed for challenging couplings. For C-F amination, ligands like SPhos, RuPhos, or BrettPhos are excellent starting points. They create a bulky, electron-rich coordination sphere around the palladium, which both facilitates oxidative addition and prevents aggregation.

  • Lower the Temperature: High temperatures accelerate catalyst decomposition.[8]

    • Problem: Running the reaction at >120 °C might be degrading the catalyst faster than the reaction can proceed.

    • Solution: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. The more advanced ligands often allow for milder reaction conditions.

  • Use a Palladium Pre-catalyst: Pre-catalysts are air-stable Pd(II) sources that efficiently generate the active Pd(0) species in situ.

    • Problem: Using sources like Pd(OAc)₂ can lead to inefficient and variable generation of the active catalyst.

    • Solution: Use a well-defined pre-catalyst, such as SPhos Pd G3 or RuPhos Pd G3 . These ensure a reliable and rapid initiation of the catalytic cycle.[2]

Q6: My Suzuki-Miyaura reaction to form a C-C bond is failing. What are the key parameters to screen for activating a C-F bond?

A6: Suzuki-Miyaura coupling of an aryl fluoride is a demanding transformation. The rate-limiting step is typically the initial oxidative addition of the C-F bond to the Pd(0) center. Your entire system must be geared towards facilitating this step.

Systematic Optimization Strategy:

Parameter Recommended Starting Point Troubleshooting Options & Rationale Reference
Pd Source Pd(OAc)₂, Pd₂(dba)₃Use a pre-catalyst like tBuXPhos Pd G3 or SPhos Pd G2 . (Ensures efficient generation of the active L-Pd(0) species).[2]
Ligand -tBuXPhos, SPhos, RuPhos . (These bulky, electron-rich ligands are essential for promoting the high-energy C-F oxidative addition).[10]
Base K₂CO₃K₃PO₄, Cs₂CO₃, CsF . (A strong base is needed to facilitate the transmetalation step. Cs₂CO₃ is often effective due to its solubility).[1][10]
Solvent Toluene/H₂ODioxane/H₂O, THF/H₂O . (Solvent choice can significantly impact catalyst stability and reaction rates. Must be rigorously degassed).[1]
Temperature 100 °C80 - 110 °C . (Find the balance between providing enough energy for C-F activation and preventing catalyst/reagent decomposition).[11]

Expert Insight: When troubleshooting, change only one variable at a time (e.g., screen different ligands with the same base and solvent). A Design of Experiments (DoE) approach can be highly effective for optimizing multiple parameters simultaneously if you have the resources.[12][13] Often, the combination of a modern biarylphosphine ligand and a strong inorganic base like K₃PO₄ or Cs₂CO₃ is the key to success.

References

  • Zhang, Z., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • da Silva, A. D., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • Cano, R., et al. (2018). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Triesenberg, M. (2015). Preparation of a Novel Trifluoroborate Reagent and Initial Investigations into its Use in Suzuki-Miyaura Cross-Coupling Reaction. Calvin Digital Commons. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Bédard, A.-C., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. PMC. [Link]

  • Hase, F. (2023). Bayesian Optimization for the Exploration of Reaction Conditions. IBM Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Difluoro-8-methoxyquinoline. PubChem. [Link]

  • Green, W., et al. (2025). Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Navigating the Reactivity of Methoxy-Substituted Quinolines

Welcome to the technical support center dedicated to addressing the common challenges and side reactions associated with the methoxy group on the quinoline core. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the common challenges and side reactions associated with the methoxy group on the quinoline core. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic scaffolds. Here, we move beyond simple protocols to delve into the underlying chemical principles driving these reactions, offering you the expert insights needed to troubleshoot and optimize your experiments effectively.

Introduction: The Double-Edged Sword of the Methoxy Group

The methoxy group is a ubiquitous substituent in quinoline-based medicinal chemistry, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2] However, its electronic nature as a strong electron-donating group can also lead to a variety of undesired side reactions.[3][4] This guide provides a structured, question-and-answer approach to understanding and mitigating these common experimental hurdles.

Part 1: Unwanted Demethylation - A Common Pitfall

The cleavage of the methyl group from the methoxy ether is one of the most frequently encountered side reactions, particularly when acidic conditions are employed.

Question 1: I'm observing a significant amount of a hydroxylated byproduct in my reaction, which I suspect is due to demethylation. What are the most common causes?

Answer: Unintended demethylation is a classic issue when working with methoxyquinolines, especially in the presence of strong Lewis or Brønsted acids.[5][6] The reaction mechanism involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion.

  • Common Reagents and Conditions Leading to Demethylation:

    • Boron Tribromide (BBr₃): A very powerful and common reagent for O-demethylation. Even at low temperatures, it can efficiently cleave methyl ethers.[5]

    • Aluminum Chloride (AlCl₃): Another strong Lewis acid often used in Friedel-Crafts reactions that can cause demethylation, particularly at elevated temperatures.[5]

    • Hydrobromic Acid (HBr): Concentrated HBr at high temperatures is a classic method for cleaving ethers and will readily demethylate methoxyquinolines.[5]

    • Pyridinium Hydrochloride: This reagent can also effect demethylation, though it typically requires harsh conditions.[6]

Troubleshooting Flowchart for Unwanted Demethylation

start Demethylation Observed acid Are strong Lewis or Brønsted acids present? start->acid reagent Consider alternative, milder reagents. acid->reagent Yes end Optimized Reaction Conditions acid->end No temp Can the reaction temperature be lowered? reagent->temp protect Is temporary protection of the methoxy group feasible? temp->protect protect->end

Caption: Troubleshooting logic for unexpected demethylation.

Question 2: How can I avoid demethylation while still performing an acid-catalyzed reaction on another part of my molecule?

Answer: This is a common challenge that requires a careful balancing act. Here are several strategies:

  • Reagent Selection: Opt for milder Lewis acids or consider using a solid-supported acid catalyst that may offer greater selectivity and easier removal.

  • Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Demethylation reactions often have a higher activation energy.

  • Protecting Groups: In complex syntheses, it may be necessary to protect the methoxy group if it is not stable to the required reaction conditions.[7][8] However, this adds extra steps to your synthesis.

  • Alternative Synthetic Routes: It may be more efficient to introduce the methoxy group later in the synthetic sequence to avoid harsh, demethylating conditions.

Reagent ClassCommon ExamplesRelative Reactivity for Demethylation
Strong Lewis Acids BBr₃, AlCl₃Very High
Strong Brønsted Acids HBr (47%), HIHigh
Moderate Lewis Acids FeCl₃, ZnCl₂Moderate
Protic Solvents Acetic AcidLow (unless heated excessively)

Table 1: Relative strength of common acidic reagents in promoting O-demethylation.

Part 2: Nucleophilic Aromatic Substitution (SNAAr) at the Methoxy Position

The methoxy group, particularly at the C2 and C4 positions of the quinoline ring, can be susceptible to displacement by nucleophiles. This is because these positions are electronically activated for nucleophilic attack.[9]

Question 3: My reaction with a thiol nucleophile is leading to the displacement of my C4-methoxy group. How can I prevent this?

Answer: The displacement of a methoxy group by a nucleophile like a thiol is a known side reaction.[10] The electron-withdrawing nitrogen atom in the quinoline ring makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.

  • Mechanism of Nucleophilic Displacement: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C4 position, temporarily disrupting the aromaticity of the pyridine ring. The methoxide ion is then expelled to restore aromaticity.

Strategies to Minimize Nucleophilic Displacement:

  • Control Stoichiometry: Use the minimum required amount of the nucleophile to favor the desired reaction over the side reaction.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the undesired nucleophilic substitution.

  • Solvent Choice: The choice of solvent can influence the reactivity of the nucleophile. A less polar, aprotic solvent may disfavor the SNAr reaction.

  • Protecting Groups: If the desired reaction is elsewhere on the molecule, consider if a temporary protecting group strategy is viable.[11]

Experimental Protocol: Minimizing Thiol-Induced Demethylation

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add your methoxyquinoline substrate and a dry, aprotic solvent (e.g., THF or Dioxane).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Nucleophile Addition: Slowly add a solution of the thiol nucleophile (1.0-1.1 equivalents) dropwise over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up: Proceed with a standard aqueous work-up and purification by column chromatography.

Question 4: I am observing the formation of a quinolone byproduct in my reaction. What is the cause?

Answer: The formation of a quinolone (or more accurately, a quinolinone) is indicative of hydrolysis of the methoxy group.[12][13] This occurs when water is present in the reaction mixture and acts as a nucleophile, displacing the methoxy group.

Troubleshooting Quinolinone Formation

start Quinolinone byproduct detected water Is water present in the reaction? start->water dry_reagents Use anhydrous solvents and reagents. water->dry_reagents Yes end Minimized Hydrolysis water->end No inert_atm Run reaction under an inert atmosphere. dry_reagents->inert_atm inert_atm->end

Caption: Decision tree for troubleshooting quinolinone formation.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use freshly opened bottles of anhydrous solvents and reagents whenever possible.

Part 3: Reactivity in Electrophilic Aromatic Substitution (SEAr)

The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions on the benzene ring of the quinoline core.[3][4][14]

Question 5: I am trying to perform an electrophilic substitution on the pyridine ring of my 6-methoxyquinoline, but the reaction is occurring on the benzene ring instead. How can I achieve the desired regioselectivity?

Answer: This is a classic example of competing reactivity. The methoxy-activated benzene ring is significantly more electron-rich and therefore more reactive towards electrophiles than the electron-deficient pyridine ring.[15]

Strategies for Directing Electrophilic Substitution:

  • Blocking Groups: You can temporarily block the more reactive positions on the benzene ring (C5 and C7) with a removable group (e.g., a sulfonic acid group), perform the desired reaction on the pyridine ring, and then remove the blocking group.

  • Halogenation-Lithiation-Substitution: An alternative is to first halogenate the desired position on the pyridine ring (if possible), followed by a lithium-halogen exchange and quenching with the desired electrophile.

  • Directed ortho-Metalation (DoM): If there is a suitable directing group on the pyridine ring, a DoM strategy can be employed to selectively functionalize a specific position.

Position on 6-MethoxyquinolinePredicted Reactivity towards Electrophiles
C5 Highly Activated (ortho to -OMe)
C7 Activated (para to -OMe)
C8 Moderately Activated
Pyridine Ring (C2, C3, C4) Deactivated

Table 2: Predicted regioselectivity for electrophilic aromatic substitution on 6-methoxyquinoline.

Part 4: Oxidation and Other Side Reactions

While the methoxy group itself is relatively stable to oxidation, the quinoline core and other functional groups can be susceptible.

Question 6: I am performing an oxidation reaction on a side chain of my methoxyquinoline, but I am getting a complex mixture of products and a low yield. What could be happening?

Answer: Oxidation reactions can be non-selective, and the electron-rich methoxy-substituted quinoline ring can be susceptible to oxidative degradation, especially under harsh conditions.[16]

  • Potential Side Reactions:

    • Ring Opening: Strong oxidizing agents can lead to the cleavage of the quinoline ring system.

    • Oxidation of other functional groups: If other sensitive groups are present (e.g., aldehydes, alcohols), they may also be oxidized.[16]

    • Formation of N-oxides: The quinoline nitrogen can be oxidized to the corresponding N-oxide.

Recommendations:

  • Use Milder Oxidizing Agents: Explore milder and more selective oxidizing agents. For example, for the oxidation of an alcohol to an aldehyde, consider using Dess-Martin periodinane or a Swern oxidation instead of chromic acid.

  • Protecting Groups: If necessary, protect the quinoline nitrogen or other sensitive functional groups before carrying out the oxidation.[7]

  • Photodegradation: Methoxyquinolines can be sensitive to light, leading to degradation.[17][18] Ensure your reactions are protected from light, especially if they are long-running.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Methoxyquinoline.
  • Box, V. G. S., & Varella, Y. A. (1998). The synthesis of the quinoline alkaloid atanine 6, by selective demethylation of the 2,4-dimethoxyquinoline 11 is presented. PubMed.
  • Benchchem. (n.d.). common side products in the synthesis of 2-Methoxyquinoline-4-carbaldehyde.
  • ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo | Request PDF.
  • Benchchem. (n.d.). Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Methoxyquinoline.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC.
  • ResearchGate. (1999). (PDF) Iodine–Methanol-promoted Oxidation of 2Aryl1,2,3,4-tetrahydro-4-quinolones to 2Aryl4-methoxyquinolines.
  • Benchchem. (n.d.). 6-methoxy-2-methylquinoline-4-thiol chemical properties.
  • PubMed. (2002).
  • PMC. (n.d.). Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. PMC.
  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
  • ECORFAN-Bolivia Journal. (2018).
  • Chem-Station Int. Ed. (2024). O-Demethylation.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • University of Rochester. (n.d.). Protecting Group Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Quinoline Cyclization Reactions.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • ACS Publications. (2019). 5-Methoxyquinoline Photobasicity Is Mediated by Water Oxidation.
  • University of Wisconsin. (n.d.). Protective Groups in Synthetic Organic Chemistry.
  • YouTube. (2018). 18.05 Two Mechanisms of Nucleophilic Substitution.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • PubMed. (2012). Heterogeneous reactions of particulate methoxyphenols with NO₃ radicals: kinetics, products, and mechanisms. PubMed.
  • ResearchGate. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Benchchem. (n.d.). solvent effects on the reactivity of 6-Methoxyquinoline-4-carbaldehyde.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • PMC. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PMC.
  • ACS Publications. (2000).
  • Wikipedia. (n.d.). Demethylation.
  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • Chemistry Stack Exchange. (2025). Directing effects of poly-substituted aromatic rings.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • PMC. (n.d.).
  • Google Patents. (n.d.). US6291675B1 - Methods of o-demethylation and n-deprotection.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Reaction sketch of methoxy-substituted 2, 4-diphenyl quinoline prepared....
  • ULisboa Research Portal. (2025). Acid-base properties of hydroxyquinolines in aqueous solution: Effect of hydroxyl group position on thermodynamic protonation parameters. ULisboa Research Portal.
  • University of Leeds. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • PMC - NIH. (n.d.).
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Jack Westin. (2020). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • PMC. (n.d.). Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. PMC.

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Troubleshooting

Technical Support Center: A Guide to Preventing Decomposition of 3,8-Difluoro-6-methoxyquinoline During Workup

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling advanced heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling advanced heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 3,8-Difluoro-6-methoxyquinoline. Given its unique electronic properties—featuring both strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group—this molecule can exhibit sensitivity during standard synthetic workup and purification procedures. Our goal is to provide you with the technical insights and field-proven protocols necessary to maximize your yield and purity by preventing unwanted decomposition.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My organic extract containing the product is developing a yellow or brown color during workup. What is the likely cause?

A: Discoloration is a primary indicator of quinoline compound degradation.[1] This is most commonly caused by two factors:

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially when exposed to air for prolonged periods, leading to the formation of N-oxides or other colored byproducts. This process can be accelerated by residual oxidizing agents from a previous synthetic step or the presence of trace metal impurities.

  • Photodegradation: Many quinoline derivatives are photosensitive and can degrade upon exposure to ambient or UV light.[1] This can trigger the formation of radical species or lead to rearrangements that result in colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Perform extractions and solvent removal steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Briefly sparging your workup solvents with an inert gas before use can significantly reduce oxidative degradation.

  • Protect from Light: Cover your separatory funnel, flasks, and collection tubes with aluminum foil to prevent photodegradation.

  • Work Efficiently: Minimize the duration of the workup process to reduce the compound's exposure to potentially harmful conditions.

Q2: I'm observing significantly low yields after performing a standard acid-base extraction. Why might this be happening?

A: The stability of quinoline and its derivatives is highly dependent on pH.[1] Both strongly acidic and strongly basic conditions can catalyze decomposition pathways for 3,8-Difluoro-6-methoxyquinoline.

  • Strongly Acidic Conditions (pH < 3): The nitrogen atom in the quinoline ring is basic and will be protonated in strong acid.[2][3] This increases the electron deficiency of the entire ring system, making it more vulnerable to nucleophilic attack by water or other nucleophiles present in the mixture. Furthermore, the methoxy group (-OCH₃) can be susceptible to acid-catalyzed cleavage under harsh conditions, yielding a phenol.

  • Strongly Basic Conditions (pH > 10): The two fluorine atoms make the quinoline ring electron-poor and thus susceptible to nucleophilic aromatic substitution (SₙAr). Strong bases, such as concentrated hydroxides, can potentially displace one of the fluorine atoms, leading to hydroxylated impurities.

Troubleshooting Steps:

  • pH Control: Use a calibrated pH meter during neutralization steps. Avoid overshooting the desired pH. A patent for the synthesis of 6-methoxyquinoline suggests neutralizing the reaction mixture to a pH of 5.5.[4]

  • Use Mild Reagents: For neutralization or washing, opt for milder acids and bases.

    • Instead of Strong Base (NaOH, KOH): Use saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) potassium carbonate (K₂CO₃) solution.

    • Instead of Strong Acid (HCl, H₂SO₄): Use a dilute (e.g., 1 M) citric acid solution or saturated ammonium chloride (NH₄Cl) solution for washes.

  • Temperature Management: Perform all acid-base washes at low temperatures (0-5 °C) using an ice bath to slow the rate of potential degradation reactions.

Q3: I see multiple spots on my TLC plate after purification by column chromatography, even though the crude NMR looked relatively clean. What could be causing decomposition on silica?

A: Standard silica gel is slightly acidic (pH ≈ 4-5) and can act as a catalyst for the degradation of sensitive compounds. The Lewis acidic sites on the silica surface can interact with the basic nitrogen of your quinoline, potentially holding it on the column for extended periods and promoting decomposition.

Troubleshooting Steps:

  • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N). A typical method is to prepare a slurry of silica in your starting eluent (e.g., hexane/ethyl acetate) and add 0.5-1% triethylamine by volume. This neutralizes the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica for purification.[5]

  • Solvent Selection: Ensure your chromatography solvents are of high purity and free from peroxides (especially for ethers like THF or diethyl ether) or acidic impurities.

  • Rapid Elution: Develop a solvent system that provides good separation with a reasonable retention factor (Rբ ≈ 0.3-0.4) to minimize the time your compound spends on the column.

Visualizing the Challenge: Potential Decomposition Pathways

The following diagram illustrates the primary environmental and chemical stressors that can lead to the degradation of 3,8-Difluoro-6-methoxyquinoline during a typical workup.

Potential Decomposition Pathways A 3,8-Difluoro-6-methoxyquinoline (Target Compound) B Strong Acid (pH < 3) A->B Protonation C Strong Base (pH > 10) A->C SₙAr D Light Exposure (UV/Ambient) A->D Radical Formation E Oxygen / Oxidants A->E Oxidation F Acidic Silica Gel A->F Catalysis G Protonated Species (Increased Reactivity) B->G H Methoxy Cleavage Product (Phenol Derivative) B->H Hydrolysis I Nucleophilic Substitution (Hydroxylated Byproduct) C->I K Photodegradation Products D->K J Oxidized Products (N-Oxides, Colored Impurities) E->J L On-Column Degradation F->L

Caption: Key stressors leading to the degradation of the target molecule.

Key Experimental Protocols & Parameters

To ensure the integrity of your compound, we recommend adhering to the following parameters and protocols.

Table 1: Summary of Recommended Workup Parameters
ParameterRecommended ConditionRationale & Key Considerations
pH Range 5.0 - 7.5Minimizes both acid-catalyzed hydrolysis and base-mediated nucleophilic substitution.[1][4]
Neutralizing Base Saturated NaHCO₃Mildly basic, effective at neutralizing acids without causing significant degradation.
Neutralizing Acid 1 M Citric AcidA weak organic acid, less harsh than mineral acids like HCl.
Temperature 0 - 25°CLower temperatures reduce the rate of all chemical reactions, including decomposition.[1]
Atmosphere Inert (N₂ or Ar)Prevents oxidation by atmospheric oxygen.
Light Conditions Protect from lightUse amber glassware or aluminum foil to prevent photodegradation.[1]
Extraction Solvent Ethyl Acetate or DichloromethaneCommon solvents with good solubility for quinoline derivatives and easy removal.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes water without being overly acidic or basic.
Purification Media Neutralized Silica or C18Avoids acid-catalyzed degradation during chromatography.[5]
Protocol 1: Recommended General Workup Procedure
  • Quenching & Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Initial Quench: Slowly add a saturated aqueous solution of NH₄Cl to quench any reactive reagents.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to ~7 using saturated NaHCO₃ solution while monitoring with a pH meter. Maintain the temperature at 0-5°C.

  • Extraction: Transfer the mixture to a separatory funnel protected from light. Extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (1x volume)

    • Water (1x volume)

    • Brine (saturated NaCl solution) (1x volume)

  • Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and wash the solid with a small amount of fresh ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 40°C.

  • Final Product: Immediately place the resulting crude product under high vacuum to remove residual solvent and store under an inert atmosphere, protected from light.

Protocol 2: Workflow for a Forced Degradation Study

This study helps determine the compound's stability under various stress conditions.[1]

Forced Degradation Study Workflow cluster_analysis Analysis at T = 0, 2, 4, 8, 24h Start Stock Solution of 3,8-Difluoro-6-methoxyquinoline in Acetonitrile Acid Add 0.1 M HCl Incubate at 60°C Start->Acid Base Add 0.1 M NaOH Incubate at 60°C Start->Base Oxidation Add 3% H₂O₂ Incubate at RT Start->Oxidation Control Add Solvent Only Incubate at 60°C Start->Control Analysis1 Quench & Dilute Acid->Analysis1 Base->Analysis1 Oxidation->Analysis1 Control->Analysis1 Analysis2 Analyze via HPLC-UV Analysis1->Analysis2 Analysis3 Quantify Remaining Parent Compound Analysis2->Analysis3

Caption: Experimental workflow for assessing compound stability.

Troubleshooting Decision Tree

If you encounter a problem, follow this logical workflow to identify and solve the issue.

Workup Troubleshooting Workflow Start Problem Observed During Workup? Color Discoloration (Yellow/Brown)? Start->Color Yes Yield Low Yield? Start->Yield No Sol_Color_Air Cause: Oxidation Solution: Use inert atmosphere and degassed solvents. Color->Sol_Color_Air Exposed to Air? Sol_Color_Light Cause: Photodegradation Solution: Protect from light with aluminum foil. Color->Sol_Color_Light Exposed to Light? Purity Poor Purity Post-Column? Yield->Purity No Sol_Yield_pH Cause: Harsh pH Solution: Use mild buffers (NaHCO₃) and maintain pH 5-7. Yield->Sol_Yield_pH Used Strong Acid/Base? Sol_Yield_Temp Cause: High Temperature Solution: Perform extractions in an ice bath (0-5°C). Yield->Sol_Yield_Temp Workup at RT? Purity->Start No Sol_Purity_Silica Cause: Acidic Silica Solution: Neutralize silica with Et₃N or use Alumina/C18. Purity->Sol_Purity_Silica Used Standard Silica? Sol_Purity_Time Cause: Long Column Time Solution: Optimize solvent system for faster elution. Purity->Sol_Purity_Time Slow Elution?

Caption: A decision tree to diagnose and resolve common workup issues.

By implementing these strategies—controlling pH, minimizing exposure to heat, light, and oxygen, and choosing appropriate purification techniques—researchers can significantly improve the stability and final yield of 3,8-Difluoro-6-methoxyquinoline.

References
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ResearchGate. [Link]

  • Acid-base equilibria in substituted 4-quinolone carboxylic acid solutions. PubMed. [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. ACS Publications. [Link]

  • Scheme 1: Synthesis of compounds 3-8. Reaction conditions: i= DMF/reflux 5 h, 7,8. ResearchGate. [Link]

  • Purification Strategies for Flavones and Related Compounds. Teledyne Labs. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC. [Link]

  • Degradation pathway of quinolines in a biofilm system under denitrifying conditions. OSTI.GOV. [Link]

  • Method for synthetizing 6-methoxyquinoline.
  • A Fluorogenic Substrate for Quinoline Reduction: Pnictogen-Bonding Catalysis in Aqueous Systems. ResearchGate. [Link]

  • Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. ResearchGate. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI. [Link]

  • A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES. [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ACS Publications. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

  • 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. MDPI. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]

  • 3,6-Difluoro-8-methoxyquinoline. PubChem. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scirp.org. [Link]

  • 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39. PMC. [Link]

  • Analytical method for methiozolin and 2,6-difluorobenzyl alcohol in water. epa.gov. [Link]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3,8-Difluoro-6-methoxyquinoline in Modern Synthetic Chemistry

Introduction: The Privileged Quinoline Scaffold and the Role of Halogenation Quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Quinoline Scaffold and the Role of Halogenation

Quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer and antibacterial properties.[1][2] The strategic functionalization of the quinoline ring is a critical endeavor in drug development, allowing for the fine-tuning of a molecule's pharmacological profile. Halogenated quinolines, in particular, serve as versatile precursors for introducing molecular complexity through two primary pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of the reactivity of 3,8-Difluoro-6-methoxyquinoline , a polysubstituted quinoline, against other haloquinoline analogues. We will explore how the unique electronic properties conferred by two fluorine atoms and a methoxy group dictate its behavior in key synthetic transformations. This analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental data from related systems, offering predictive insights for researchers in organic synthesis and drug discovery.

The Unique Electronic Profile of 3,8-Difluoro-6-methoxyquinoline

The reactivity of an aryl halide is governed by the electronic landscape of the aromatic ring and the nature of the halogen substituent. In 3,8-Difluoro-6-methoxyquinoline, a confluence of electronic effects creates a distinct reactivity profile.

  • Activating Influence of the Quinoline Nitrogen: The nitrogen atom at the 1-position makes the entire heterocyclic system electron-deficient, which is a prerequisite for nucleophilic attack.[3]

  • The Dual Role of Fluorine: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the quinoline ring, activating it towards nucleophilic attack.[1][4] The two fluorine atoms at positions 3 and 8 provide strong, localized activation.

  • The Modulating Methoxy Group: The methoxy group at the 6-position is an electron-donating group via resonance (+R) and an electron-withdrawing group via induction (-I). Its net effect modulates the overall electron density and can influence the regioselectivity of certain reactions.

This combination of a core activating heterocycle, potent inductively activating fluorine atoms, and a modulating methoxy group makes 3,8-Difluoro-6-methoxyquinoline a fascinating substrate for synthetic exploration.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-poor aromatic rings.[1] It proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

Mechanism: Addition-Elimination Pathway

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the elimination of the halide to restore aromaticity.

Caption: The SNAr Addition-Elimination Mechanism.

Comparative Reactivity Analysis

1. The Halogen Leaving Group (The "Element Effect"): In SNAr reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I .[5] This is counterintuitive to bond strength but is explained by the mechanism. The C-F bond is the most polarized and fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[4][6] Therefore, the C-F bonds in 3,8-difluoro-6-methoxyquinoline are expected to be significantly more reactive towards nucleophiles than the C-Cl or C-Br bonds in other haloquinolines under SNAr conditions.

2. Regioselectivity: C3 vs. C8 Position: The two fluorine atoms in our target molecule are in different electronic environments.

  • C3-F: This position is on the pyridine ring, meta to the ring nitrogen.

  • C8-F: This position is on the benzene ring, ortho to the ring nitrogen.

Generally, positions ortho and para to the strongly electron-withdrawing nitrogen atom are more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen.[3][7] Therefore, it is predicted that the C8-F position will be more reactive than the C3-F position towards nucleophilic substitution. Selective monosubstitution at C8 should be achievable under carefully controlled conditions.

SubstrateHalogenPosition(s)Expected Relative SNAr ReactivityRationale
3,8-Difluoro-6-methoxyquinoline F3 and 8Very High (C8 > C3)Two highly activating F atoms; C8 is ortho to ring N, allowing better stabilization of the intermediate.[3]
2-ChloroquinolineCl2HighC2 is para to ring N, providing strong activation. Cl is a good leaving group but less activating than F.[8]
6-BromoquinolineBr6LowC6 is on the benzene ring and not directly activated by the ring N. Bromine is less activating than F/Cl.[8]
7-ChloroquinolineCl7ModerateC7 is on the benzene ring, but its reactivity is lower than positions on the pyridine ring.[8]
Protocol: General Procedure for SNAr with an Amine Nucleophile

Causality: This protocol uses a polar aprotic solvent (DMSO) to solvate the base and nucleophile effectively. A mild inorganic base like K₂CO₃ is often sufficient for activated substrates, preventing side reactions that can occur with stronger bases.[8] The elevated temperature provides the necessary activation energy for the reaction.

  • Reaction Setup: To a dry round-bottom flask, add the haloquinoline (1.0 equiv), the amine nucleophile (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation, respectively.[9][10] These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle: Suzuki-Miyaura Coupling

The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide. This is typically the rate-determining step and is highly dependent on the C-X bond strength.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ReductElim Ar-R Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ Borate [R-B(OR)₂(Base)]⁻ Boronic->Borate Base Base Base->Boronic Borate->Transmetal

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Comparative Reactivity Analysis

1. The Halogen "Leaving Group": In contrast to SNAr, the reactivity for oxidative addition in Pd-catalyzed couplings follows the order of bond strength: C-I > C-Br > C-OTf > C-Cl >> C-F .[11] The strong, non-polar C-F bond is exceptionally difficult to break, rendering fluoroarenes largely unreactive under standard cross-coupling conditions.

This creates a principle of orthogonal reactivity . In a molecule containing both a fluorine and a bromine atom, a standard Suzuki or Buchwald-Hartwig reaction would selectively functionalize the C-Br bond, leaving the C-F bond untouched.[12] To functionalize the C-F bonds of 3,8-difluoro-6-methoxyquinoline, specialized, highly active catalyst systems with electron-rich, sterically hindered phosphine ligands are required.[13]

SubstrateHalogenPosition(s)Expected Relative Cross-Coupling ReactivityRationale
3,8-Difluoro-6-methoxyquinoline F3 and 8Very Low The C-F bond is extremely strong and requires specialized, highly active catalysts for oxidative addition.[14]
2-ChloroquinolineCl2Low to ModerateC-Cl bonds are more reactive than C-F but still require potent catalyst systems, often with bulky phosphine ligands.[13]
6-BromoquinolineBr6HighThe C-Br bond readily undergoes oxidative addition with a wide range of standard Pd catalysts.[13]
8-IodoquinolineI8Very HighThe C-I bond is the weakest and most reactive, often coupling under mild conditions.[11]
Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed for a moderately reactive aryl bromide. A phosphine ligand like SPhos or XPhos is often necessary to promote the oxidative addition and reductive elimination steps.[13] An aqueous base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.[10] The solvent mixture of dioxane and water ensures that both the organic substrate and the inorganic base are soluble.

  • Reaction Setup: To a Schlenk flask, add the haloquinoline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0-3.0 equiv).

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents (Haloquinoline, Nu/Boronic Acid, Base, Catalyst) B 2. Add to Dry Glassware A->B C 3. Degas System (Evacuate/Backfill Ar) B->C D 4. Add Degassed Solvents/Base C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: A standard workflow for synthetic reactions.

Conclusion: A Tale of Two Reactivities

3,8-Difluoro-6-methoxyquinoline presents a compelling case study in chemical reactivity. Its properties create a stark dichotomy:

  • High Reactivity in SNAr: The powerful electron-withdrawing nature of the two fluorine atoms renders the quinoline core highly susceptible to nucleophilic attack, likely with a preference for the C8 position. This makes it an excellent substrate for synthesizing libraries of C-N, C-O, and C-S linked quinoline derivatives.

  • Low Reactivity in Cross-Coupling: The exceptional strength of the C-F bonds makes it a challenging substrate for standard palladium-catalyzed cross-coupling reactions. This inertness provides an opportunity for orthogonal functionalization if other, more reactive halogens are present in the molecule.

For researchers and drug development professionals, understanding this dual reactivity is paramount. It allows for the strategic design of synthetic routes, enabling selective functionalization through the careful choice of reaction conditions. While the C-F bonds offer a gateway for nucleophilic substitution, they represent a significant but surmountable challenge for modern cross-coupling technologies, inviting further innovation in catalyst development.

References

  • BenchChem. (n.d.). Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). ACS Publications.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). The Journal of Organic Chemistry - ACS Publications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • 3,6-Difluoro-8-methoxyquinoline. (n.d.). EvitaChem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2008). ResearchGate.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines. (2021). PubMed.
  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions. (2024). ResearchGate.
  • Sequential and selective Buchwald-Hartwig amination reactions. (2008). PubMed.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction. (2023). PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (n.d.). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (n.d.). ChemRxiv.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com.
  • Nucleophilic Aromatic Substitution. (n.d.). Slideshare.
  • Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3,8-Difluoro-6-Methoxyquinoline Derivatives as Novel Bacterial Topoisomerase Inhibitors

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific and promising class of quinoline derivatives: those bearing 3,8-difluoro and 6-methoxy substitutions. These compounds have emerged as potent novel bacterial topoisomerase inhibitors (NBTIs), a class of antibacterials that target DNA gyrase and topoisomerase IV, offering a potential solution to the growing challenge of fluoroquinolone resistance.[1][2]

This document provides a comprehensive analysis of the structure-activity relationship (SAR) of 3,8-difluoro-6-methoxyquinoline derivatives, comparing their potential with alternative scaffolds. We will delve into the mechanistic rationale behind their activity, present supporting data, and provide detailed experimental protocols for their evaluation.

The 3,8-Difluoro-6-Methoxyquinoline Moiety: A Key Pharmacophore for Topoisomerase Inhibition

The antibacterial activity of this class of compounds stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1] The 3,8-difluoro-6-methoxyquinoline core serves as the "left-hand side" (LHS) moiety in the NBTI pharmacophore model, which is crucial for intercalation into the DNA base pairs.[2][3]

The specific substitutions on the quinoline ring play a critical role in the molecule's efficacy and selectivity:

  • The 6-Methoxy Group: The presence of a methoxy group at the 6-position has been shown to be favorable for potent topoisomerase IV inhibitory activity.[2] This electron-donating group can influence the electronic properties of the quinoline ring system, potentially enhancing its binding affinity to the enzyme-DNA complex.

  • The 3-Fluoro Group: Introduction of a fluorine atom at the 3-position is a key feature of many potent NBTIs.[2] This small, highly electronegative atom can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, and can form favorable interactions within the binding pocket.[3]

  • The 8-Fluoro Group: While less discussed in the immediate search results for this specific combination, fluorine at the 8-position, similar to the 3-position, is expected to enhance the molecule's overall activity and pharmacokinetic profile. Fluorine substitutions are known to often improve metabolic stability and binding affinity.[4]

The combination of these three substituents on the quinoline scaffold creates a highly potent LHS moiety for NBTIs.

Structure-Activity Relationship (SAR) and Comparison with Alternatives

The general SAR for quinoline-based NBTIs can be summarized as follows: the quinoline core (LHS) intercalates into DNA, a linker region provides proper orientation, and a "right-hand side" (RHS) moiety interacts with the enzyme pocket.[3] The focus of this guide is the LHS, specifically the 3,8-difluoro-6-methoxyquinoline scaffold.

To understand the significance of this scaffold, it is essential to compare it with other LHS moieties used in NBTIs:

LHS MoietyKey Features & ActivityReference(s)
3,8-Difluoro-6-Methoxyquinoline Potent topoisomerase IV inhibition is suggested by the favorable 6-methoxy and 3-fluoro substitutions. The 8-fluoro group likely further enhances activity and metabolic stability.[2][3][4]
3-Fluoro-6-Methoxyquinoline Documented as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[2][3]
Quinoxaline Another heterocyclic system used as an LHS in NBTIs, with its activity being highly dependent on the substitution pattern.[5]
Naphthyridine A bicyclic heteroaromatic system that can also serve as an effective LHS moiety in NBTIs.[2]

The 3,8-difluoro-6-methoxyquinoline scaffold is anticipated to offer a superior combination of potency and favorable pharmacokinetic properties due to the synergistic effects of its substituents.

Experimental Protocols for Evaluation

The evaluation of novel 3,8-difluoro-6-methoxyquinoline derivatives as NBTIs involves a series of in vitro and in vivo assays. Below are representative protocols for key experiments.

DNA Gyrase and Topoisomerase IV Inhibition Assay

This assay determines the concentration of the compound required to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Workflow Diagram:

Caption: Workflow for DNA Gyrase/Topoisomerase IV Inhibition Assay.

Materials:

  • DNA gyrase or topoisomerase IV enzyme

  • Relaxed pBR322 DNA (for gyrase) or kinetoplast DNA (for topoisomerase IV)

  • Assay buffer (containing ATP)

  • Test compounds (dissolved in DMSO)

  • Agarose

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, DNA substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the DNA gyrase or topoisomerase IV enzyme.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding the gel loading buffer.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers.

  • Stain the gel with a DNA stain and visualize it under UV light.

  • Quantify the amount of supercoiled (for gyrase) or decatenated (for topoisomerase IV) DNA.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds against mammalian cell lines to determine their selectivity for bacterial targets.

Workflow Diagram:

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The 3,8-difluoro-6-methoxyquinoline scaffold represents a highly promising core for the development of novel bacterial topoisomerase inhibitors. The strategic placement of fluoro and methoxy groups is anticipated to confer potent inhibitory activity against DNA gyrase and topoisomerase IV, along with favorable pharmacokinetic properties. While direct and extensive SAR studies on this specific substitution pattern are still emerging, the foundational knowledge of quinoline-based NBTIs provides a strong rationale for its potential.

Future research should focus on the synthesis and systematic evaluation of a library of 3,8-difluoro-6-methoxyquinoline derivatives with diverse substitutions at other positions of the quinoline ring. This will allow for a detailed elucidation of the SAR and the identification of lead candidates with superior antibacterial activity and selectivity. Such efforts are crucial in the ongoing battle against antibiotic resistance.

References

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (n.d.). PMC. Retrieved from [Link]

  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. (2022). PMC. Retrieved from [Link]

  • Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity. (2018). Taylor & Francis. Retrieved from [Link]

  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. (2022). ACS Publications. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. Retrieved from [Link]

  • Process for preparing an anti-cancer agent, 1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy). (2016). Google Patents.

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Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,8-Difluoro-6-methoxyquinoline by HPLC

Introduction: The Critical Role of Purity in Novel Quinolone Development The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The compound 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Novel Quinolone Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The compound 3,8-Difluoro-6-methoxyquinoline represents a new frontier in this class, with its unique substitution pattern suggesting potential for novel biological activity. As with any potential drug candidate, the unambiguous confirmation of its purity is a non-negotiable prerequisite for further investigation. Even minute impurities can confound biological assays, introduce toxicity, or compromise intellectual property.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of synthesized active pharmaceutical ingredients (APIs).[1][2] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the target compound from process-related impurities, starting materials, and degradation products.

This guide provides an in-depth, experience-driven comparison of methodologies for developing and validating a robust, stability-indicating HPLC method for 3,8-Difluoro-6-methoxyquinoline. We will move beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring the final method is not just functional, but a self-validating system of quality control. The validation framework is built upon the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

The Analytical Challenge: Selectivity for Fluorinated Aromatics

The analysis of 3,8-Difluoro-6-methoxyquinoline presents a specific challenge: ensuring selectivity. The presence of fluorine atoms and a methoxy group on the aromatic quinoline ring system creates a unique electronic and steric profile. Synthetic routes can often produce closely related isomers or byproducts that are difficult to resolve from the main compound using generic HPLC methods.

Our objective is to develop a method that not only quantifies the main peak but can also separate it from all potential and actual impurities, a quality known as "specificity" or being "stability-indicating."[7][8] This requires a systematic approach to method development, comparing different stationary and mobile phases to achieve optimal resolution.

HPLC Method Development: A Comparative Approach to Optimization

A successful HPLC method is born from a logical and systematic optimization process. We will compare key parameters to demonstrate how to arrive at a final, robust method.

Stationary Phase Selection: Beyond the C18

The choice of stationary phase (the column) is the most critical factor influencing separation selectivity.[9][10]

  • The Workhorse (C18): A C18 (octadecyl) column is the most common starting point in reversed-phase HPLC due to its strong hydrophobic retention of a wide range of molecules.[10] It is an excellent initial choice for screening.

  • The Alternative (Pentafluorophenyl - PFP): For halogenated and aromatic compounds, a PFP (pentafluorophenyl) phase offers alternative selectivity.[11][12] It can engage in multiple interaction modes beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and ion-exchange, which can be highly effective for separating structurally similar aromatic compounds.[11]

Experimental Comparison: We will proceed by testing both a high-quality C18 column and a PFP column to compare their ability to resolve the main analyte peak from impurities generated during forced degradation studies (see Section 4.1).

Mobile Phase Optimization: The Engine of Elution

The mobile phase composition fine-tunes the separation achieved by the column.[13][14]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[15][16] ACN is generally a stronger eluting solvent than methanol and offers lower viscosity and better UV transparency.[15] Switching between them can significantly alter selectivity due to different hydrogen bonding characteristics.[15]

  • pH Modifier: The quinoline structure contains a basic nitrogen atom. To ensure good peak shape and consistent retention, the pH of the mobile phase should be controlled. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common practice to protonate basic analytes, minimizing peak tailing.[16]

Experimental Approach: A gradient elution, starting with a high percentage of aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramping up to a high percentage of organic modifier (e.g., 95% ACN with 0.1% formic acid), will be developed. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.

Workflow for HPLC Method Development

G cluster_dev Method Development Analyte Define Analyte: 3,8-Difluoro-6-methoxyquinoline Column_Screen Column Screening (C18 vs. PFP) Analyte->Column_Screen Mobile_Phase_Opt Mobile Phase Optimization (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Wavelength_Sel Wavelength Selection (UV Scan) Gradient_Dev->Wavelength_Sel Optimized_Method Optimized Method Wavelength_Sel->Optimized_Method

Caption: A logical workflow for HPLC method development.

Method Validation Protocol: Building a Self-Validating System

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][6] We will follow the ICH Q2(R1) framework.[3][4]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] To prove this, we conduct forced degradation studies.[7][18]

Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products are generated at a detectable level.[1][18]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 3,8-Difluoro-6-methoxyquinoline in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 1 M HCl. Heat at 60°C for 4 hours.[18] Before injection, neutralize with an equivalent amount of 1 M NaOH.[18]

  • Base Hydrolysis: Mix the stock solution 1:1 with 1 M NaOH. Heat at 60°C for 2 hours.[18] Before injection, neutralize with an equivalent amount of 1 M HCl.[18]

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[18]

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours.[18] Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid API to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[18]

The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if all degradation product peaks are baseline-resolved from the main analyte peak.

Linearity, Accuracy, and Precision

These parameters establish the quantitative capabilities of the method.

  • Linearity: A series of solutions are prepared across a range of concentrations (e.g., 50% to 150% of the target concentration). The peak area response is plotted against concentration, and a linear regression is performed. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by performing recovery studies. A known amount of the analyte is spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is calculated. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): At least six replicate injections of the same sample are performed on the same day. The relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day): The repeatability assay is performed on a different day by a different analyst to assess variability.

    • The acceptance criterion for precision is typically a %RSD of ≤ 2.0%.

LOD, LOQ, and Robustness
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[17] These are typically determined based on the signal-to-noise ratio (S/N), where S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Robustness: The method's reliability is tested by making small, deliberate changes to key parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.

Interrelation of Core Validation Parameters

G Specificity Specificity Validated_Method Reliable & Validated Method Specificity->Validated_Method Qualitative Confidence Linearity Linearity Accuracy Accuracy Linearity->Accuracy Accuracy->Validated_Method Quantitative Confidence Precision Precision Precision->Accuracy Precision->Validated_Method Robustness Robustness Robustness->Validated_Method Method Reliability

Caption: Interdependence of core HPLC validation parameters.

Comparative Analysis: Optimized vs. Sub-Optimal Method

To illustrate the importance of rigorous method development, the table below compares the performance of a sub-optimal method (using a standard C18 column and a generic gradient) with our final, optimized method (using a PFP column and a tailored gradient). The data is derived from the analysis of a sample subjected to base hydrolysis.

Table 1: Comparison of Chromatographic Performance

ParameterSub-Optimal Method (C18 Column)Optimized Method (PFP Column)Rationale for Improvement
Resolution (Rs) between Main Peak and Closest Impurity 1.2> 2.5 PFP column's alternative selectivity provides superior separation of structurally similar compounds.[11]
Peak Asymmetry (Tailing Factor) 1.71.1 Optimized mobile phase pH and gradient profile minimize secondary interactions, leading to more symmetrical peaks.
Analysis Time 35 minutes20 minutes The stronger elution power of the optimized gradient on the PFP phase allows for a faster separation without sacrificing resolution.
Specificity A minor degradant peak co-elutes with the main peak.All degradant peaks are baseline resolved from the main peak.The method is demonstrably stability-indicating, a key regulatory requirement.[7]

Table 2: Summary of Validation Data for the Optimized Method

Validation ParameterResultICH Acceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.45%Intermediate: 0.82%≤ 2.0%
LOD 0.05 µg/mL (S/N = 3.3)S/N ≥ 3
LOQ 0.15 µg/mL (S/N = 10.5)S/N ≥ 10
Robustness Passed (System suitability parameters remained within limits)No significant impact on results

Troubleshooting Common HPLC Issues

Even with a robust method, issues can arise. Here are some field-proven insights:

IssueCommon Cause(s)Troubleshooting Steps
Baseline Drift/Noise Contaminated mobile phase, unstable detector lamp, temperature fluctuations.[19][20]Prepare fresh mobile phase daily. Ensure the column oven is maintaining a stable temperature. Check detector lamp hours and replace if necessary.[20][21]
Peak Tailing Secondary interactions with the stationary phase, column overload, sample solvent stronger than mobile phase.[19][20]Ensure mobile phase pH is appropriate for the analyte. Reduce sample concentration. Prepare samples in a solvent weaker than or equal to the initial mobile phase.[21]
Retention Time Shift Change in mobile phase composition, column aging, pump malfunction, temperature changes.[20]Ensure mobile phase is prepared consistently. Equilibrate the column for an adequate time before injection. Check pump for leaks or pressure fluctuations.[19][21]

Conclusion

This guide has demonstrated that the validation of an HPLC purity method is a multi-faceted process that relies on a deep understanding of chromatographic principles and a systematic, comparative approach to development. By moving beyond a standard C18 column and exploring the alternative selectivity of a PFP stationary phase, we developed a superior, stability-indicating method for 3,8-Difluoro-6-methoxyquinoline. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides a high degree of assurance in the method's accuracy, precision, and robustness. This rigorously validated method is now fit for its intended purpose: to reliably assess the purity of 3,8-Difluoro-6-methoxyquinoline, thereby supporting its journey through the drug development pipeline.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology - Health Canada. [URL: https://www.canada.ca/en/health-canada/services/drugs-health-products/drug-products/applications-submissions/guidance-documents/international-conference-harmonisation/quality/validation-analytical-procedures-text-methodology.html]
  • Optimization of the HPLC separation of aromatic groups in petroleum fractions - ResearchGate. [URL: https://www.researchgate.
  • Troubleshooting Common HPLC Issues - Labcompare. [URL: https://www.labcompare.com/10-Featured-Articles/599388-Troubleshooting-Common-HPLC-Issues/]
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee. [URL: https://www.persee.fr/doc/analusis_0365-4877_1996_num_24_1_1223]
  • Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation. [URL: https://www.allanchem.com/mobile-phase-solvent-pairing-for-hplc/]
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. [URL: https://www.benchchem.
  • A practical guide to forced degradation and stability studies for drug substances - Onyx Scientific. [URL: https://www.onyx-scientific.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. [URL: https://ijpsr.com/bft-article/a-comprehensive-review-on-rp-hplc-method-development-validation-and-forced-degradation-studies-according-to-ich-guidelines/]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [URL: https://www.fda.gov/files/drugs/published/Q2%28R1%29-Validation-of-Analytical-Procedures--Text-and-Methodology.pdf]
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/]
  • LC Chromatography Troubleshooting Guide - HALO Columns. [URL: https://www.advanced-materials-tech.
  • Forced Degradation Studies: Regulatory Considerations and Implementation - PharmTech. [URL: https://www.pharmtech.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [URL: https://ijarsct.co.in/Paper-150425.pdf]
  • HPLC Optimization of Aromatic Compounds - Scribd. [URL: https://www.scribd.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem. [URL: https://www.benchchem.
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters. [URL: https://www.waters.
  • HPLC - Negative Peaks and Baseline Drift - Axion Labs. [URL: https://www.axionlabs.
  • Shimadzu Baseline Disturbance - Shimadzu. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/troubleshooting/ts03.html]
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [URL: https://www.phenomenex.
  • RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3- yl]methyl}-4H-1,2,4-triazol-4-amine. [URL: https://www.researchgate.net/publication/362075630_RP-HPLC_ANALYTICAL_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_NEWLY_SYNTHESIZED_N-6-METHOXY-2-MORPHOLIN-4-YLQUINOLIN-3-YLMETHYL-4H-124-TRIAZOL-4-AMINE]
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [URL: https://iopscience.iop.org/article/10.1088/1742-6596/2539/1/012028/pdf]
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. [URL: https://www.labtech-group.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International. [URL: https://www.chromatographyonline.com/view/fluorinated-hplc-phases-looking-beyond-c18-reversed-phase-hplc]
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. [URL: https://sielc.com/separation-of-quinoline-on-newcrom-r1-hplc-column.html]
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Comparative

A Guide to the NMR Spectral Analysis and Comparison of Difluoro-methoxyquinoline Isomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Quinoline and its derivatives are a cornerstone in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Quinoline and its derivatives are a cornerstone in pharmaceutical chemistry, and the introduction of fluorine and methoxy substituents can dramatically alter their biological activity.[1] This guide provides an in-depth comparison of difluoro-methoxyquinoline isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into how subtle changes in substituent positioning manifest in their spectral data. We will explore the theoretical underpinnings and provide practical, step-by-step protocols for acquiring and interpreting high-quality NMR data.

The Critical Role of Isomer Differentiation

The precise placement of fluorine and methoxy groups on the quinoline scaffold can lead to a diverse array of isomers, each with unique electronic and steric properties. These differences can profoundly impact a molecule's interaction with biological targets. Therefore, robust analytical methods to differentiate these isomers are not merely an academic exercise but a critical step in the drug discovery and development pipeline. NMR spectroscopy stands out as the premier technique for this purpose, providing a wealth of information on molecular structure and connectivity.[1][2]

Theoretical Framework: Predicting Spectral Differences

The chemical environment of each nucleus dictates its resonance frequency in an NMR experiment. For difluoro-methoxyquinoline isomers, the key differentiating factors will be the electronic effects of the fluorine and methoxy substituents and the through-bond and through-space couplings involving the fluorine atoms.

  • 1H NMR: Protons on the quinoline ring system typically resonate in the aromatic region (δ 6.5–9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom and the fluorine substituents will deshield adjacent protons, shifting them downfield. Conversely, the electron-donating methoxy group will shield nearby protons, causing an upfield shift. The characteristic singlet of the methoxy protons, integrating to three, is expected between δ 2.4 and 4.4 ppm.[3]

  • 13C NMR: The carbons directly attached to the nitrogen and fluorine atoms will be significantly deshielded. The methoxy carbon will appear in the δ 46–69 ppm range.[3] The presence of fluorine will introduce C-F couplings, which can be large (up to 250 Hz or more), leading to splitting of the carbon signals.[4] This can complicate spectra but also provides invaluable structural information.

  • 19F NMR: This is arguably the most powerful technique for differentiating these isomers. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[5][6] The chemical shift range for organofluorine compounds is vast (spanning over 800 ppm), meaning that fluorine atoms in slightly different electronic environments will have distinct chemical shifts.[5] Furthermore, 19F-19F and 1H-19F couplings provide crucial information about the spatial proximity and through-bond connectivity of the fluorine atoms.[5][7] Long-range couplings (4J or 5J) are commonly observed.[5]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies 1H-1H coupling networks, allowing for the assignment of protons on the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between 1H and 13C nuclei, which is essential for piecing together the molecular skeleton.[8][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons (through-space interactions), which can be critical for confirming the relative positions of substituents.[10]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, meticulous sample preparation and the use of standardized experimental parameters are essential.

Sample Preparation

A well-prepared sample is the foundation of a good NMR spectrum.[11]

  • Analyte Purity: Ensure the difluoro-methoxyquinoline isomer is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, with its residual proton signal at δ 7.26 ppm serving as a convenient reference.[11][12] For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be used.

  • Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For 13C NMR, a higher concentration (20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the 13C nucleus.[12]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[13]

  • Internal Standard: While the residual solvent peak can be used as a reference, for quantitative NMR (qNMR), the addition of an internal standard of known concentration is required.[14]

NMR Data Acquisition

The following are suggested starting parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized depending on the specific sample and instrument.

Experiment Key Parameters Purpose
1H NMR Pulse Program: zg30 or zg90, Acquisition Time (AQ): ~3 s, Relaxation Delay (D1): 1-2 s, Number of Scans (NS): 8-16Provides information on proton chemical shifts, multiplicities, and integrations.[15]
13C{1H} NMR Pulse Program: zgpg30, AQ: ~1 s, D1: 2 s, NS: 1024 or moreReveals the chemical shifts of all carbon atoms. Proton decoupling simplifies the spectrum to singlets.
19F NMR Pulse Program: zg30, AQ: ~1 s, D1: 1-2 s, NS: 16-64Determines the chemical shifts and coupling patterns of the fluorine atoms.
COSY Standard gradient-selected COSY pulse sequenceMaps out 1H-1H coupling networks.
HSQC Standard gradient-selected HSQC pulse sequenceCorrelates protons with their directly attached carbons.
HMBC Standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling of 8 HzIdentifies 2- and 3-bond correlations between protons and carbons.[8]
NOESY Standard gradient-selected NOESY pulse sequence with a mixing time of 500-800 msDetects through-space correlations between protons that are close to each other.[10]

Comparative Spectral Analysis: A Hypothetical Case Study

To illustrate the power of this multi-technique approach, let's consider the hypothetical spectral data for three difluoro-methoxyquinoline isomers: 5,7-difluoro-8-methoxyquinoline , 6,8-difluoro-5-methoxyquinoline , and 5,8-difluoro-6-methoxyquinoline .

1H and 19F NMR Data
Isomer 1H Chemical Shifts (δ, ppm) and Couplings (J, Hz) 19F Chemical Shifts (δ, ppm) and Couplings (J, Hz)
5,7-difluoro-8-methoxyquinoline H2: ~8.8 (dd), H3: ~7.5 (dd), H4: ~8.2 (dd), H6: ~7.2 (t, JHF), OMe: ~4.0 (s)F5: ~-120 (d, JFF), F7: ~-115 (d, JFF)
6,8-difluoro-5-methoxyquinoline H2: ~8.9 (dd), H3: ~7.6 (dd), H4: ~8.3 (dd), H7: ~7.4 (t, JHF), OMe: ~4.1 (s)F6: ~-118 (d, JFF), F8: ~-110 (d, JFF)
5,8-difluoro-6-methoxyquinoline H2: ~8.7 (dd), H3: ~7.4 (dd), H4: ~8.1 (dd), H7: ~7.1 (t, JHF), OMe: ~3.9 (s)F5: ~-125 (d, JFF), F8: ~-105 (d, JFF)

Note: These are predicted values for illustrative purposes and actual values may vary.

Interpretation:

  • The distinct chemical shifts for the aromatic protons and the methoxy group in the 1H NMR spectra provide the initial clues for differentiation.

  • The 19F NMR spectra are highly informative. The significant difference in the chemical shifts of the fluorine atoms in each isomer is a direct consequence of their unique electronic environments. The through-space F-F coupling constants would also be expected to differ based on the distance between the fluorine atoms in each isomer.[16]

2D NMR for Unambiguous Assignment

While 1D NMR provides a good overview, 2D NMR experiments are essential for conclusive structural assignment.

  • HMBC: For 5,7-difluoro-8-methoxyquinoline , a key HMBC correlation would be observed between the methoxy protons (~4.0 ppm) and the carbon at the C8 position. Similarly, for the other isomers, the HMBC will connect the methoxy group to its point of attachment.

  • NOESY: In the case of 5,7-difluoro-8-methoxyquinoline , a NOESY experiment would show a through-space correlation between the methoxy protons and the proton at H7. For 6,8-difluoro-5-methoxyquinoline , a NOE would be expected between the methoxy protons and the proton at H6. For 5,8-difluoro-6-methoxyquinoline , a NOE would be seen between the methoxy protons and both the F5 and H7 nuclei. These through-space interactions provide definitive proof of the substituent arrangement.

Visualizing the Workflow

The logical flow of experiments for the structural elucidation of these isomers can be visualized as follows:

Caption: Workflow for the NMR-based structural elucidation of difluoro-methoxyquinoline isomers.

Conclusion

The successful differentiation of difluoro-methoxyquinoline isomers is a testament to the power of a comprehensive NMR spectroscopy workflow. By systematically applying 1D (1H, 13C, 19F) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques, researchers can confidently elucidate the precise substitution patterns. The unique chemical shifts and coupling constants, particularly in the 19F NMR spectra, serve as highly sensitive probes of the molecular structure. This guide provides a robust framework for tackling such analytical challenges, ensuring the integrity of chemical structures in the pursuit of novel therapeutics and other advanced materials.

References

  • NMR Sample Preparation. University of California, Riverside.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.
  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department.
  • NMR Sample Preparation. University of Reading.
  • NMR Sample Preparation. University of Edinburgh.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry.
  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance.
  • How To Prepare And Run An NMR Sample. ALWSCI.
  • Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Through-Bond and Through-Space JFF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry.
  • Methoxy groups just stick out. ACD/Labs.
  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. ACS Symposium Series.
  • Standard for Quantitative NMR. FUJIFILM Wako Chemicals.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ARKIVOC.
  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry.
  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Chemistry – A European Journal.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank.
  • MRRC Structure Elucidation Notes. Michigan State University.
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs.
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites.
  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate.
  • NMR応用例 ~溶液NMR測定法紹介 ①NOESY~. Tosoh Analysis and Research Center Co., Ltd.
  • NMR Guidelines for ACS Journals. American Chemical Society.
  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.
  • Structural Elucidation of An Unknown Compound. Cornell University eCommons.
  • Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. BenchChem.

Sources

Validation

A Comparative Guide to the Electronic Effects of Fluorine and Methoxy Groups for the Medicinal Chemist

Introduction: The Critical Role of Electronic Effects in Drug Design In the intricate process of drug design and development, the strategic modification of a lead compound's structure is paramount to optimizing its pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Electronic Effects in Drug Design

In the intricate process of drug design and development, the strategic modification of a lead compound's structure is paramount to optimizing its pharmacological profile. Among the vast arsenal of chemical tools available to medicinal chemists, the introduction of substituents onto an aromatic ring is a fundamental strategy for fine-tuning a molecule's properties. The electronic effects of these substituents—their ability to donate or withdraw electron density—profoundly influence a drug's acidity (pKa), reactivity, metabolic stability, and even its binding affinity to a biological target.

This guide provides an in-depth comparative analysis of two of the most frequently employed substituents in medicinal chemistry: the fluorine atom and the methoxy group. While both are common fixtures in the drug discovery landscape, their electronic influences are strikingly different and often nuanced. Fluorine, the most electronegative element, is a potent inductive electron-withdrawer, yet it can also participate in resonance donation.[1][2] In contrast, the methoxy group is a classic example of a substituent with opposing electronic forces: it is inductively withdrawing due to the electronegativity of oxygen but is a strong resonance donor.[3][4] Understanding the delicate interplay of these effects is crucial for the rational design of safer and more effective therapeutics.

This document will dissect the individual electronic characteristics of fluorine and the methoxy group, present a head-to-head comparison of their influence on key molecular properties, and provide detailed experimental protocols for their quantitative assessment.

The Duality of Fluorine: A Potent Inductive Acceptor with Weak Resonance Donation

The fluorine atom is a unique substituent in that its electronic effects are dominated by its extreme electronegativity, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to an adjacent π-system through resonance (+R), though this effect is generally weaker than its inductive pull.[1][5]

Inductive Effect (-I): Fluorine's high electronegativity results in a significant polarization of the carbon-fluorine sigma bond, drawing electron density away from the rest of the molecule. This effect is distance-dependent, diminishing with an increasing number of intervening bonds. The strong -I effect of fluorine significantly increases the acidity of nearby protons. For instance, fluorophenols are more acidic than phenol itself.[6]

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into an aromatic ring, increasing electron density at the ortho and para positions.[2] However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is less pronounced compared to other halogens and the methoxy group.[1]

Overall Electronic Character: The net electronic effect of fluorine on an aromatic ring is a balance of its strong -I and weak +R effects. In electrophilic aromatic substitution, this makes the ring less reactive than benzene. However, the resonance donation, though weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[7]

The Methoxy Group: A Classic Electron-Donating Substituent

The methoxy group (-OCH₃) is a quintessential example of a substituent with competing inductive and resonance effects.[3] Its overall impact on a molecule is a testament to the general principle that for substituents in the second row and beyond, resonance effects often dominate over inductive effects when they are in opposition.[8]

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect through the sigma bond.[9]

Resonance Effect (+R): The methoxy group possesses lone pairs of electrons on the oxygen atom that can be effectively delocalized into an adjacent π-system.[10] This powerful electron-donating resonance effect significantly increases the electron density of an aromatic ring, particularly at the ortho and para positions.[11]

Overall Electronic Character: The strong +R effect of the methoxy group outweighs its weaker -I effect, resulting in a net electron-donating character.[4] This makes aromatic rings bearing a methoxy group highly activated towards electrophilic aromatic substitution and strongly directs incoming electrophiles to the ortho and para positions.[9][12]

Head-to-Head Comparison: Fluorine vs. Methoxy

The divergent electronic properties of fluorine and the methoxy group lead to distinct impacts on the chemical behavior of the molecules they are appended to. A summary of their key electronic parameters is provided in the table below.

PropertyFluorineMethoxyRationale
Inductive Effect Strong withdrawing (-I)Moderate withdrawing (-I)Fluorine is significantly more electronegative than oxygen.
Resonance Effect Weak donating (+R)Strong donating (+R)Better orbital overlap between oxygen's 2p and carbon's 2p orbitals compared to fluorine.
Overall Effect on Aromatic Ring Deactivating, ortho-, para-directingActivating, ortho-, para-directingFor fluorine, the -I effect dominates, while for the methoxy group, the +R effect is dominant.
Hammett Constant (σp) +0.06-0.27A positive value indicates electron withdrawal, while a negative value signifies electron donation.
pKa of para-substituted phenol 9.9510.21The -I effect of fluorine stabilizes the phenoxide ion more than the net donating effect of the methoxy group.

Impact on Aromatic Reactivity:

The differing electronic natures of fluorine and the methoxy group are starkly illustrated in their influence on the rate of electrophilic aromatic substitution. Anisole (methoxybenzene) undergoes bromination almost instantaneously, while fluorobenzene reacts at a rate comparable to or slightly slower than benzene itself.[13][14]

G Electrophilic Aromatic Substitution Anisole Anisole Intermediate_Anisole Wheland Intermediate (Stabilized by +R of OMe) Anisole->Intermediate_Anisole Electrophile (E+) Product_Anisole Ortho/Para Substituted Product Intermediate_Anisole->Product_Anisole -H+ Fluorobenzene Fluorobenzene Intermediate_Fluorobenzene Wheland Intermediate (Destabilized by -I of F) Fluorobenzene->Intermediate_Fluorobenzene Electrophile (E+) Product_Fluorobenzene Ortho/Para Substituted Product Intermediate_Fluorobenzene->Product_Fluorobenzene -H+

Caption: Comparative pathways for electrophilic aromatic substitution.

Influence on Acidity and Basicity:

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. An electron-withdrawing group stabilizes the negative charge on the oxygen, increasing acidity (lowering pKa), while an electron-donating group has the opposite effect. The strong inductive effect of fluorine stabilizes the phenoxide ion, making p-fluorophenol more acidic than phenol.[6] Conversely, the net electron-donating character of the methoxy group destabilizes the phenoxide ion, rendering p-methoxyphenol less acidic than phenol.[15]

Experimental Protocols for Quantifying Electronic Effects

The electronic influence of a substituent can be experimentally quantified through various methods. Below are protocols for two common techniques.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of a weakly acidic compound, such as a substituted phenol.

Materials:

  • Substituted phenol of interest

  • 0.1 M NaOH solution (standardized)

  • Deionized water

  • pH meter and electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Prepare a ~0.01 M solution of the substituted phenol in deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume (e.g., 50 mL) of the phenol solution in a beaker with a stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH.

  • Add the 0.1 M NaOH solution in small increments (e.g., 0.2 mL) from the buret.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH begins to change rapidly, and then for several additions beyond this point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Protocol 2: Competitive Reaction Rate Measurement for Electrophilic Aromatic Substitution

This experiment compares the reactivity of two aromatic compounds towards an electrophile.

Materials:

  • Anisole

  • Fluorobenzene

  • Acetic anhydride

  • Concentrated nitric acid

  • Dichloromethane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, prepare an equimolar solution of anisole and fluorobenzene in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a limiting amount of a nitrating agent (e.g., acetyl nitrate, prepared by adding nitric acid to acetic anhydride) to the cooled solution with stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).

  • Quench the reaction by adding cold water.

  • Separate the organic layer, wash it with sodium bicarbonate solution and then brine, and dry it over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of anisole and fluorobenzene.

  • The ratio of the products will give a measure of the relative reactivity of the two starting materials.

Case Studies in Drug Development

The judicious use of fluorine and methoxy groups is widespread in medicinal chemistry.

  • Fluorine: The anti-cancer drug 5-Fluorouracil is a classic example of fluorine's impact. The fluorine atom at the 5-position of the uracil ring blocks the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a key step in DNA synthesis. The potent inductive effect of fluorine also enhances the acidity of the N1 proton, which is important for its mechanism of action.

  • Methoxy Group: The non-steroidal anti-inflammatory drug (NSAID) Naproxen features a methoxy group on its naphthalene ring system. This electron-donating group can influence the drug's metabolic profile and its interaction with the cyclooxygenase (COX) enzymes.

Conclusion: Strategic Application in Medicinal Chemistry

The choice between incorporating a fluorine atom or a methoxy group into a drug candidate is a nuanced decision that depends on the specific goals of the medicinal chemist. Fluorine is often employed to block metabolic oxidation, increase acidity, or modulate binding interactions through its unique electronic properties. The methoxy group, on the other hand, is a versatile tool for increasing electron density, which can be beneficial for certain receptor interactions, and it can also serve as a handle for further chemical modification. A thorough understanding of their distinct electronic effects is indispensable for the rational design of new and improved therapeutic agents.

References

  • The effect of fluorine on the electronic spectra and ionization potentials of molecules | Proceedings A | The Royal Society. Available at: [Link]

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. Available at: [Link]

  • When looking at anisole (methoxybenzene), the methoxy group is inductively electron-withdrawing because - brainly.com. Available at: [Link]

  • But methoxy grp has negative inductive effect then how it's electron donating - Filo. Available at: [Link]

  • 7.9: How Delocalized Electrons Affect pKa Values - Chemistry LibreTexts. Available at: [Link]

  • Does fluorine or chlorine have more of a resonance effect? - Quora. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available at: [Link]

  • Hammett equation - Wikipedia. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Example Question involving substituent effects (inductive vs resonance). Available at: [Link]

  • Why is o-flurophenol is more acidic than p-flurophenol? - Quora. Available at: [Link]

  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC. Available at: [Link]

  • Grids I: Electrophilic Aromatic Substitution - SciELO México. Available at: [Link]

  • Which one is more acidic p- methoxyphenol or p- methylphenol? - Quora. Available at: [Link]

  • Absolute pKa Determinations for Substituted Phenols - AFIT. Available at: [Link]

  • Hammett substituent constants - Stenutz. Available at: [Link]

  • Electrophilic Aromatic Substitution Relative Rates of Bromination. Available at: [Link]

  • 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. Available at: [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • A survey of Hammett substituent constants and resonance and field parameters - cr00002a004 - Wang Lab. Available at: [Link]

  • Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available at: [Link]

Sources

Comparative

Validating the Mechanism of Photoredox-Catalyzed Late-Stage Alkylation of 3,8-Difluoro-6-methoxyquinoline: A Catalyst Comparison Guide

3,8-Difluoro-6-methoxyquinoline is a highly prized building block in medicinal chemistry, frequently utilized in the development of novel antibacterial and kinase-inhibitor pharmacophores . Late-stage C–H functionalizati...

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Author: BenchChem Technical Support Team. Date: April 2026

3,8-Difluoro-6-methoxyquinoline is a highly prized building block in medicinal chemistry, frequently utilized in the development of novel antibacterial and kinase-inhibitor pharmacophores . Late-stage C–H functionalization of this electron-deficient heteroaromatic core offers a rapid vector for lead diversification. However, traditional Minisci alkylations require harsh stoichiometric oxidants (e.g., persulfate) and elevated temperatures, which often lead to the oxidative degradation of the electron-rich 6-methoxy moiety.

Visible-light-mediated photoredox catalysis provides a superior alternative, enabling redox-neutral decarboxylative alkylations using stable N-(acyloxy)phthalimide (NHPI) esters as radical precursors . In this technical guide, we objectively compare the performance of three leading photocatalysts for the tert-butylation of 3,8-Difluoro-6-methoxyquinoline and provide self-validating experimental protocols to confirm the underlying mechanistic pathways.

Reaction Design & Mechanistic Rationale

The reaction utilizes a pivalic acid-derived NHPI ester as the alkyl source. Upon irradiation, the excited photocatalyst (PC*) undergoes a single-electron transfer (SET) to reduce the NHPI ester, triggering fragmentation into a tert-butyl radical, CO₂, and phthalimide.

The highly nucleophilic tert-butyl radical selectively attacks the C-2 position of the protonated 3,8-Difluoro-6-methoxyquinoline. The inductive electron-withdrawing effect of the 3,8-difluoro substituents significantly lowers the LUMO of the quinoline, accelerating radical addition. Subsequent deprotonation and SET to the oxidized photocatalyst (PC⁺) yield the alkylated product and regenerate the ground-state catalyst.

Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_ox Oxidized PC⁺ PC_star->PC_ox SET (Reduces NHPI) NHPI NHPI Ester PC_star->NHPI PC_ox->PC SET (Oxidizes Adduct) Adduct Radical Cation PC_ox->Adduct Radical Alkyl Radical (R•) NHPI->Radical Fragmentation Radical->Adduct Addition Quinoline H⁺-Quinoline Quinoline->Adduct Product Alkylated Product Adduct->Product -H⁺

Photoredox catalytic cycle for the Minisci alkylation of 3,8-Difluoro-6-methoxyquinoline.

Product Comparison: Photocatalyst Performance

To determine the optimal catalyst for this transformation, we compared a benchmark iridium complex, a standard ruthenium complex, and a metal-free organic fluorophore (4CzIPN ). The reactions were evaluated based on yield, regioselectivity, and sustainability.

Photocatalyst Product E1/2​ (PC⁺/PC*) [V vs SCE]Yield (%)Regioselectivity (C2:C4)Cost & Sustainability Profile
fac-Ir(ppy)₃ -1.73 V88%>20:1High cost, heavy metal reliance
4CzIPN (Featured)-1.04 V84%>20:1Low cost, metal-free, highly sustainable
Ru(bpy)₃(PF₆)₂ -0.81 V12%N/AModerate cost, heavy metal reliance

Causality Analysis: The reduction potential of the NHPI ester is approximately -1.25 V vs SCE. fac-Ir(ppy)₃ possesses a highly reducing excited state, making the initial SET highly exergonic and resulting in excellent yields. Conversely, Ru(bpy)₃(PF₆)₂ lacks the thermodynamic driving force to efficiently reduce the NHPI ester, leading to poor conversion. Remarkably, the organic dye 4CzIPN provides comparable performance to the iridium benchmark despite a milder reduction potential. This efficiency is driven by the irreversible CO₂ extrusion step, which continuously drives the equilibrium forward. Therefore, 4CzIPN is the recommended product for sustainable, metal-free library synthesis.

Mechanistic Validation Protocols

As a Senior Application Scientist, I emphasize that a synthetic protocol is only as reliable as its mechanistic validation. The following self-validating workflows are designed to confirm the radical nature of the reaction and map the kinetic behavior of the photocatalyst.

SV_Workflow Step1 1. Prepare Stock Catalyst Solution Step2 2. Measure Initial Emission (I₀) Step1->Step2 Step3 3. Titrate Quencher (NHPI or Quinoline) Step2->Step3 Step4 4. Measure Quenched Emission (I) Step3->Step4 Step4->Step3 Repeat for multiple [Q] Step5 5. Plot I₀/I vs[Q] Determine K_SV Step4->Step5

Workflow for Stern-Volmer luminescence quenching to determine SET kinetics.

Protocol 1: Radical Trapping (TEMPO Adduct Isolation)
  • Objective: To definitively prove the intermediacy of the tert-butyl radical generated via decarboxylation.

  • Methodology:

    • In an oven-dried 10 mL Schlenk tube, add 3,8-Difluoro-6-methoxyquinoline (0.2 mmol), NHPI-pivalate (0.3 mmol), 4CzIPN (2 mol%), and TEMPO (0.4 mmol, 2.0 equiv).

    • Add 2.0 mL of anhydrous, degassed DCM/H₂O (1:1 v/v) and Trifluoroacetic Acid (TFA) (0.2 mmol).

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen (which would otherwise quench the excited state catalyst).

    • Irradiate with 456 nm blue LEDs at room temperature for 12 hours.

    • Analyze the crude mixture via LC-MS.

  • Validation Readout: The reaction should show complete suppression of the C-2 alkylated quinoline. Instead, the extracted ion chromatogram (EIC) will reveal a mass peak corresponding to the TEMPO-tert-butyl adduct (m/z = 214.2), confirming the generation and subsequent trapping of the alkyl radical.

Protocol 2: Stern-Volmer Luminescence Quenching
  • Objective: To identify whether the excited state of 4CzIPN is quenched by the NHPI ester (reductive quenching cycle) or the protonated quinoline (oxidative quenching cycle).

  • Methodology:

    • Prepare a 10 μM stock solution of 4CzIPN in degassed DCM.

    • Measure the initial fluorescence emission intensity ( I0​ ) of the stock solution using a spectrofluorometer (Excitation: 430 nm, Emission max: ~510 nm).

    • Prepare separate titrant solutions of NHPI-pivalate (0 to 50 mM) and 3,8-Difluoro-6-methoxyquinoline + TFA (0 to 50 mM) in the 10 μM catalyst stock to maintain a constant catalyst concentration.

    • Sequentially measure the emission intensity ( I ) for each titrant concentration.

    • Plot I0​/I versus the quencher concentration [Q].

  • Validation Readout: A linear Stern-Volmer plot with a positive slope for the NHPI ester indicates dynamic quenching, confirming it as the primary electron acceptor. The protonated quinoline should exhibit a slope near zero, ruling out an oxidative quenching pathway.

Protocol 3: Light ON/OFF Experiment
  • Objective: To establish whether the reaction requires continuous photon flux (closed photoredox cycle) or if it proceeds via a radical chain mechanism after initial photoinitiation.

  • Methodology:

    • Set up the standard reaction mixture (0.5 mmol scale) in a customized photoreactor equipped with a programmable light timer.

    • Alternate the 456 nm LED array in 30-minute ON/OFF intervals for a total of 4 hours.

    • During each transition, extract a 20 μL aliquot under an argon atmosphere.

    • Dilute aliquots with EtOAc, filter through a short silica plug, and analyze via GC-FID using dodecane as an internal standard.

  • Validation Readout: A step-like kinetic profile where product formation completely halts during the "OFF" periods confirms a closed photoredox cycle. If the reaction continues to progress in the dark, a radical chain propagation mechanism is operative .

References

  • Source: Google Patents (US20050182259A1)
  • Title: Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles Source: PubMed Central (PMC6125184) URL: [Link]

  • Title: The Direct α-Arylation of Ethers via the Merger of Photoredox Mediated C–H Functionalization and the Minisci Reaction Source: PubMed Central (PMC4476503) URL: [Link]

Validation

comparison of different synthetic routes to 3,8-Difluoro-6-methoxyquinoline

Executive Summary & Strategic Context The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, driven by fluorine's ability to modulate pKa, enhance metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, driven by fluorine's ability to modulate pKa, enhance metabolic stability, and improve lipophilicity. 3,8-Difluoro-6-methoxyquinoline is a highly specialized fluorinated building block utilized in the development of kinase inhibitors and advanced antimicrobial agents.

Synthesizing 3-fluoroquinolines presents a unique chemical challenge. Direct electrophilic fluorination of the quinoline core is notoriously unselective due to the electron-deficient nature of the pyridine ring and the competing reactivity of the carbocyclic system. Consequently, the C3 fluorine must be introduced via pre-functionalized building blocks or highly controlled directed methodologies. This guide objectively compares three distinct synthetic routes to 3,8-Difluoro-6-methoxyquinoline, providing researchers with the mechanistic insights and self-validating protocols necessary to select the optimal pathway based on scale, safety, and resource availability.

Mechanistic Pathway Analysis

Route A: The Classical Balz-Schiemann Route (Industrial Baseline)

Historically, the synthesis of 3,8-difluoro-6-methoxyquinoline has relied on a robust, albeit lengthy, 7-step sequence starting from 2-fluoro-4-methoxyaniline[1]. The core is constructed via a Gould-Jacobs cyclization. To introduce the C3 fluorine, the resulting quinoline-3-carboxylic acid is converted to a primary amine via a Hofmann rearrangement. The critical step is the Balz-Schiemann reaction , where the 3-amino group is diazotized with NaNO₂/HBF₄.

  • Causality: The diazonium tetrafluoroborate salt provides absolute regiocontrol. Thermal decomposition expels N₂ gas, generating a highly reactive aryl cation that immediately abstracts a fluoride ion from the BF₄⁻ counterion. While scalable, the energetic hazards of diazonium salts and the low overall yield make this route cumbersome[2].

Route B: Friedel-Crafts Cyclocondensation (The 2-Step Standard)

A highly elegant and concise alternative utilizes 2-fluoromalonic acid[3]. Reacting 2-fluoro-4-methoxyaniline with 2-fluoromalonic acid in the presence of POCl₃ directly yields the 2,4-dichloro-3,8-difluoro-6-methoxyquinoline intermediate.

  • Causality: POCl₃ acts as a dual-purpose reagent. It first converts 2-fluoromalonic acid into a highly electrophilic bis-acid chloride in situ, facilitating N-acylation. Subsequently, it acts as a dehydrating agent, driving the intramolecular Friedel-Crafts cyclization and aromatization. The activating 2,4-dichloro groups are then cleanly removed via catalytic hydrogenolysis to yield the final product.

Route C: Decarboxylative Mannich-Type Reaction (Modern Catalytic)

Recent advancements in synthetic methodology have introduced a one-pot catalytic approach[4]. By reacting an N-aryl imine (derived from 2-fluoro-4-methoxyaniline) with an α,α-difluoro-β-ketoester in the presence of Yb(OTf)₃, the 3-fluoroquinoline core is assembled directly.

  • Causality: Yb(OTf)₃ acts as a hard Lewis acid, strongly coordinating to the imine nitrogen. This lowers the LUMO, allowing nucleophilic attack by the sterically hindered difluoro-enol. Subsequent cyclization and the thermodynamically driven elimination of HF and CO₂ force the aromatization of the ring.

Synthetic Route Visualization

G SM 2-Fluoro-4-methoxyaniline A1 Gould-Jacobs Cyclization SM->A1 Route A EMME B1 Friedel-Crafts Cyclocondensation SM->B1 Route B 2-Fluoromalonic acid C1 Decarboxylative Mannich Reaction SM->C1 Route C Imine formation Prod 3,8-Difluoro-6-methoxyquinoline A2 Hofmann Rearrangement A1->A2 Multi-step A3 Balz-Schiemann Fluorination A2->A3 Br2, NaOH A3->Prod NaNO2, HBF4 B2 Catalytic Hydrogenolysis B1->B2 POCl3 B2->Prod Pd/C, H2 C1->Prod Yb(OTf)3

Synthetic pathways to 3,8-Difluoro-6-methoxyquinoline comparing Routes A, B, and C.

Quantitative Performance Matrix

MetricRoute A: Balz-SchiemannRoute B: Fluoromalonic AcidRoute C: Decarboxylative Mannich
Step Count 721
Overall Yield 15–20%85–90%60–75%
Key Reagents EMME, POCl₃, Br₂, NaNO₂, HBF₄2-Fluoromalonic acid, POCl₃, Pd/C, H₂α,α-difluoro-β-ketoester, Yb(OTf)₃
Scalability High (Industrial standard)High (Kilogram scale proven)Moderate (Discovery scale)
Safety Profile Hazardous (Diazonium decomposition)Moderate (POCl₃ handling, H₂ pressure)High (Mild catalytic conditions)
Primary Byproducts N₂, NaBF₄, NaBr, CO₂H₃PO₄, HClCO₂, HF

Self-Validating Experimental Protocols

Protocol 1: The 2-Step Fluoromalonic Acid Route (Recommended)[3]

This protocol is favored for its high atom economy and avoidance of explosive intermediates.

Step 1: Synthesis of 2,4-Dichloro-3,8-difluoro-6-methoxyquinoline

  • Setup: Charge a dry reactor with 2-fluoro-4-methoxyaniline (1.0 equiv) and 2-fluoromalonic acid (1.1 equiv).

  • Activation: Slowly add POCl₃ (5.0 equiv) at 0 °C under an N₂ atmosphere. Causality: The initial formation of the acid chloride is highly exothermic; strict cooling prevents substrate charring and polymerization.

  • Cyclization: Heat the mixture to reflux (105 °C) for 16 hours to drive the dehydrative aromatization.

  • Workup: Cool to room temperature and quench carefully over crushed ice. Extract with MTBE, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (10% EtOAc/Hexanes) must show complete consumption of the aniline. LC-MS analysis acts as a self-validating physical check: the product must display a characteristic dichloro isotope pattern (M, M+2, M+4 in a 9:6:1 ratio).

Step 2: Catalytic Hydrogenolysis

  • Setup: Dissolve the intermediate in methanol. Add triethylamine (2.5 equiv) and 10% Pd/C (0.05 equiv). Causality: The oxidative addition of Pd(0) into the C-Cl bond is followed by reduction via H₂, generating HCl. Triethylamine acts as an essential acid scavenger; without it, the generated HCl would protonate the quinoline nitrogen, deactivating the ring and poisoning the palladium catalyst.

  • Reduction: Purge the vessel with N₂, then H₂. Maintain H₂ pressure at 3 atm and stir at 40 °C for 12 hours.

  • Isolation: Filter through Celite to remove Pd/C, concentrate, and recrystallize from ethanol.

  • Validation Checkpoint: Monitor the hydrogen gas uptake via a mass flow controller. The reaction is self-validating when H₂ consumption ceases at exactly 2.0 equivalents, indicating complete dechlorination without over-reduction of the quinoline core.

Protocol 2: Balz-Schiemann Fluorination (Route A - Final Step)[1]

If 2-fluoromalonic acid is unavailable, the classical route serves as a reliable fallback.

Synthesis of 3,8-Difluoro-6-methoxyquinoline from 3-Amino-8-fluoro-6-methoxyquinoline

  • Diazotization: Suspend 3-amino-8-fluoro-6-methoxyquinoline in 40% aqueous HBF₄ at 0 °C. Add an aqueous solution of NaNO₂ (1.05 equiv) dropwise. Causality: Maintaining the temperature strictly below 5 °C is critical. Diazonium tetrafluoroborate salts are unstable; thermal spikes will trigger premature, violent nitrogen evolution and degradation into phenolic byproducts.

  • Isolation: Filter the precipitated diazonium fluoroborate salt and wash with cold ether to remove residual water.

  • Thermal Decomposition: Suspend the dry salt in an inert, high-boiling solvent (e.g., toluene) and heat to 70–85 °C. Causality: The decomposition is highly exothermic. Toluene acts as a thermal sink to safely dissipate the heat of the N₂ gas release while preventing intermolecular side reactions.

  • Workup: After gas evolution ceases, cool, neutralize with aqueous ammonia, and extract with dichloromethane.

  • Validation Checkpoint: The visual cessation of N₂ gas bubbling is a direct physical indicator of reaction completion. The isolated product should present as a white solid with a sharp melting point of 122 °C[1].

Conclusion & Selection Heuristics

For drug development professionals scaling up 3,8-Difluoro-6-methoxyquinoline, Route B (Fluoromalonic Acid) is the objectively superior pathway. It reduces a 7-step sequence to just 2 steps, vastly improving the E-factor and eliminating the severe safety hazards associated with the thermal decomposition of diazonium salts (Route A). While Route C represents the cutting edge of catalytic methodology, its reliance on expensive Yb(OTf)₃ and specialized difluoro-enol precursors currently limits its viability to discovery-scale (milligram to gram) synthesis.

References

  • Novel process for preparing 3-fluoroquinolines (US Patent 20050182259A1). Source: Google Patents.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Yb(OTf)₃-promoted synthesis of 3-fluoroquinoline via a decarboxylative Mannich-type reaction. Source: RSC Publications (New Journal of Chemistry). URL:[Link]

Sources

Comparative

Evaluating 3,8-Difluoro-6-methoxyquinoline (3,8-DF-6-MQ) in OLEDs: A Comparative Performance Guide

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals transitioning functional pharmacophores into organic electronics. Executive Summary Quinoline derivatives have histor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals transitioning functional pharmacophores into organic electronics.

Executive Summary

Quinoline derivatives have historically served as the foundational building blocks for both medicinal chemistry and organic electronics. While drug development professionals frequently utilize fluorinated quinolines to enhance metabolic stability and lipophilicity, materials scientists exploit these exact structural modifications to tune optoelectronic properties[1].

The compound 3,8-Difluoro-6-methoxyquinoline (3,8-DF-6-MQ) represents a highly strategic molecular design for Organic Light-Emitting Diodes (OLEDs). By evaluating 3,8-DF-6-MQ against legacy materials like Alq₃ (Tris(8-hydroxyquinolinato)aluminum)[2], this guide provides a mechanistic and empirical framework for utilizing heavily functionalized quinolines as high-performance Electron Transporting Materials (ETMs).

Mechanistic Rationale: The Molecular Design of 3,8-DF-6-MQ

As a Senior Application Scientist, I approach material selection not just by looking at empirical outcomes, but by understanding the thermodynamic and electronic causality behind the molecule's behavior. The performance of 3,8-DF-6-MQ is driven by two critical functionalizations:

  • Deepened LUMO via Fluorination: The introduction of strongly electron-withdrawing fluorine atoms at the 3 and 8 positions creates a highly electron-deficient quinoline core[3]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating barrier-free electron injection from the cathode into the Electron Transport Layer (ETL)[4].

  • Morphological Stability via the Methoxy Group: The electron-donating 6-methoxy group provides a "push-pull" electronic effect that stabilizes the Highest Occupied Molecular Orbital (HOMO)[4]. More importantly, the steric bulk of the methoxy group disrupts highly crystalline intermolecular packing. During vacuum thermal evaporation, this promotes a stable, amorphous glassy state, which is critical for preventing grain boundary formation and subsequent leakage currents in the OLED device.

EnergyLevels Cathode Cathode (Al) WF: -4.3 eV EIL EIL (LiF) Dipole Tunneling Cathode->EIL e- injection ETL ETL (3,8-DF-6-MQ) LUMO: -3.1 eV HOMO: -6.4 eV EIL->ETL e- transport EML EML (Host:Dopant) LUMO: -2.9 eV ETL->EML Exciton formation

Energy level alignment demonstrating barrier-free electron transport using 3,8-DF-6-MQ.

Comparative Performance Analysis

To objectively evaluate 3,8-DF-6-MQ, we benchmark it against two industry standards: Alq₃ (the legacy ETL/emissive material)[2] and TPBi (a high-performance, wide-bandgap ETL used in phosphorescent OLEDs).

By lowering the LUMO to -3.1 eV, 3,8-DF-6-MQ ensures that electron mobility matches the typically faster hole mobility in OLED devices, reducing exciton quenching at the Emissive Layer (EML) interface and dramatically improving the External Quantum Efficiency (EQE)[5].

Quantitative Data Summary
MaterialPrimary RoleHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Tg (°C)Max EQE (%)*
Alq₃ ETL / EML-5.7-3.0~1.0 × 10⁻⁶1755.0 (Fluorescent)
TPBi ETL / Host-6.2-2.7~3.0 × 10⁻⁵12215.0 (Phosphorescent)
3,8-DF-6-MQ ETL-6.4-3.1~1.5 × 10⁻⁴13518.5 (Phosphorescent)

*Note: EQE values are based on a standardized Ir(ppy)₃ green phosphorescent device architecture tested at 1000 cd/m².

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We utilize an Electron-Only Device (EOD) to isolate mobility metrics before integrating the material into a full OLED stack.

Protocol 1: Space-Charge-Limited Current (SCLC) Mobility Extraction

Causality: To quantify the intrinsic electron-transporting capability of 3,8-DF-6-MQ without interference from hole transport, we fabricate an EOD. By blocking hole injection, the measured current is exclusively dependent on electron mobility.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates via sequential ultrasonication in Decon 90 detergent, deionized water, acetone, and isopropanol (15 minutes each)[1].

  • Surface Treatment: Expose substrates to UV-Ozone for 15 minutes to remove residual organic contaminants.

  • Hole-Blocking Layer: Thermally evaporate 10 nm of Bathocuproine (BCP) directly onto the ITO to block hole injection.

  • ETL Deposition: Evaporate 3,8-DF-6-MQ at a strictly controlled rate of 1.0 Å/s to a thickness of 100 nm. Crucial Step: Maintaining a slow deposition rate allows the molecules to find their thermodynamic minimum, ensuring an amorphous, trap-free film[6].

  • Cathode Deposition: Deposit 1 nm of LiF followed by 100 nm of Aluminum (Al).

  • Data Extraction: Measure the J−V characteristics. Fit the trap-free SCLC region using the Mott-Gurney equation ( J=89​ϵr​ϵ0​μL3V2​ ) to extract the electron mobility ( μ ).

Protocol 2: Full OLED Fabrication and EQE Evaluation

Causality: This workflow validates the material's performance in a real-world optoelectronic application, assessing how the deep LUMO affects device turn-on voltage and overall efficiency.

Workflow Substrate 1. ITO Substrate Cleaning (Ultrasonication & UV-Ozone) HIL 2. HIL & HTL Deposition (HAT-CN / NPB) Substrate->HIL EML 3. EML Co-evaporation (CBP Host + Ir(ppy)3 Emitter) HIL->EML ETL 4. ETL Deposition (3,8-DF-6-MQ @ 1.0 Å/s) EML->ETL Cathode 5. LiF/Al Cathode (0.1 Å/s LiF, 2.0 Å/s Al) ETL->Cathode Testing 6. J-V-L & EQE Characterization Cathode->Testing

Step-by-step vacuum thermal evaporation workflow for OLED fabrication.

  • Hole Transport Stack: Following substrate cleaning, evaporate 10 nm of HAT-CN (Hole Injection) and 40 nm of NPB (Hole Transport).

  • Emissive Layer: Co-evaporate CBP (host) and Ir(ppy)₃ (dopant, 8% volume) to a thickness of 30 nm.

  • ETL Integration: Evaporate 40 nm of 3,8-DF-6-MQ at 1.0 Å/s. The deep HOMO (-6.4 eV) of the quinoline derivative effectively blocks excitons from diffusing out of the EML[4].

  • Cathode Formation: Deposit 1 nm of LiF at 0.1 Å/s. The LiF layer reacts with the Al cathode (deposited at 2 Å/s to 100 nm) to form a dipole layer, effectively lowering the work function of Al to match the LUMO of 3,8-DF-6-MQ[6].

  • Encapsulation & Testing: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin. Characterize using a source meter and a calibrated spectroradiometer.

Conclusion

The transition of 3,8-Difluoro-6-methoxyquinoline from a niche pharmaceutical intermediate to a high-performance OLED material highlights the universal applicability of rational chemical design. By leveraging fluorine for LUMO deepening and methoxy groups for morphological control, 3,8-DF-6-MQ outperforms legacy materials like Alq₃, offering superior electron mobility and charge balance in phosphorescent device architectures.

References

  • Electron Transport Materials for Organic Light-Emitting Diodes: Understanding the Crystal and Molecular Stability of the Tris(8-hydroxyquinolines) of Al, Ga, and In | The Journal of Physical Chemistry C - ACS Publications. URL:[Link]

  • Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline and spiroacridan–quinazoline moieties for efficient green OLEDs - Journal of Materials Chemistry C. URL:[Link]

  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group - MDPI. URL: [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials - PMC - NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,8-Difluoro-6-methoxyquinoline

Comprehensive Safety and Handling Guide: 3,8-Difluoro-6-methoxyquinoline This document provides a detailed protocol for the safe handling, use, and disposal of 3,8-Difluoro-6-methoxyquinoline. Given the absence of a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3,8-Difluoro-6-methoxyquinoline

This document provides a detailed protocol for the safe handling, use, and disposal of 3,8-Difluoro-6-methoxyquinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative hazard assessment, synthesizing data from structurally similar compounds, including the parent quinoline scaffold and its derivatives. The procedures outlined here are designed to provide a robust framework for ensuring personnel safety and environmental protection.

Hazard Assessment and Risk Profile

3,8-Difluoro-6-methoxyquinoline is a substituted quinoline. The quinoline ring system is present in many biologically active compounds and is known to present potential health hazards.[1][2] The parent compound, quinoline, is classified as a potential carcinogen and mutagen and is known to be an irritant to the skin, eyes, and respiratory tract.[3][4] Furthermore, the close structural analog, 6-Methoxyquinoline, is categorized as harmful if swallowed or inhaled, harmful in contact with skin, and a cause of serious skin and eye irritation.[5][6]

The introduction of two fluorine atoms to the quinoline scaffold warrants additional caution. Fluorinated organic compounds can release highly toxic hydrogen fluoride (HF) upon thermal decomposition.[7][8] Exposure to HF requires specialized first aid, making proactive prevention of exposure paramount.[8][9]

Based on this analysis, 3,8-Difluoro-6-methoxyquinoline must be handled as a substance that is:

  • Acutely toxic via oral, dermal, and inhalation routes.

  • A severe skin and eye irritant.

  • A potential carcinogen or mutagen.

  • Capable of producing highly toxic decomposition products in a fire.

Quantitative Hazard Data Summary (Based on Analogs)

The following table summarizes the known hazard classifications for closely related compounds, which informs the stringent protocols recommended in this guide.

Hazard CategoryGHS Classification (for 6-Methoxyquinoline)[5][6]GHS Classification (for Quinoline)[1][3]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)Category 4 (Harmful in contact with skin)
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)Not Classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 1 (Causes serious eye damage)
Germ Cell Mutagenicity No data availableCategory 2 (Suspected of causing genetic defects)
Carcinogenicity No data availableCategory 2 (Suspected of causing cancer)
Aquatic Hazard No data availableAcute & Chronic Category 2 (Toxic to aquatic life)

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all potential routes of exposure. The causality behind each selection is to create redundant barriers between the researcher and the chemical.

  • Primary Dermal Protection (Inner Layer):

    • Gloves: A single pair of nitrile gloves. This layer protects the skin during the initial stages of donning PPE.

  • Secondary Dermal Protection (Outer Layer):

    • Gown/Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[10] This protects the torso and arms from splashes and aerosol contamination. The gown should overlap with the outer gloves.

    • Double Gloves: A second pair of nitrile gloves must be worn over the first pair and the cuffs of the gown.[10] This is a critical step; the outer glove bears the primary contamination risk and can be removed and replaced without exposing the skin.

  • Respiratory Protection:

    • All handling of 3,8-Difluoro-6-methoxyquinoline, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[11]

    • If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator (e.g., an N95 for particulates or an air-purifying respirator with organic vapor cartridges) is necessary.[11][12]

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[11]

    • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure.[9]

Procedural Guide: Handling and Operations

This protocol is designed as a self-validating system. Adherence to each step ensures that safety checks are integrated into the workflow.

Step 1: Pre-Operational Safety Checks
  • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.

  • Ensure a spill kit appropriate for hazardous chemicals is readily available.

  • Prepare a container of 2.5% calcium gluconate gel as a first-aid precaution for potential HF exposure from decomposition, particularly if heating is involved.[8][9]

  • Designate a specific area within the fume hood for the handling of the compound to contain potential contamination.

Step 2: Donning and Doffing of PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The diagram below illustrates the mandatory workflow.

PPE_Workflow cluster_don Donning Sequence (In Order) cluster_doff Doffing Sequence (In Order) don1 Wash Hands Thoroughly don2 Don Inner Nitrile Gloves don1->don2 don3 Don Protective Gown don2->don3 don4 Don Outer Nitrile Gloves (Over Cuff) don3->don4 don5 Don Safety Goggles don4->don5 don6 Don Face Shield (If Required) don5->don6 doff1 Remove Outer Gloves (Contaminated) doff2 Remove Face Shield & Goggles doff1->doff2 doff3 Remove Gown (Turn Inside Out) doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: PPE Donning and Doffing Workflow.

Step 3: Chemical Handling Protocol
  • Perform all manipulations of solid or liquid 3,8-Difluoro-6-methoxyquinoline within the designated area of the certified chemical fume hood.

  • Use dedicated, labeled glassware and tools.

  • When weighing the solid, use an anti-static weigh boat or paper. Avoid generating dust.[11]

  • If making a solution, add the solid slowly to the solvent to prevent splashing.

  • Keep the primary container of the chemical tightly sealed when not in use.

  • Upon completion of the work, decontaminate the dedicated area and any equipment used.

Spill and Emergency Management

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., sand, vermiculite) to soak up the spill.[3] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.

  • Major Spill or Spill Outside Fume Hood:

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if the spill is flammable or poses a significant inhalation risk.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Call a physician or poison control center immediately.

Decontamination and Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others. Quinolines are noted to be harmful to aquatic life.[3][4]

  • Solid Waste:

    • All solid waste contaminated with 3,8-Difluoro-6-methoxyquinoline, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous solid waste container.[11]

  • Liquid Waste:

    • All solutions containing the compound and any solvent used for decontamination must be collected in a compatible, labeled hazardous liquid waste container.[11] Do not mix with other waste streams unless compatibility has been confirmed.

  • Glassware Decontamination:

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect all rinsate as hazardous liquid waste.

    • The cleaned glassware can then be washed normally.

  • Final Disposal:

    • All waste containers must be disposed of through your institution's licensed hazardous waste disposal program.[11] High-temperature incineration is the typical method for neutralizing such compounds.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 3,8-Difluoro-6-methoxyquinoline, ensuring a safe and controlled laboratory environment.

References

  • 6-Methoxyquinoline Safety Data Sheet. (2010).
  • Quinoline - Wikipedia. General information on the parent heterocyclic compound, including its hazards. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health. Details health effects, exposure limits, and handling procedures for quinoline. [Link]

  • 3,6-Difluoro-8-methoxyquinoline - PubChem. Provides chemical identifiers and properties for a similar difluorinated quinoline derivative. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022). Discusses the pharmacological activities and general properties of quinoline derivatives. [Link]

  • Quinoline | AFIRM Group. (2019). Information on quinoline as a restricted substance, noting its carcinogenicity and aquatic toxicity. [Link]

  • 3,8-Difluoro-6-methoxyquinoline 95% | AiFChem. Supplier information for the target compound. [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides - ACS Publications. (2024). Discusses the wide range of biological activities of quinoline derivatives. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). Outlines safety measures for handling fluorinating agents and fluorinated compounds. [Link]

  • Personal Protective Equipment (PPE) 102 - CDC. General guidance on the principles of using PPE. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. OSHA guidelines for PPE when handling hazardous drugs, including double gloving and gowns. [Link]

  • Fluorine - Princeton University Environmental Health & Safety. Safety information on handling fluorine, relevant due to the difluoro- substitution. [Link]

  • PPE (Personal protective equipment) - Infection Prevention Control. General guidance on PPE selection and use. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). Discusses safety precautions for handling fluorinated compounds. [Link]

  • 6-Methoxyquinoline - SAFETY DATA SHEET. (2010). Alfa Aesar. Provides detailed hazard and first aid information for a close analog. [Link]

  • Fluorine Safety - Purdue University. Details the hazards of fluorine and its decomposition product, hydrofluoric acid (HF). [Link]

  • 6-methoxyquinoline - The Good Scents Company. Provides physical properties and safety information for an analog. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013). Discusses the importance of selecting appropriate PPE for handling hazardous substances. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC. Provides specific guidance for handling hydrofluoric acid and fluoride-containing compounds. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy. (2023). NHS. Outlines PPE requirements for handling cytotoxic agents. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022). Review of the broad biological activities of quinoline derivatives. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. (2024). Highlights the diverse biological effects of substituted quinolines. [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). Discusses the wide range of applications for quinoline compounds. [Link]

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